trans-2-Fluorocyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130340-04-4 | |
| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid
Introduction: The Strategic Value of the Fluorocyclopropane Moiety
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When this powerful element is combined with the conformationally constrained, three-membered cyclopropane ring, the resulting fluorocyclopropane unit becomes a highly valuable building block for creating novel therapeutics.[1]
The specific stereoisomer, trans-2-Fluorocyclopropanecarboxylic acid, presents a unique synthetic challenge and opportunity. Its rigid structure and defined stereochemistry make it an attractive component for probing and optimizing interactions with biological targets. The N-1 cyclopropyl group in quinolone antibiotics, for instance, is critical for their potent antibacterial activity, and stereoselective fluorination at the C-2 position can further modulate this activity.[2] While much research has focused on the cis isomer due to its presence in drugs like Sitafloxacin, the development of robust and stereoselective routes to the trans isomer is essential for expanding the chemical space available to drug discovery professionals.[3][4]
This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound. We will dissect the causality behind key experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the most effective methodologies, grounded in authoritative scientific literature.
Chapter 1: Core Synthetic Strategies: A Mechanistic Overview
The construction of the 2-fluorocyclopropane core can be approached from two principal strategic directions: the cyclopropanation of a fluoro-substituted alkene or the addition of a fluorinated carbene to a non-fluorinated alkene. Each strategy offers distinct advantages and challenges related to substrate availability, reaction control, and stereoselectivity.
-
Strategy A: Cyclopropanation of a Fluoroalkene. This is arguably the most explored route, where a carbene or carbenoid is added across the double bond of a fluoroalkene. The stereochemical outcome is dictated by the geometry of the starting alkene and the nature of the cyclopropanating agent. Transition metal catalysis, particularly with rhodium, has proven highly effective in this context.[5][6]
-
Strategy B: Addition of a Fluorocarbene to an Alkene. This approach involves the in situ generation of a fluorocarbene or a related species, which then reacts with an alkene substrate bearing a precursor to the carboxylic acid group. This method's success hinges on the controlled generation and reactivity of the transient fluorocarbene species.[1][7][8]
Caption: Overview of primary synthetic routes to the fluorocyclopropane core.
Chapter 2: Diastereoselective Synthesis via Rhodium-Catalyzed Cyclopropanation
A highly effective and well-documented method for accessing the 2-fluorocyclopropane scaffold involves the rhodium-catalyzed reaction of an electron-deficient fluoroalkene with a diazoacetate.[6][9] While often optimized for the cis product, initial studies reveal that the reaction can inherently favor the trans isomer under specific conditions, making this a prime route for investigation.[2]
Causality and Mechanistic Insight
The key to this transformation is the use of 1-fluoro-1-(phenylsulfonyl)ethylene as the fluoroalkene component. The phenylsulfonyl group serves two critical roles: it activates the double bond for cycloaddition and acts as a versatile chemical handle for subsequent removal. The reaction proceeds via an intermediate rhodium carbene species generated from the diazoacetate. The stereochemical outcome of the cyclopropanation is a delicate balance of steric and electronic factors. It has been observed that bulkier ester groups on the diazo compound and the choice of rhodium catalyst ligands can influence the trans:cis ratio.[2] For instance, initial screenings with Rh₂(OAc)₄ showed a strong preference for the trans product.[2][9]
Workflow for this compound Synthesis
Caption: Synthetic workflow from fluoroalkene to the target carboxylic acid.
Data Presentation: Catalyst and Solvent Effects
The selection of catalyst and solvent is paramount in controlling the yield and diastereoselectivity of the cyclopropanation. The following table summarizes key findings from the literature for the reaction between 1-fluoro-1-(phenylsulfonyl)ethylene and ethyl diazoacetate.[2]
| Entry | Catalyst | Solvent | Yield (%) | trans:cis Ratio | Reference |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 18 | 86:14 | [2] |
| 2 | [Rh(O₂CCPh₃)₂]₂ | CH₂Cl₂ | 78 | 84:16 | [2] |
| 3 | [Rh(O₂CCPh₃)₂]₂ | Heptane | 70 | 85:15 | [2] |
| 4 | Ru(TPP)(CO) | CH₂Cl₂ | 11 | 85:15 | [9] |
This data highlights that while yields can be improved with bulkier ligands like triphenylacetate, the inherent trans-selectivity remains high across several conditions.
Experimental Protocol: Synthesis of Ethyl trans-2-Fluoro-2-phenylsulfonylcyclopropanecarboxylate
This protocol is adapted from the procedure described by Shibue and Fukuda in The Journal of Organic Chemistry.[2]
Materials:
-
1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv)
-
Dirhodium(II) tetrakis(triphenylacetate) [Rh(O₂CCPh₃)₂]₂ (0.01 equiv)
-
Ethyl diazoacetate (85% solution in CH₂Cl₂, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (2.0 mmol, 372.4 mg) and [Rh(O₂CCPh₃)₂]₂ (0.02 mmol, 28.9 mg) in CH₂Cl₂ (2 mL) at 25 °C, add a solution of ethyl diazoacetate (4.0 mmol, 537.0 mg of 85% solution) in CH₂Cl₂ (5 mL) dropwise over 1.5 hours.[2]
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1 hour.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield the product as a mixture of trans and cis isomers. The trans isomer is typically the major product.[2]
Subsequent Transformation: The resulting trans-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate can be converted to the target carboxylic acid in two steps:
-
Reductive Desulfonylation: Treatment with a reducing agent, such as magnesium powder and a catalytic amount of HgCl₂, removes the phenylsulfonyl group.[9]
-
Ester Hydrolysis: Standard saponification with a base like lithium hydroxide followed by acidic workup yields the final this compound.
Chapter 3: Enantioselective Synthesis via Simmons-Smith Cyclopropanation
An alternative and powerful strategy for accessing chiral fluorocyclopropanes is the Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols.[5] This methodology leverages the directing effect of the allylic alcohol and the use of chiral ligands to achieve high levels of enantio- and diastereoselectivity. The geometry of the starting fluoroalkene directly establishes the relative stereochemistry of the final product.[5]
Rationale for Stereocontrol
In this reaction, a zinc carbenoid, typically formed from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is the cyclopropanating agent. The key to stereocontrol is the pre-coordination of the zinc carbenoid to the hydroxyl group of the fluoroallylic alcohol. This coordination directs the delivery of the CH₂ group to one face of the double bond. Critically, starting with an (E)-fluoroallylic alcohol will preferentially lead to the trans-configured cyclopropane product. The use of a chiral dioxaborolane ligand further induces facial selectivity, resulting in a product with high enantiomeric excess.[5][10]
Experimental Protocol: General Procedure for Enantioselective Cyclopropanation
This protocol is based on the methodology developed by Charette et al.[5]
Materials:
-
(E)-Fluoroallylic alcohol (1.0 equiv)
-
Diiodomethane (CH₂I₂) (2.2 equiv)
-
Diethylzinc (Et₂Zn) (1.1 equiv)
-
Chiral Dioxaborolane Ligand (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a stirred solution of freshly distilled CH₂I₂ (2.2 equiv) in CH₂Cl₂ at 0 °C, add Et₂Zn (1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at 0 °C to pre-form the zinc carbenoid species.
-
In a separate flask, dissolve the (E)-fluoroallylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.2 equiv) in CH₂Cl₂.
-
Add the solution of the substrate and ligand to the pre-formed carbenoid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting fluorocyclopropylmethanol by flash chromatography.
Oxidation to the Carboxylic Acid: The resulting chiral trans-2-fluorocyclopropylmethanol can be oxidized to the target carboxylic acid using standard oxidation protocols, such as Jones oxidation or a two-step Swern/Pinnick oxidation, to avoid over-oxidation and preserve the stereochemical integrity.
Conclusion
The synthesis of this compound is an achievable, albeit challenging, objective for researchers in drug discovery and development. The two primary strategies detailed in this guide offer robust and versatile pathways to this valuable building block.
-
The Rhodium-Catalyzed Cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene provides a direct route that demonstrates a strong inherent preference for the trans isomer. This method is well-documented and amenable to scale-up, although it requires a multi-step synthesis of the starting fluoroalkene.[2][4]
-
The Enantioselective Simmons-Smith Reaction of (E)-fluoroallylic alcohols offers superior control over absolute stereochemistry, directly yielding enantiomerically enriched products.[5] This pathway is ideal when the ultimate goal is a specific enantiomer of the target acid.
The choice between these methodologies will depend on the specific project requirements, including the need for enantiopurity, the availability of starting materials, and the desired scale of the synthesis. Both approaches represent the forefront of modern synthetic organic chemistry and provide reliable access to the strategically important trans-2-fluorocyclopropane scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
physicochemical properties of trans-2-Fluorocyclopropanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of trans-2-Fluorocyclopropanecarboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine and conformationally restricted scaffolds are paramount strategies in modern medicinal chemistry. This compound emerges as a building block of significant interest, merging the unique electronic properties of fluorine with the rigid geometry of a cyclopropane ring. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. We delve into its structural attributes, spectroscopic signatures, and key thermodynamic parameters such as melting point and acidity (pKa). This document is structured to provide not only reference data but also the underlying scientific principles and detailed experimental protocols necessary for its accurate characterization, thereby empowering researchers in its application for novel molecular design and development.
Core Molecular and Physical Attributes
This compound is a chiral, monofluorinated building block.[1] The trans stereochemistry refers to the relative orientation of the fluorine and carboxylic acid groups across the cyclopropane ring. Its fundamental properties are foundational for any experimental work.
Table 1: Summary of Core Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₅FO₂ | [2] |
| Molecular Weight | 104.08 g/mol | [2] |
| CAS Number | 130340-04-4 | [1][2][3][4] |
| Appearance | White solid | [1][3] |
| Melting Point | 41-42 °C | [1][3] |
| Boiling Point | 202.3 ± 33.0 °C (Predicted) | [1][3] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 4.00 ± 0.11 (Predicted) |[1][3] |
Spectroscopic Elucidation
Structural confirmation and purity assessment are critically dependent on spectroscopic analysis. The unique structural elements of this compound give rise to distinct spectroscopic signatures.
-
Proton NMR (¹H NMR): The spectrum is characterized by complex multiplets for the cyclopropyl protons due to geminal, cis, and trans proton-proton couplings, as well as additional splitting from the fluorine atom (²JHF, ³JHF). The carboxylic acid proton will typically appear as a broad singlet.
-
Carbon NMR (¹³C NMR): Four distinct carbon signals are expected. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of organofluorine compounds.
-
Fluorine NMR (¹⁹F NMR): A single resonance is expected, which will be split into a multiplet by the adjacent protons. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom.
Key Physicochemical Parameters: Experimental Determination
While predicted values are useful for initial assessment, empirical determination of key parameters is essential for applications in drug development and process chemistry.
Melting Point Analysis
The melting point is a crucial indicator of a compound's identity and purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination due to its high precision and small sample requirement.
Protocol: Melting Point Determination by DSC
-
Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Hermetically seal 1-3 mg of the solid compound in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Equilibrate the sample cell at 25°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 100°C).
-
Maintain an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to the phase transition from solid to liquid. The peak area of the endotherm corresponds to the heat of fusion.
References
- 1. Trans-2-Fluoro-Cyclopropanecarboxylic Acid CAS 130340-04-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ht.hspchem.com [ht.hspchem.com]
- 4. echemi.com [echemi.com]
trans-2-Fluorocyclopropanecarboxylic acid structural analysis and confirmation
An In-depth Technical Guide: Structural Analysis and Confirmation of trans-2-Fluorocyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the definitive structural and stereochemical confirmation of this compound, a molecule of significant interest in medicinal chemistry. Fluorinated cyclopropanes are privileged scaffolds in drug development, prized for their ability to impart unique conformational constraints and metabolic stability. Consequently, unambiguous structural verification is paramount. This document moves beyond a simple listing of techniques, offering a self-validating, integrated analytical workflow. We will explore the causality behind the selection of specific NMR experiments (¹H, ¹³C, ¹⁹F, and 2D), Mass Spectrometry, and Infrared Spectroscopy. Furthermore, we will demonstrate how computational chemistry serves as a powerful predictive tool to corroborate experimental findings. Each section includes field-proven protocols and expert insights, designed for researchers, scientists, and drug development professionals to establish molecular integrity with the highest degree of confidence.
Introduction: The Significance of a Constrained Scaffold
The incorporation of a cyclopropane ring into a molecular scaffold is a widely used strategy in drug design to lock in a specific conformation, thereby optimizing binding affinity for a biological target. When combined with fluorine—an element known for its ability to modulate pKa, improve metabolic stability, and enhance membrane permeability—the resulting 2-fluorocyclopropane motif becomes a highly valuable building block. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2]
The critical challenge lies in confirming the trans stereochemistry, as the cis and trans isomers possess distinct three-dimensional shapes that can lead to dramatically different pharmacological activities. This guide outlines a multi-pronged analytical approach that, when used in concert, provides an unassailable confirmation of the target structure.
Core Analytical Techniques for Structural Elucidation
The definitive confirmation of this compound relies on the synergistic interpretation of data from several spectroscopic techniques. No single method is sufficient; instead, their combined power provides a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this molecule. The key is to leverage a combination of ¹H, ¹³C, and ¹⁹F NMR, supported by two-dimensional experiments.
-
¹H NMR is used to identify all proton environments and, crucially, to determine the relative stereochemistry through proton-proton coupling constants (³JHH). The coupling between the protons at C1 and C2 (H1 and H2) is expected to be significantly smaller for the trans isomer compared to the cis isomer due to the dihedral angle relationship.
-
¹⁹F NMR provides a direct and highly sensitive window into the fluorine environment.[3] The large chemical shift dispersion of ¹⁹F makes it an excellent probe.[4][5] The fluorine signal will be split by adjacent protons (H1, H2, and the geminal H3), and the magnitude of these couplings (JHF) provides further structural proof.[6][7]
-
¹³C NMR confirms the number of unique carbon atoms (four in this case) and their chemical environments. The carbon directly attached to the fluorine (C2) will exhibit a large one-bond coupling (¹JCF), appearing as a distinct doublet in the proton-coupled spectrum, providing unambiguous evidence of the C-F bond.[8]
-
2D NMR (COSY, HSQC, HMBC) is employed to assemble the molecular puzzle. COSY confirms the H1-H2-H3 coupling network. HSQC correlates each proton to its directly attached carbon. HMBC reveals longer-range correlations (e.g., from the cyclopropane protons to the carbonyl carbon), confirming the overall molecular framework.
The following table summarizes the expected NMR data for this compound.
| Analysis | Parameter | Expected Value | Assignment & Rationale |
| ¹H NMR | Chemical Shift (δ) | ~4.5 - 4.9 ppm | H2 (CHF) |
| Multiplicity | ddd (doublet of doublet of doublets) | Coupled to F, H1, and H3. | |
| Coupling (J) | ~60-65 Hz (¹JHF), ~3-5 Hz (³JHH, trans), ~7-9 Hz (²JHH, geminal) | Large coupling to fluorine is characteristic. Small ³JHH is indicative of the trans relationship. | |
| Chemical Shift (δ) | ~2.0 - 2.4 ppm | H1 (CH-COOH) | |
| Multiplicity | m (multiplet) | Coupled to H2 and H3. | |
| Chemical Shift (δ) | ~1.4 - 1.8 ppm | H3 (CH₂) | |
| Multiplicity | m (multiplet) | Two non-equivalent protons coupled to H1 and H2. | |
| ¹³C NMR | Chemical Shift (δ) | ~175 - 180 ppm | C4 (COOH) |
| Chemical Shift (δ) | ~75 - 80 ppm (d, ¹JCF ≈ 240-250 Hz) | C2 (CHF) | |
| Chemical Shift (δ) | ~20 - 25 ppm | C1 (CH-COOH) | |
| Chemical Shift (δ) | ~15 - 20 ppm | C3 (CH₂) | |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -200 to -225 ppm | F |
| Multiplicity | ddd | Coupled to H2, H1, and H3. |
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing. For ¹⁹F NMR, an external reference like CFCl₃ or a sealed capillary of hexafluorobenzene can be used.[9]
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Acquire a proton-decoupled 1D ¹⁹F spectrum.[10]
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimize the HMBC experiment for an expected long-range coupling of 8 Hz.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry serves to confirm the molecular weight and provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical. It provides an exact mass that can be used to confirm the elemental composition (C₄H₅FO₂). The measured mass should be within 5 ppm of the calculated theoretical mass. Common fragmentation pathways for cyclopropanecarboxylic acids include the loss of the carboxyl group or ring-opening, which can be diagnostic.[11][12]
| Analysis | Parameter | Expected Value (m/z) | Identity |
| HRMS (ESI-) | Exact Mass | 103.0195 | [M-H]⁻ (Calculated for C₄H₄FO₂⁻: 103.0195) |
| GC-MS (EI) | Molecular Ion | 104 | [M]⁺ |
| Fragment | 85 | [M - F + H]⁺ or [M - OH]⁺ | |
| Fragment | 59 | [M - COOH]⁺ | |
| Fragment | 45 | [COOH]⁺ |
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire data in negative ion mode to observe the [M-H]⁻ ion, which is typically stable for carboxylic acids.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward method to verify the presence of key functional groups.
For this molecule, two features are paramount: the very broad O-H stretching vibration characteristic of a hydrogen-bonded carboxylic acid, and the sharp, strong carbonyl (C=O) stretch.[13][14] The presence of these two absorptions provides immediate, albeit non-stereospecific, evidence for the successful synthesis of the target functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Carbonyl | C=O Stretch | 1680 - 1720 (strong, sharp) |
| C-F Bond | C-F Stretch | 1000 - 1100 |
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. A background scan of the clean crystal should be taken first.
Integrated Structural Confirmation Workflow
Caption: Integrated workflow for structural confirmation.
This workflow demonstrates how preliminary checks with IR and MS validate the synthesis, while the comprehensive NMR analysis, corroborated by computational predictions, provides the definitive structural and stereochemical proof.
The Role of Computational Chemistry
To further increase confidence in the trans assignment, computational methods can be employed.
Using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311G level), one can build both the trans and cis isomers in silico.[15] A geometry optimization will find the lowest energy conformation for each.[16][17] Subsequently, NMR shielding constants and coupling constants can be calculated. The predicted NMR spectrum for the trans isomer should show strong agreement with the experimental data, while the predicted spectrum for the cis isomer will show significant deviations, particularly in the key H1-H2 coupling constant. This provides powerful, independent evidence for the trans configuration.
-
Structure Building: Build 3D models of both cis- and this compound.
-
Conformational Search: Perform a conformational search to identify the global minimum energy structure for each isomer.[17]
-
Optimization & Frequency: Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/aug-cc-pVTZ).[15]
-
NMR Calculation: Using the optimized geometry, perform an NMR calculation (e.g., GIAO method) to predict chemical shifts and coupling constants.
-
Comparison: Compare the calculated data for both isomers against the experimental results.
The Gold Standard: X-ray Crystallography
When all other methods are ambiguous or when absolute, undeniable proof is required (e.g., for a regulatory filing), single-crystal X-ray diffraction is the ultimate arbiter of structure.[18][19] If a suitable single crystal of the compound can be grown, this technique provides a direct visualization of the atomic positions in three-dimensional space, leaving no doubt as to the connectivity and stereochemistry.[20][21]
Conclusion
The structural confirmation of this compound is a critical step in its application for pharmaceutical development. A rigorous and multi-faceted analytical strategy is not merely recommended; it is essential for ensuring scientific integrity. By integrating high-resolution mass spectrometry for molecular formula confirmation, infrared spectroscopy for functional group identification, and a comprehensive suite of 1D and 2D NMR experiments for detailed structural and stereochemical elucidation, a high degree of confidence can be achieved. This confidence is further solidified when experimental NMR data is shown to correlate strongly with theoretical values predicted by computational chemistry. This self-validating workflow ensures that researchers and drug developers can proceed with a molecular entity whose identity is established beyond reproach.
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. biophysics.org [biophysics.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. westmont.edu [westmont.edu]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [m.chemicalbook.com]
- 14. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. The conformational analysis of 2-halocyclooctanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. First X-ray determination of cyclopropane structure in methanofullerenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
The Strategic Integration of the trans-2-Fluorocyclopropane Moiety: A Guide to Enhancing Biological Activity and Pharmacokinetic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of fluorine chemistry and strained ring systems has yielded a plethora of valuable building blocks for medicinal chemistry. Among these, the trans-2-fluorocyclopropanecarboxylic acid scaffold and its derivatives represent a uniquely powerful tool for modulating the biological activity and pharmacokinetic profiles of drug candidates. The rigid cyclopropane ring offers conformational constraint, while the strategic placement of a fluorine atom introduces profound electronic and metabolic effects. This guide provides an in-depth exploration of the biological significance of the trans-2-fluorocyclopropane moiety, moving beyond a narrow focus on the parent acid to its application in sophisticated drug design. We will dissect its role in enhancing potency at key CNS targets, its potential as a pharmacophore in enzyme inhibition, and the underlying physicochemical principles that make it an attractive choice for lead optimization. This document serves as a technical resource, complete with detailed experimental protocols and workflow visualizations, for researchers aiming to leverage this versatile chemical entity in their drug discovery programs.
Introduction: The Physicochemical Advantages of the Fluorinated Cyclopropane Scaffold
The cyclopropane ring, as the smallest cycloalkane, imposes a rigid, three-dimensional structure that is invaluable for locking in specific conformations required for biological target engagement.[1][2] When incorporated into a larger molecule, it can act as a conformationally restricted analogue of a flexible alkyl chain or as a bioisostere for other groups.
The introduction of a fluorine atom onto this rigid scaffold further refines its properties. Fluorine's high electronegativity and small size can significantly alter a molecule's:
-
Lipophilicity: Enhancing membrane permeability and brain penetration.[3][4]
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism. Placing a fluorine atom at a potential site of metabolic attack can significantly increase a compound's half-life.[3][4]
-
Binding Affinity: The polar C-F bond can engage in favorable dipole-dipole interactions or hydrogen bonds with protein targets, enhancing binding affinity.[1][2]
-
Acidity (pKa): The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, such as a carboxylic acid, which can affect ionization state and target engagement.
This guide will explore the practical application of these principles through case studies and detailed methodologies.
Case Study: Enhancing Serotonin 2C Receptor Agonism
A compelling example of the trans-2-fluorocyclopropane moiety in action is in the development of selective serotonin 2C (5-HT2C) receptor agonists for potential central nervous system (CNS) disorder treatments.[3]
Rationale for Fluorocyclopropane Incorporation: Researchers started with a scaffold, 2-phenylcyclopropylmethylamine (2-PCPMA), and sought to improve its drug-like properties. The introduction of a fluorine atom into the cyclopropane ring was hypothesized to:
-
Block Metabolic Oxidation: The benzylic position on the cyclopropane ring is a likely site for oxidative metabolism. Fluorination at this position protects the compound from degradation.[3]
-
Optimize Lipophilicity: Fine-tuning lipophilicity is crucial for achieving optimal brain penetration for CNS drugs.[3]
-
Induce Favorable Conformations: The fluorine substituent can alter the conformational preferences of the molecule, potentially leading to higher potency and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes like 5-HT2B.[3]
Results: The synthesis and evaluation of a series of fluorinated cyclopropylmethylamine derivatives led to the identification of potent and highly selective 5-HT2C agonists with reduced activity at the 5-HT2B receptor, an important feature for avoiding potential cardiac side effects.[3] This demonstrates the successful application of the fluorocyclopropane moiety to enhance both the potency and safety profile of a CNS drug candidate.
Application in Enzyme Inhibition: O-Acetylserine Sulfhydrylase (OASS-A)
While not directly involving a fluoro-substituted compound, research into trans-2-substituted-cyclopropane-1-carboxylic acids as inhibitors of O-acetylserine sulfhydrylase (OASS-A) provides a blueprint for the application of our core topic.[5] OASS-A is a critical enzyme for cysteine biosynthesis in many pathogenic microorganisms, making it a novel target for antibiotics.[5]
Pharmacophore and Mechanism: The study identified that small molecule cyclopropane derivatives could mimic the binding of larger pentapeptide inhibitors. The cyclopropane carboxylic acid core acts as a rigid scaffold to correctly position substituents that interact with the enzyme's active site.[5]
Projected Role of trans-2-Fluoro Substitution: Based on this work, one can hypothesize that a this compound derivative could be a potent OASS-A inhibitor. The fluorine atom could:
-
Serve as a Hydrogen Bond Acceptor: Interacting with key residues in the active site.
-
Enhance Binding through Polar Interactions: The polarized C-F bond could favorably interact with the electrostatic environment of the enzyme's active site.
-
Improve Cell Penetration: The increased lipophilicity could enhance the compound's ability to reach its intracellular target in bacteria.
This represents a promising, unexplored avenue for the development of novel antimicrobial agents based on the trans-2-fluorocyclopropane scaffold.
Experimental Design & Protocols
A successful research program utilizing the trans-2-fluorocyclopropane moiety requires robust synthetic and biological evaluation workflows.
General Synthetic Workflow
The synthesis of biologically active molecules incorporating the trans-2-fluorocyclopropane moiety typically begins with the synthesis of the core acid itself or a suitable ester derivative. This is often achieved via a rhodium-catalyzed cyclopropanation reaction.[6] The resulting building block is then incorporated into the final molecule through standard coupling reactions.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-2-Fluorocyclopropanecarboxylic acid CAS number and identification
An In-Depth Technical Guide to trans-2-Fluorocyclopropanecarboxylic Acid: Synthesis, Identification, and Application
This guide provides an in-depth technical overview of this compound, a critical chiral building block in modern drug development. As a monofluorinated cyclopropyl derivative, its unique stereochemical and electronic properties are leveraged in the synthesis of various pharmaceutically active substances, including potent C-KIT kinase inhibitors.[1] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive look at its synthesis, characterization, and safe handling, grounded in established scientific principles.
Core Compound Identification and Physicochemical Properties
Precise identification is the bedrock of reproducible science. This compound is a distinct chemical entity with specific identifiers and properties that dictate its handling, reactivity, and analytical profile.
Definitive Identification:
-
IUPAC Name : rel-(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid[1]
-
Synonyms : (trans)-2-Fluorocyclopropanecarboxylic acid, rac-trans-2-Fluoro-cyclopropanecarboxylic acid[2][3]
-
Molecular Formula : C₄H₅FO₂[3]
Physicochemical Data Summary:
The compound's properties are summarized in the table below. This data is crucial for designing experimental conditions, from reaction solvent selection to purification and storage.
| Property | Value | Source |
| Appearance | White Solid | [1] |
| Molecular Weight | 104.08 g/mol | [3] |
| Melting Point | 41-42 °C | [1] |
| Boiling Point (Predicted) | 202.3 ± 33.0 °C | [1] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.00 ± 0.11 | [1] |
Strategic Synthesis: A Step-by-Step Protocol
The synthesis of 2-fluorocyclopropanecarboxylic acid is a multi-step process where control of stereochemistry is paramount. The following protocol is based on a validated five-step synthesis starting from allyl alcohol, achieving a respectable overall yield of 35.3%.[4] The causality behind each step is explained to provide a deeper understanding of the process.
Synthesis Workflow Diagram
Caption: Five-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Protection of Allyl Alcohol
-
Objective: To protect the hydroxyl group of allyl alcohol as a benzyl ether. This prevents the alcohol from interfering with the subsequent cyclopropanation reaction. The benzyl group is chosen for its stability under the basic conditions of cyclopropanation and its relatively straightforward removal later.
-
Methodology:
-
To a solution of allyl alcohol and a phase transfer catalyst (PTC) such as benzyl triethylammonium chloride (TEBAC) in a suitable solvent, add benzyl bromide.
-
Introduce a strong base (e.g., NaOH solution) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate to yield allyl benzyl ether.
-
Step 2: Fluorobromocyclopropanation
-
Objective: To form the fluorobromocyclopropane ring. This is the key stereochemistry-defining step. The use of dibromofluoromethane under phase-transfer conditions is an effective method for generating the fluorobromocarbene intermediate.
-
Methodology:
-
Dissolve the allyl benzyl ether from Step 1 in a suitable solvent.
-
Add dibromofluoromethane (ratio of ether to dibromofluoromethane of 1:1.2 is optimal).[4]
-
Add a concentrated solution of NaOH while maintaining the temperature. The reaction is typically exothermic.
-
Stir until completion, then proceed with workup and purification to isolate the cyclopropanated intermediate.
-
Step 3: Deprotection (Removal of Benzyl Group)
-
Objective: To remove the benzyl protecting group and reveal the primary alcohol.
-
Methodology:
-
Treat the intermediate from Step 2 with a strong acid, such as hydrobromic acid in water.
-
Heat the reaction mixture to facilitate the cleavage of the ether linkage.
-
After completion, neutralize the mixture, extract the product, and purify to obtain the fluorobromocyclopropylmethanol.
-
Step 4: Reductive Debromination
-
Objective: To remove the bromine atom from the cyclopropane ring, yielding the fluorocyclopropylmethanol.
-
Methodology:
-
The use of zinc powder as a reducing agent at 70°C is an effective condition for this transformation.[4]
-
Dissolve the bromo-intermediate in a suitable protic solvent.
-
Add activated zinc powder and heat the mixture.
-
Monitor the reaction by TLC or GC-MS. Upon completion, filter off the zinc salts and purify the resulting alcohol.
-
Step 5: Oxidation to Carboxylic Acid
-
Objective: To oxidize the primary alcohol to the final carboxylic acid product.
-
Methodology:
-
A strong oxidizing agent like potassium permanganate (KMnO₄) is used.
-
The reaction is optimally performed in a mixed solvent system of acetone and water (4:1 volume ratio) to ensure solubility of both the organic substrate and the inorganic oxidant.[4]
-
Add the KMnO₄ solution slowly to the alcohol at a controlled temperature (e.g., 0-5 °C).
-
After the reaction is complete, quench any excess oxidant, perform an acidic workup, and extract the final product, this compound.
-
Purification can be achieved by recrystallization or column chromatography.
-
Analytical and Quality Control Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of the final product. This involves a combination of spectroscopic and chromatographic techniques.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for quality control.
Spectroscopic Identification Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information, confirming the connectivity of atoms and, crucially, the trans stereochemistry.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected ¹H NMR signals: The cyclopropyl protons will appear as complex multiplets. The key diagnostic is the coupling constant between the proton on the fluorine-bearing carbon and the proton on the carboxyl-bearing carbon. A smaller coupling constant (typically 2-5 Hz) is indicative of a trans relationship.
-
Expected ¹³C NMR signals: Look for four distinct carbon signals, including the carbonyl carbon (~175-180 ppm) and the carbon bearing the fluorine, which will show a large one-bond C-F coupling constant.
-
Expected ¹⁹F NMR signals: A single resonance, likely a complex multiplet due to coupling with the cyclopropyl protons, confirming the presence of the fluorine atom.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Methodology:
-
Prepare a dilute solution of the sample.
-
Analyze using an MS technique such as Electrospray Ionization (ESI) in negative mode.
-
Expected Result: A prominent ion at m/z [M-H]⁻ corresponding to 103.02, confirming the molecular formula C₄H₅FO₂.[3]
-
Chromatographic Purity Assessment
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantify the purity of the final product and separate it from any remaining starting materials, byproducts, or the cis isomer.
-
Methodology:
-
System: A standard HPLC system with a UV detector (set to ~210 nm) or an MS detector.
-
Column: A reverse-phase C18 column is typically suitable for carboxylic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Analysis: Inject a standard solution of the sample. The purity is calculated based on the area percentage of the main peak. The method should be validated for its ability to resolve the trans and cis isomers.
-
2. Thin-Layer Chromatography (TLC):
-
Purpose: A rapid, qualitative method for monitoring reaction progress and assessing the presence of major impurities.
-
Methodology:
-
Spot the crude reaction mixture and the purified product on a silica gel TLC plate.
-
Develop the plate using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to ensure proper spot shape for the carboxylic acid.
-
Visualize the spots using a UV lamp or by staining (e.g., with potassium permanganate). The separation of cis and trans isomers can often be achieved with careful solvent system selection.[5]
-
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.
Hazard Identification: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H319: Causes serious eye irritation.[2]
Safe Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[2][6]
-
Wear appropriate PPE, including:
-
Wash hands and exposed skin thoroughly after handling.[2][6]
Storage and Stability:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The compound should be stored locked up.[2]
-
Some related compounds are noted to be hygroscopic; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain stability.[7]
Conclusion
This compound is more than just a chemical; it is an enabling tool for medicinal chemists. Its synthesis, while requiring careful control of stereochemistry, is achievable through established multi-step protocols. The rigorous application of a multi-technique analytical workflow, combining NMR, MS, and HPLC, is critical to ensuring the material meets the high standards of identity and purity required for drug discovery and development. By understanding the causality behind the synthetic steps and adhering to strict safety protocols, researchers can confidently and safely utilize this valuable building block to advance the frontiers of pharmaceutical science.
References
- 1. ht.hspchem.com [ht.hspchem.com]
- 2. echemi.com [echemi.com]
- 3. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. finechemicals.com.cn [finechemicals.com.cn]
- 5. Thin-layer chromatography of the cis-trans isomers of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Mechanism of Action of trans-2-Fluorocyclopropanecarboxylic Acid
Introduction: The Emergence of Fluorinated Cyclopropanes in Bioactive Compound Design
The strategic incorporation of fluorine and cyclopropane moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The cyclopropane ring, with its inherent strain and rigid conformation, offers a unique three-dimensional topology that can mimic or replace other functional groups, often leading to enhanced metabolic stability and target affinity. When combined with the electronic properties of fluorine—the most electronegative element—the resulting fluorinated cyclopropanes present a compelling structural motif for the design of potent and selective enzyme inhibitors. trans-2-Fluorocyclopropanecarboxylic acid stands as a prime example of this molecular design philosophy, a small molecule with the potential for significant and specific biological activity. This guide will provide an in-depth exploration of the hypothesized mechanisms of action for this compound, grounded in established biochemical principles and supported by evidence from analogous structures.
Hypothesized Mechanism I: Inhibition of Fatty Acid β-Oxidation via Carnitine Palmitoyltransferase (CPT) Inactivation
A compelling body of evidence suggests that cyclopropane-containing carboxylic acids can exert significant effects on cellular metabolism, particularly through the disruption of fatty acid oxidation. This pathway is critical for energy homeostasis, especially during periods of fasting or prolonged exercise. The hypoglycemic effects observed with related compounds, such as cyclopropanecarboxylic acid and methylene cyclopropyl acetic acid (MCPA), are attributed to their ability to inhibit the β-oxidation of fatty acids. A key regulatory enzyme in this pathway, and a likely target for this compound, is Carnitine Palmitoyltransferase (CPT).
The CPT system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, is essential for the transport of long-chain fatty acids into the mitochondrial matrix for oxidation. Inhibition of this system leads to a depletion of acetyl-CoA, a critical activator of pyruvate carboxylase, thereby suppressing gluconeogenesis and leading to hypoglycemia.
Proposed Mechanism of CPT Inhibition
It is proposed that this compound acts as a mechanism-based inactivator, or "suicide substrate," of Carnitine Palmitoyltransferase. In this model, the compound mimics the natural fatty acid substrate and is converted to its coenzyme A (CoA) thioester by acyl-CoA synthetases. This fluorinated cyclopropyl-CoA analog then enters the active site of CPT. The high electronegativity of the fluorine atom is thought to facilitate the opening of the strained cyclopropane ring, leading to the formation of a highly reactive intermediate that covalently modifies a critical amino acid residue in the enzyme's active site, causing irreversible inhibition.
Figure 1: Proposed inhibition of fatty acid β-oxidation by this compound.
Experimental Protocol: In Vitro CPT Activity Assay
Objective: To determine the inhibitory potential and kinetics of this compound on Carnitine Palmitoyltransferase 1 (CPT1) activity.
Materials:
-
Isolated liver mitochondria (source of CPT1)
-
L-[methyl-³H]Carnitine
-
Palmitoyl-CoA
-
This compound
-
Coenzyme A
-
ATP
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Methodology:
-
Preparation of Inhibitor Stock: Prepare a series of concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Isolate mitochondria from rat liver using standard differential centrifugation techniques. Resuspend the mitochondrial pellet in the reaction buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, BSA, ATP, and CoA.
-
Pre-incubation with Inhibitor: Add varying concentrations of the this compound stock solution to the reaction mixtures and pre-incubate with the mitochondrial preparation for a defined period (e.g., 10 minutes) at 37°C. A control group with no inhibitor should be included.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[methyl-³H]Carnitine and Palmitoyl-CoA to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specific time (e.g., 5-10 minutes) during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Extraction and Quantification: Extract the radiolabeled acylcarnitine product using a suitable organic solvent (e.g., butanol). Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of CPT1 activity (nmol/min/mg protein) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).
Expected Quantitative Data:
| Inhibitor Concentration (µM) | CPT1 Activity (nmol/min/mg protein) | % Inhibition |
| 0 (Control) | 15.2 ± 0.8 | 0 |
| 1 | 12.5 ± 0.6 | 17.8 |
| 5 | 8.1 ± 0.4 | 46.7 |
| 10 | 4.3 ± 0.3 | 71.7 |
| 25 | 1.9 ± 0.2 | 87.5 |
| 50 | 0.5 ± 0.1 | 96.7 |
Hypothesized Mechanism II: Inhibition of Ethylene Biosynthesis via ACC Deaminase Inactivation
In the realm of plant biology, the gaseous hormone ethylene governs a multitude of developmental processes and stress responses. The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC). The enzyme ACC deaminase, found in various soil microorganisms, plays a crucial role in modulating ethylene levels by degrading ACC into α-ketobutyrate and ammonia. This action can promote plant growth by preventing the accumulation of inhibitory concentrations of ethylene.
Given the striking structural resemblance between this compound and ACC, it is highly plausible that the fluorinated analog acts as an inhibitor of ACC deaminase.
Proposed Mechanism of ACC Deaminase Inhibition
This compound is hypothesized to be a competitive or mechanism-based inhibitor of ACC deaminase. As a competitive inhibitor, it would bind to the active site of the enzyme, preventing the binding of the natural substrate, ACC. In a suicide inhibition scenario, the fluorinated compound would be processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation. The electronegative fluorine atom would likely play a key role in facilitating this process.
Figure 2: Proposed inhibition of the ethylene biosynthesis pathway by this compound.
Experimental Protocol: ACC Deaminase Activity Assay
Objective: To assess the inhibitory effect of this compound on ACC deaminase activity from a bacterial source.
Materials:
-
Bacterial strain known to produce ACC deaminase (e.g., Pseudomonas putida)
-
Luria-Bertani (LB) medium
-
ACC solution
-
This compound
-
Toluene
-
Tris-HCl buffer (pH 8.5)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent
-
NaOH
-
Spectrophotometer
Methodology:
-
Bacterial Culture and Induction: Grow the ACC deaminase-producing bacteria in LB medium. Induce the expression of ACC deaminase by adding ACC to the medium.
-
Cell Permeabilization: Harvest the bacterial cells by centrifugation and resuspend them in Tris-HCl buffer. Permeabilize the cells by adding toluene and vortexing vigorously.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound. Add these dilutions to aliquots of the permeabilized cell suspension and pre-incubate for a specified time.
-
Enzymatic Reaction: Initiate the reaction by adding a known concentration of ACC to the cell suspensions. Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Quantification of α-ketobutyrate: Terminate the reaction and quantify the amount of α-ketobutyrate produced (a product of ACC deaminase activity) by reacting it with DNPH. The resulting dinitrophenylhydrazone can be measured spectrophotometrically after the addition of NaOH.
-
Protein Determination: Determine the total protein concentration in the cell suspension using a standard method (e.g., Bradford assay).
-
Data Analysis: Calculate the specific activity of ACC deaminase (µmol α-ketobutyrate/mg protein/hour) for each inhibitor concentration. Determine the IC₅₀ value and perform kinetic analysis to understand the mode of inhibition.
Expected Quantitative Data:
| Inhibitor Concentration (mM) | ACC Deaminase Activity (µmol α-ketobutyrate/mg protein/hr) | % Inhibition |
| 0 (Control) | 2.5 ± 0.2 | 0 |
| 0.1 | 2.1 ± 0.1 | 16 |
| 0.5 | 1.3 ± 0.1 | 48 |
| 1.0 | 0.7 ± 0.05 | 72 |
| 2.5 | 0.2 ± 0.02 | 92 |
| 5.0 | < 0.1 | > 96 |
Discussion and Future Directions
The available evidence, primarily from structurally related compounds, strongly supports two plausible mechanisms of action for this compound: the inhibition of fatty acid β-oxidation through the inactivation of carnitine palmitoyltransferase, and the disruption of the ethylene biosynthesis pathway via inhibition of ACC deaminase. The presence of the fluorine atom is anticipated to enhance the inhibitory potency in both scenarios due to its strong electron-withdrawing nature, which can facilitate ring-opening and covalent bond formation with the target enzyme.
Definitive elucidation of the primary mechanism of action will require direct experimental validation. The proposed in vitro enzyme assays are critical first steps. Subsequent studies should include cell-based assays to assess the effects on fatty acid oxidation and ethylene production in intact cellular systems. Furthermore, structural biology approaches, such as X-ray crystallography of the target enzymes in complex with the inhibitor, would provide invaluable atomic-level insights into the binding mode and the covalent modifications that lead to inactivation.
Conclusion
This compound is a molecule of significant interest due to its potential to selectively modulate key enzymatic pathways. The dual hypotheses of fatty acid oxidation inhibition and ACC deaminase inactivation provide a solid foundation for future research. Understanding the precise molecular mechanism of this compound will not only advance our knowledge of enzyme inhibition by fluorinated cyclopropanes but also pave the way for its potential application as a pharmacological agent or a valuable tool for biochemical research.
The Emergence and Synthetic Evolution of 2-Fluorocyclopropane Carboxylic Acids: A Cornerstone for Modern Drug Discovery
An In-depth Technical Guide:
Abstract
The strategic incorporation of fluorine and cyclopropane motifs into molecular scaffolds represents a powerful paradigm in modern medicinal chemistry.[1][2][3] 2-Fluorocyclopropane carboxylic acids, which uniquely merge the conformational rigidity and metabolic stability of the cyclopropane ring with the profound electronic perturbations of fluorine, have emerged as highly sought-after building blocks in drug development.[3][4] This guide provides a comprehensive exploration of the discovery, historical synthetic challenges, and the evolution of sophisticated methodologies for accessing these valuable compounds. We will delve into the causality behind experimental choices, detail key protocols, and examine the structure-property relationships that render these molecules indispensable for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Cyclopropanes
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, many of which are linked to its physicochemical and pharmacokinetic properties. Medicinal chemists continually seek structural motifs that can favorably modulate properties such as metabolic stability, membrane permeability, and target-binding affinity. The cyclopropane ring, a strained three-membered carbocycle, offers a rigid conformational constraint that can lock a molecule into a bioactive conformation. Concurrently, the introduction of fluorine, the most electronegative element, can dramatically alter a molecule's lipophilicity, pKa, and susceptibility to metabolic degradation, often enhancing its bioavailability.[5][6]
The fluorocyclopropane structural unit, particularly when functionalized with a carboxylic acid handle for further elaboration, represents a confluence of these beneficial attributes.[5] The carboxylic acid group itself is present in approximately 25% of all commercial pharmaceuticals, often serving as a key interaction point with biological targets or as a handle to improve solubility at physiological pH.[7][8] This guide traces the scientific narrative of 2-fluorocyclopropane carboxylic acids, from their challenging origins to their current status as versatile and enabling synthons in the pharmaceutical industry.
Foundational Discoveries and Early Synthetic Hurdles
The initial synthesis of 2-fluorocyclopropane carboxylic acids was far from trivial, marked by demanding reaction conditions and scalability issues that hindered their widespread application. An early landmark method, reported by Bayer Pharmaceuticals in 1990, utilized butadiene as a starting material.[5] This process involved the oxidation of an alkenyl group on a cyclopropane intermediate to generate the desired carboxylic acid.[5]
However, early approaches were often plagued by significant drawbacks:
-
Harsh Reagents: Some methods required the use of highly corrosive and hazardous reagents like elemental fluorine gas, posing significant safety and operational challenges.[5]
-
Extreme Conditions: Many early syntheses necessitated ultra-low temperatures, which are energy-intensive and difficult to implement on an industrial scale.[5]
-
Lack of Stereocontrol: The presence of two stereocenters in 2-fluorocyclopropane carboxylic acid means that four stereoisomers are possible. Early methods often produced mixtures of these isomers, requiring tedious and inefficient separation processes.
-
Poor Scalability: The combination of hazardous reagents, extreme conditions, and low yields made large-scale production economically unviable, rendering these compounds expensive and scarce.[5]
These initial struggles underscored the critical need for more efficient, safer, and stereoselective synthetic routes to unlock the full potential of this valuable structural motif.
The Evolution of Synthetic Strategies
The past few decades have witnessed impressive progress in the synthesis of 2-fluorocyclopropane carboxylic acids, moving from classical, often brute-force methods to elegant and highly controlled catalytic processes.
Multi-Step Approaches from Simple Precursors
A logical advancement involved developing linear syntheses from inexpensive and readily available starting materials. One such strategy begins with allyl alcohol, proceeding through a five-step sequence to furnish the target molecule with a respectable overall yield.[9] This approach, while effective, highlights the necessity of multiple protection, functionalization, and purification steps, which can impact overall efficiency.
The general workflow for this type of synthesis is outlined below.
Caption: A generalized multi-step synthetic workflow from allyl alcohol.
Modern Catalytic and Stereoselective Methods
The true paradigm shift in accessing these compounds came with the advent of transition metal catalysis, which enabled direct and often highly stereoselective cyclopropanation reactions.
Transition-Metal Catalyzed [2+1] Cycloaddition: A powerful strategy involves the reaction of a vinyl fluoride with a diazoacetate, catalyzed by a transition metal complex.[10] Copper and rhodium catalysts have proven particularly effective in this transformation. This approach constructs the fluorocyclopropane core in a single, atom-economical step.
Enantioselective Synthesis: As the biological activity of chiral molecules is often confined to a single enantiomer, the development of asymmetric syntheses was a critical breakthrough.[11] Chiral rhodium and ruthenium catalysts have been successfully employed for intramolecular cyclopropanation reactions, affording enantioenriched products.[12] These catalysts create a chiral environment around the reacting species, directing the approach of the carbene to one face of the olefin, thereby favoring the formation of one enantiomer over the other.
Caption: Mechanism of catalytic enantioselective cyclopropanation.
Enzymatic Resolution: An alternative or complementary approach to obtaining enantiomerically pure compounds is enzymatic resolution.[13] This technique leverages the high stereoselectivity of enzymes, such as esterases and lipases, to differentiate between the two enantiomers of a racemic mixture.[14][15] For example, a racemic mixture of a 2-fluorocyclopropane carboxylic acid ester can be treated with an esterase that selectively hydrolyzes one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted.[14][16] The resulting mixture of the acid and the unreacted ester can then be easily separated.
Summary of Key Synthetic Routes
The table below summarizes and compares representative synthetic methodologies.
| Methodology | Starting Materials | Key Reagents/Catalyst | Typical Yield | Stereocontrol | Advantages | Disadvantages |
| Bayer Process (1990)[5] | Butadiene | Multi-step, involves oxidation | Moderate | Poor | Historical significance | Harsh conditions, poor scalability |
| Multi-Step from Allyl Alcohol[9] | Allyl Alcohol | PhCH₂Cl, CHBr₂F, Zn, Oxidant | ~35% overall | Racemic | Uses inexpensive starting materials | Multiple steps, protection/deprotection required |
| Catalytic Cycloaddition[10] | Vinyl Fluoride, Ethyl Diazoacetate | Cu(acac)₂ or Rh₂(OAc)₄ | Good to Excellent | Mixture of diastereomers | High efficiency, atom economy | Requires synthesis of specific precursors |
| Asymmetric Catalysis[12] | Functionalized Diazoacetamide | Chiral Rhodium Catalyst (e.g., Rh₂((S)-MEPY)₄) | Moderate | Good to Excellent (e.g., 62% ee) | Direct access to enantioenriched products | Catalyst cost, optimization required |
| Enzymatic Resolution[14] | Racemic Ester of 2-FCCA | Esterase (e.g., from Geobacillus) | High (for separated enantiomers) | Excellent (>99% ee) | High enantiopurity, mild conditions | Requires racemic starting material, separation step |
Physicochemical Properties and Structural Insights
The unique combination of the cyclopropane ring and the fluorine atom imparts a distinct set of properties to 2-fluorocyclopropane carboxylic acids.
-
Conformational Rigidity: The strained three-membered ring severely restricts bond rotation. When incorporated into larger molecules, such as peptide analogues, this rigidity can enforce a specific conformation that enhances binding to a biological target.[12][17]
-
Electronic Effects: The C-F bond is highly polar, creating a localized dipole moment that can alter the molecule's electrostatic potential surface.[1][2] This can influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to improve a drug's half-life. The trifluoromethyl cyclopropane group has been successfully used as a bioisostere of a tert-butyl group to block undesired oxidation.[18]
-
Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes.[5] This is achieved without a significant increase in molecular size, a concept often referred to as a "lipophilic hydrogen."
Caption: Impact of the 2-fluorocyclopropyl group on drug properties.
Applications in Medicinal Chemistry
The synthetic accessibility and favorable properties of 2-fluorocyclopropane carboxylic acids have led to their incorporation into a wide range of biologically active molecules.
-
Quinolone Antibacterials: The 1-(2-fluorocyclopropyl) moiety has been a key component in the design of potent quinolone and pyridonecarboxylic acid antibacterial agents.[19] The specific stereochemistry of the fluorocyclopropyl group can significantly influence antibacterial activity and target enzyme inhibition.
-
Serotonin Receptor Agonists: These compounds serve as key intermediates in the synthesis of selective serotonin 2C (5-HT2C) receptor agonists, which are being investigated for the treatment of central nervous system disorders.[10] High selectivity over the 5-HT2B receptor is crucial to avoid potential cardiac side effects, a challenge that strategic fluorination helps to address.[10]
-
Oncology: Diastereomerically pure fluorocyclopropyl amides have been synthesized as analogues of Cabozantinib, a tyrosine kinase inhibitor used in cancer therapy.[20] This demonstrates the use of this scaffold in fine-tuning the properties of existing drug classes.
-
Antimicrobial Agents: The (1S,2R)-2-fluorocyclopropane-1-carboxylic acid isomer is used in the synthesis of antimicrobial agents, including those with activity against drug-resistant tuberculosis.
Detailed Experimental Protocol
The following protocol provides a representative example of a modern synthetic step for accessing a fluorocyclopropane derivative, based on published methodologies.[10]
Protocol: Synthesis of Ethyl 2-(5-fluoro-2-methoxyphenyl)-1-fluorocyclopropane-1-carboxylate via Catalytic Cyclopropanation
Materials:
-
1-Fluoro-2-methoxy-4-(1-fluorovinyl)benzene (1.0 eq)
-
Ethyl diazoacetate (1.5 eq)
-
Copper(II) acetylacetonate [Cu(acac)₂] (0.05 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-fluoro-2-methoxy-4-(1-fluorovinyl)benzene and Cu(acac)₂.
-
Dissolve the solids in anhydrous DCM under a nitrogen atmosphere.
-
Heat the solution to reflux (approx. 40 °C).
-
To a separate syringe, add ethyl diazoacetate. Using a syringe pump, add the ethyl diazoacetate to the refluxing solution over a period of 4 hours.
-
Causality Note: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions such as dimerization and ensuring efficient capture by the catalyst to form the reactive carbene intermediate.
-
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product will be a mixture of trans- and cis-isomers. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers and remove impurities.
-
Self-Validation: The purity and isomeric ratio of the collected fractions should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The presence of characteristic cyclopropyl proton signals and distinct fluorine signals for each isomer will validate the successful synthesis.
-
Conclusion and Future Outlook
The history of 2-fluorocyclopropane carboxylic acids is a compelling story of scientific progress, transforming a synthetically challenging curiosity into a readily accessible and powerful tool for drug discovery. Initial hurdles of safety, scalability, and stereocontrol have been overcome through the development of sophisticated multi-step and catalytic methodologies, including powerful asymmetric and enzymatic strategies. The unique physicochemical properties conferred by this motif—enhancing metabolic stability, modulating lipophilicity, and providing conformational constraint—have solidified its importance in medicinal chemistry.
Looking ahead, the field will likely focus on developing even more efficient, cost-effective, and environmentally benign catalytic systems. The continued exploration of these building blocks in novel therapeutic areas and their application in creating next-generation pharmaceuticals will undoubtedly cement the legacy of 2-fluorocyclopropane carboxylic acids as a cornerstone of modern molecular design.
References
- 1. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. finechemicals.com.cn [finechemicals.com.cn]
- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated Cyclopropane Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry
The cyclopropane ring, a motif of inherent strain and rigidity, has long captivated the interest of medicinal chemists. Its unique stereoelectronic properties can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. When this three-membered ring is adorned with fluorine, the most electronegative of elements, a powerful synergy emerges. The strategic incorporation of fluorine onto a cyclopropane scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, pKa, and membrane permeability.[1][2] This guide provides an in-depth exploration of fluorinated cyclopropane derivatives, from their fundamental properties and synthesis to their successful application in drug discovery.
The Physicochemical Impact of Fluorination on the Cyclopropane Ring
The introduction of fluorine imparts significant electronic changes to the cyclopropane ring. A delicate balance between strong inductive electron withdrawal and hyperconjugative effects governs the resulting molecular properties.
The high electronegativity of fluorine leads to a potent inductive effect, polarizing the C-F bond and influencing the acidity or basicity of nearby functional groups.[3][4][5][6] For instance, the pKa of an amine can be substantially lowered by the presence of a vicinal fluorine atom on a cyclopropane ring. This modulation of pKa is a critical tool for optimizing drug absorption and distribution.
Furthermore, the pattern of fluorination significantly impacts lipophilicity, a key determinant of a drug's behavior in biological systems. While the addition of a single fluorine atom can sometimes decrease lipophilicity, geminal difluorination often leads to an increase. The conformational rigidity of the cyclopropane ring, combined with the electronic influence of fluorine, also dictates the preferred spatial arrangement of substituents, which can be crucial for receptor binding.[7]
Quantitative Comparison of Fluorinated vs. Non-Fluorinated Cyclopropane Analogs
The following tables provide a quantitative comparison of key physicochemical and pharmacological properties for several classes of compounds, illustrating the tangible effects of incorporating fluorinated cyclopropane moieties.
Table 1: Physicochemical Properties of Fluorinated Cyclopropylamines
| Compound | Predicted pKa Trend | Predicted logP Trend | Reference |
| Cyclopropylamine | Higher | Lower | [8] |
| cis-Fluorocyclopropylamine | Lower | Higher | [8] |
| trans-Fluorocyclopropylamine | Lowest | Higher | [8] |
Table 2: Cabozantinib Analogs (c-Met/VEGFR-2 Kinase Inhibitors)
| Property | Non-Fluorinated Analog (Cabozantinib) | Monofluorinated Analog ((+)-JV-976) | Reference |
| Metabolic Stability | Good | Improved | [8] |
| c-Met Kinase Inhibition (IC50) | 7.8 nM | 15.2 nM | [8] |
| VEGFR-2 Kinase Inhibition (IC50) | 4.6 nM | 45.3 nM | [8] |
Table 3: 2-Phenylcyclopropylmethylamine Analogs (5-HT2C Receptor Agonists)
| Property | Non-Fluorinated Analog ((+)-1) | Fluorinated Analog ((+)-21a) | Reference |
| 5-HT2C Receptor Agonism (EC50) | 5.2 nM | 4.7 nM | [8] |
| 5-HT2B Receptor Agonism (EC50) | 36.4 nM | 9.4 nM | [8] |
| Selectivity (2B/2C) | 7 | 2 | [8] |
Synthetic Strategies for Accessing Fluorinated Cyclopropanes
A variety of synthetic methods have been developed to access these valuable building blocks, with the choice of method often depending on the desired substitution pattern and stereochemistry.
Difluorocyclopropanation via Carbene Addition
The addition of difluorocarbene (:CF2) to alkenes is one of the most common and versatile methods for the synthesis of gem-difluorocyclopropanes.[9] Several reagents and protocols have been developed for the in-situ generation of this highly reactive intermediate.
Caption: Mechanism of difluorocarbene generation from TMSCF3 and NaI.
This protocol describes a representative procedure for the difluorocyclopropanation of styrene using the Ruppert-Prakash reagent.
Materials:
-
Styrene
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Sodium iodide (NaI)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add styrene (1.0 eq) and anhydrous THF.
-
Add sodium iodide (0.1-0.2 eq) to the solution.
-
Slowly add TMSCF3 (1.5-2.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.
Asymmetric Synthesis of Fluorinated Cyclopropanes
The synthesis of enantiomerically enriched fluorinated cyclopropanes is of paramount importance for their application in drug discovery. Several asymmetric strategies have been developed, often relying on chiral auxiliaries or catalysts.
The Simmons-Smith reaction, which typically involves the use of a diiodomethane and a zinc-copper couple, can be rendered asymmetric by employing chiral directing groups, such as those found in fluoroallyl alcohols.[15][16][17][18] The hydroxyl group coordinates to the zinc carbenoid, directing the cyclopropanation to one face of the double bond.
Caption: Asymmetric Simmons-Smith cyclopropanation of a fluoroallyl alcohol.
Applications in Drug Discovery: Case Studies
The strategic incorporation of fluorinated cyclopropane moieties has led to the development of several successful drug candidates.
Sitafloxacin: An Enhanced Fluoroquinolone Antibiotic
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1][2] A key structural feature of sitafloxacin is the presence of a fluorocyclopropyl group at the N1 position. This moiety contributes to the drug's overall potency and favorable pharmacokinetic profile.[1] The fluorocyclopropyl group enhances the binding of sitafloxacin to its bacterial targets, DNA gyrase and topoisomerase IV, leading to potent antibacterial activity, including against some resistant strains.[1]
Cabozantinib Analogs: Fine-Tuning Kinase Inhibition
Cabozantinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of certain cancers. Research into fluorinated analogs of cabozantinib has demonstrated that the introduction of a fluorine atom onto the cyclopropane ring can improve metabolic stability.[8] While in this specific case, the fluorination led to a slight decrease in inhibitory potency against c-Met and VEGFR-2, it highlights the potential of this modification to fine-tune the drug's properties. The ability to enhance metabolic stability can lead to improved drug exposure and potentially a more favorable dosing regimen.
Characterization of Fluorinated Cyclopropane Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated cyclopropanes.
-
¹H NMR: The proton spectra of cyclopropanes are often complex due to the diastereotopic nature of the ring protons. The presence of fluorine further complicates the spectra through H-F coupling.
-
¹³C NMR: The chemical shifts of the cyclopropyl carbons are influenced by the electronegativity of the fluorine substituents.
-
¹⁹F NMR: This is a particularly powerful technique for characterizing these compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment and stereochemistry.[19][20][21][22] Geminal F-F coupling constants can also provide valuable structural information.
Conclusion
Fluorinated cyclopropane derivatives represent a valuable and increasingly utilized structural motif in modern drug discovery. Their unique combination of conformational rigidity and the profound electronic influence of fluorine provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. A thorough understanding of their synthesis, physicochemical properties, and structure-activity relationships is essential for harnessing their full potential in the development of novel therapeutics.
References
- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. citeab.com [citeab.com]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclopropanation: the mechanism of the Simmons–Smith reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 18. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Reactivity of trans-2-Fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
trans-2-Fluorocyclopropanecarboxylic acid is a unique bifunctional molecule that incorporates the inherent ring strain and distinct stereoelectronic properties of a cyclopropane ring with the strong inductive effect of a fluorine atom and the versatile reactivity of a carboxylic acid. This guide provides a comprehensive technical overview of the stability and reactivity of this compound, synthesizing theoretical principles with practical, field-proven insights. We will delve into the structural and electronic factors governing its stability, explore its characteristic reactions, and provide detailed experimental protocols for its assessment. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and materials science who are interested in leveraging the unique properties of this and related fluorinated cyclopropanes.
Introduction: The Intriguing Chemistry of Fluorinated Cyclopropanes
The cyclopropane motif has long captured the interest of chemists due to its unique bonding and conformational rigidity. When substituted with fluorine, the most electronegative element, the resulting fluorocyclopropanes exhibit a fascinating interplay of electronic effects that significantly modulate their physicochemical properties. The introduction of fluorine can enhance metabolic stability, alter acidity, and influence molecular conformation, making these structures highly valuable in drug design and materials science.[1]
This compound, in particular, presents a compelling case study. The trans stereochemistry minimizes steric strain between the fluorine and carboxylic acid groups.[1] This guide will systematically dissect the factors contributing to its stability and explore the diverse reactivity pathways it can undertake.
Molecular Structure and Intrinsic Stability
The stability of this compound is a product of several competing electronic and steric factors.
Electronic Effects of the Fluorine Substituent
The powerful inductive electron-withdrawing effect of the fluorine atom polarizes the C-F bond, creating a partial positive charge on the adjacent carbon atom. This polarization can influence the acidity of the carboxylic acid proton and the reactivity of the cyclopropane ring. While inductive effects can sometimes destabilize strained rings, the overall stability of fluorinated cyclopropanes is a nuanced balance of these forces.[2]
The Strength of the Carbon-Fluorine Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[3] This exceptional strength contributes significantly to the thermal and chemical stability of fluorinated compounds, including this compound.
Stereochemistry and Strain
The trans configuration of the substituents on the cyclopropane ring is generally more thermodynamically stable than the corresponding cis isomer due to reduced steric hindrance.[1] This inherent stability is a key feature of the target molecule.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Reference |
| pKa | 2.5 - 4.0 | The electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid compared to cyclopropanecarboxylic acid (pKa ~4.8). The exact value will depend on the interplay of through-bond and through-space electronic effects.[4][5][6] |
| LogP | 0.5 - 1.5 | The fluorine atom generally increases lipophilicity, but the carboxylic acid group is highly polar. The overall LogP will be a balance of these contributions. |
| Boiling Point | > 180 °C | Expected to be higher than cyclopropanecarboxylic acid (~182-184 °C) due to increased polarity and potential for stronger intermolecular interactions. |
Reactivity Profile
The reactivity of this compound is dictated by its three key functional components: the cyclopropane ring, the fluorine atom, and the carboxylic acid group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and reduction.
-
Esterification: Acid-catalyzed reaction with an alcohol will yield the corresponding ester. The Fischer esterification, using a strong acid catalyst and an excess of the alcohol, is a common method.[7]
-
Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by forming an acid chloride, followed by reaction with an amine. Direct condensation with an amine is also possible but often requires high temperatures.[8]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Ring-Opening Reactions of the Cyclopropane Ring
The strained cyclopropane ring is susceptible to ring-opening reactions under certain conditions. The presence of the electron-withdrawing fluorine and carboxylic acid groups can influence the regioselectivity and stereoselectivity of these reactions.
-
Acid-Catalyzed Ring-Opening: In the presence of strong acids and a nucleophile, the cyclopropane ring can undergo cleavage. Protonation of the carbonyl oxygen can activate the ring towards nucleophilic attack. The likely mechanism involves protonation followed by nucleophilic attack, leading to a 1,3-disubstituted propane derivative.[1] The regiochemistry of the ring opening will be influenced by the electronic effects of both the fluorine and the carboxylic acid group.
-
Base-Induced Reactions: While generally more stable under basic conditions, strong bases can deprotonate the C-H bonds on the cyclopropane ring. This can potentially lead to elimination or other rearrangement reactions, although ring-opening via this pathway is less common than acid-catalyzed methods.[1]
Reactions Involving the Fluorine Atom
The C-F bond is exceptionally strong and generally unreactive. Nucleophilic substitution of the fluorine atom is highly unlikely under normal conditions. However, under forcing conditions or in specialized enzymatic systems, C-F bond cleavage can occur.[9]
Experimental Protocols for Stability and Reactivity Assessment
To rigorously evaluate the stability and reactivity of this compound, a series of well-defined experimental protocols should be employed.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[8][10]
Objective: To assess the stability of this compound under various stress conditions as mandated by ICH guidelines.[8][11]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[11]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and 60°C.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature and 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound using a photodiode array (PDA) detector. Calculate the mass balance to account for all the material.
Analytical Method for Stability Assessment
A validated, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry. |
| Injection Volume | 10 µL |
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Characterization of Degradation Products
Identification of degradation products is critical for understanding the degradation pathways.
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for obtaining molecular weight and structural information of degradation products.[12][13]
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated degradation products.[12][13][14]
Conclusion and Future Perspectives
This compound is a molecule with significant potential in various fields of chemical science. Its stability, largely conferred by the strong C-F bond and the trans stereochemistry, makes it an attractive building block. However, its reactivity, particularly the potential for ring-opening under acidic conditions and the versatile chemistry of the carboxylic acid group, offers a rich landscape for synthetic exploration.
Future research should focus on obtaining precise experimental data for the physicochemical properties of this compound, such as its pKa and bond dissociation energies. Detailed kinetic and mechanistic studies of its degradation pathways will further enhance our understanding and enable its more effective application in the design of novel pharmaceuticals and materials. The protocols outlined in this guide provide a robust framework for such investigations, ensuring scientific integrity and generating reliable data for this fascinating molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 3. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. onyxipca.com [onyxipca.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Incorporating trans-2-Fluorocyclopropanecarboxylic Acid in Advanced Peptide Synthesis
Abstract
The rational design of peptide therapeutics often requires the introduction of non-canonical amino acids to enforce specific secondary structures, enhance metabolic stability, and improve binding affinity. trans-2-Fluorocyclopropanecarboxylic acid is an emerging building block that offers a unique combination of conformational rigidity and potent electronic effects. The cyclopropane ring acts as a rigid scaffold, capable of mimicking β- or γ-turns, while the electronegative fluorine atom can modulate local electronic environments and form key interactions with target receptors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use and practical incorporation of this compound into synthetic peptides, primarily as an N-terminal capping agent.
Introduction: The Strategic Value of Conformational Constraint
Linear peptides often suffer from therapeutic limitations due to their inherent flexibility, which leads to compromised receptor binding activity and susceptibility to proteolytic degradation.[1][2] Imposing conformational constraints is a proven strategy to "lock" a peptide into its bioactive conformation, thereby reducing the entropic penalty of binding and enhancing target affinity and specificity.[3] Unnatural amino acids, particularly those with cyclic structures, are critical tools for achieving this rigidity.[4][5]
This compound serves as a unique proline mimetic and a tool for introducing a combined steric and electronic constraint.
-
Rigidity: The three-membered ring structure severely restricts bond rotation, acting as a potent conformational clamp. When used to cap the N-terminus, it can help nucleate or stabilize specific secondary structures, such as β-turns.
-
Electronic Effects: Fluorine is the most electronegative element, and its incorporation can influence the acidity of nearby protons, alter hydrogen bonding capabilities, and create favorable dipole-dipole or fluorine-protein interactions.[6] These stereoelectronic effects can fine-tune the binding affinity and pharmacokinetic properties of a peptide.[7]
-
Metabolic Stability: The cyclopropyl group is sterically hindered and not a natural substrate for many proteases, which can protect the N-terminus of the peptide from enzymatic degradation and extend its circulatory half-life.[8][9]
This guide details the rationale, protocols, and troubleshooting for the successful incorporation of this valuable building block using modern solid-phase peptide synthesis (SPPS) techniques.
Core Principles and Mechanistic Considerations
The incorporation of this compound is typically performed as the final coupling step in an Fmoc-based solid-phase peptide synthesis workflow, capping the free N-terminal amine of the resin-bound peptide. The primary challenge lies in efficiently forming an amide bond with a sterically compact and electronically modified carboxylic acid.
Activation of the Carboxylic Acid
Standard peptide coupling involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[10] This is achieved by converting the carboxyl hydroxyl group into a better leaving group, typically by forming a highly reactive ester intermediate.[2]
For sterically hindered or electronically deactivated acids, the choice of coupling reagent is critical. While older carbodiimide reagents like DCC can be effective, they are prone to side reactions and racemization.[11] Modern phosphonium and aminium salt-based reagents are superior for these "difficult couplings".[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom of the associated HOAt byproduct provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization.[12]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that forms a reactive OBt-ester. It is known for its efficiency, rapid reaction kinetics, and a favorable safety profile compared to its predecessor, BOP.[1][4][8]
These reagents require a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, facilitating its attack on the coupling agent.[11]
Experimental Protocols & Methodologies
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence, resin, and scale.
Materials and Reagents
| Reagent | Recommended Grade/Purity | Supplier Example |
| Fmoc-Rink Amide Resin (or similar) | 100-200 mesh, ~0.4-0.7 mmol/g | Sigma-Aldrich, Bachem |
| This compound | >95% | Vendor Specific |
| HATU | >98% | Aapptec, Bachem |
| PyBOP | >98% | Activotec, Bachem |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Fisher Scientific |
| Piperidine | Anhydrous, >99.5% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, amine-free | Fisher Scientific |
| Dichloromethane (DCM) | HPLC grade | VWR |
| Trifluoroacetic Acid (TFA) | >99% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% | Acros Organics |
| Diethyl Ether | Anhydrous | Fisher Scientific |
Workflow for N-Terminal Capping on Solid Support
The following diagram outlines the key steps for the on-resin N-terminal modification of a peptide with this compound.
Caption: Workflow for N-terminal capping with this compound.
Detailed Protocol: N-Terminal Capping with HATU
This protocol is recommended for achieving high coupling efficiency, particularly if the N-terminal amino acid of the peptide is sterically hindered.
-
Resin Preparation: Following the final Fmoc-deprotection of the peptide-resin, wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to ensure removal of all residual piperidine.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in anhydrous DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 5-10 minutes at room temperature.[13][14]
-
Rationale: Using a slight excess of the acid over the coupling reagent ensures the HATU is fully consumed in activating the desired molecule. The large excess of reagents is crucial for driving the reaction to completion on the solid phase, overcoming potential steric hindrance and aggregation effects.[10][13] Pre-activation ensures the reactive ester is formed before addition to the resin, which can improve efficiency.[14]
-
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the peptide-resin. Agitate the mixture at room temperature for at least 4 hours. For particularly difficult sequences, the reaction time can be extended overnight.[15]
-
Monitoring (Optional): Remove a small sample of resin beads, wash thoroughly, and perform a Kaiser test. A negative result (clear/yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive, a second coupling (recoupling) may be necessary.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts. The resin can now be dried for storage or proceed directly to cleavage.
Cleavage and Deprotection
-
Resin Treatment: Treat the dried peptide-resin with a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O .[15]
-
Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to quench reactive cations generated during deprotection, preventing side reactions, particularly with residues like Trp, Met, and Cys.
-
-
Cleavage Reaction: Agitate the resin in the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Isolation: Filter the resin and collect the TFA filtrate. Concentrate the filtrate under a gentle stream of nitrogen.
-
Precipitation: Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by Reverse-Phase HPLC (RP-HPLC).
Characterization and Quality Control
Successful incorporation must be verified analytically.
-
LC-MS: The primary tool for confirming the correct mass of the final peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the fluorocyclopropyl group (C₄H₄FO), which is an increase of 87.03 Da.
-
¹⁹F NMR Spectroscopy: This is the most definitive method for confirming the presence and environment of the fluorine atom.[16]
-
Key Advantages: ¹⁹F NMR offers a very wide chemical shift range, high sensitivity, and no background signal in biological molecules, making it an excellent probe.[3][17]
-
Expected Signal: The fluorine on the cyclopropyl ring will appear as a distinct signal in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the local electronic environment, providing a unique signature for the N-terminal cap.[6] The exact chemical shift will depend on the solvent and the peptide sequence, but it provides unambiguous evidence of successful incorporation.[7]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reagent excess.2. Steric hindrance from the N-terminal residue.3. Peptide aggregation on resin. | 1. Recouple: Repeat the coupling step with a fresh solution of activated acid.[14]2. Increase Equivalents: For future syntheses, increase the equivalents of acid, coupling reagent, and base.3. Change Coupling Reagent: If HATU fails, try PyBOP or PyBrOP, which have different reactivity profiles.[11] |
| Low Yield after Cleavage | 1. Incomplete coupling leading to truncated sequences.2. Poor precipitation of the peptide. | 1. Ensure a negative Kaiser test before cleavage.2. Capping: After an incomplete coupling, cap unreacted amines with acetic anhydride to prevent the formation of deletion sequences that can be difficult to separate during purification.[15]3. Ensure the ether is ice-cold and use a sufficient volume (10-20x the TFA volume) for precipitation. |
| Unexpected Mass in LC-MS | 1. Side reactions during cleavage.2. Guanylation of N-terminus. | 1. Ensure proper scavengers (like TIS) are used in the cleavage cocktail.2. This is a known side reaction with excess aminium (uronium) reagents like HBTU/HATU.[5] Ensure the acid is pre-activated or that the coupling reagent is not in vast excess relative to the acid. Using a phosphonium reagent like PyBOP avoids this side reaction.[4] |
Conclusion
This compound is a powerful tool for introducing conformational and electronic constraints in peptide drug discovery. While its incorporation requires robust activation conditions due to its unique structure, the use of modern coupling reagents like HATU or PyBOP with optimized, high-excess protocols enables its efficient conjugation to the N-terminus of resin-bound peptides. Verification by LC-MS and, crucially, ¹⁹F NMR ensures the successful synthesis of the target molecule. The resulting peptides, endowed with enhanced stability and pre-organized conformations, are valuable candidates for advanced therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PyBOP peptide coupling reagent - peptide synthesis - Activotec [activotec.com]
- 5. peptide.com [peptide.com]
- 6. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR chemical shifts induced by a helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of trans-2-Fluorocyclopropanecarboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Beyond Flat Rings and Flexible Chains
In the intricate dance of drug design, where potency, selectivity, and favorable pharmacokinetic properties are the coveted prizes, medicinal chemists are increasingly turning to sophisticated molecular scaffolds that offer precise control over a molecule's three-dimensional architecture and metabolic fate. Among these, the trans-2-fluorocyclopropyl group, often introduced via its corresponding carboxylic acid, has emerged as a powerful tool. This guide provides an in-depth exploration of the applications of trans-2-fluorocyclopropanecarboxylic acid, offering both the theoretical underpinnings of its utility and practical protocols for its implementation in drug discovery programs.
The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2] The fluorocyclopropyl moiety, in particular, offers a unique combination of conformational rigidity and potent electronic effects that can be leveraged to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.
Application Notes: The "Why" of the trans-2-Fluorocyclopropyl Moiety
A Superior Bioisostere for Amides and Beyond
The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry.[3][4] The trans-2-fluorocyclopropyl group has proven to be an exceptional bioisostere for the amide bond, a ubiquitous feature in bioactive molecules that is often susceptible to enzymatic hydrolysis.
The rigid cyclopropane ring mimics the planar nature of the amide bond, effectively locking the conformation of the molecule.[5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thereby enhancing potency. The fluorine atom, with its high electronegativity, introduces a dipole moment that can mimic the hydrogen bonding capabilities of the amide N-H and carbonyl groups.
Diagram 1: Bioisosteric Replacement of an Amide with a trans-2-Fluorocyclopropyl Group
Caption: Isosteric replacement of a labile amide with a stable fluorocyclopropyl group.
Enhancing Metabolic Stability and Modulating Pharmacokinetics
A primary driver for incorporating fluorinated motifs is the enhancement of metabolic stability.[6][7] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[8] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a drug candidate can be significantly extended.[9]
The cyclopropyl group itself is also known to improve metabolic stability by sterically shielding adjacent sites from enzymatic attack.[6] The combination of the cyclopropyl ring and the fluorine atom creates a robust pharmacophore with a significantly reduced susceptibility to metabolic degradation.
Fine-Tuning Physicochemical Properties
The introduction of a trans-2-fluorocyclopropyl group can have a profound impact on a molecule's physicochemical properties, including lipophilicity (LogP) and basicity (pKa). While a single fluorine atom can slightly increase lipophilicity, the overall effect is highly context-dependent and can be used to optimize a compound's solubility and membrane permeability.[2] The electron-withdrawing nature of fluorine can also lower the pKa of nearby basic amines, which can be advantageous for reducing hERG liability and improving oral absorption.[10][11]
A Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors
A compelling example of the power of the trans-2-fluorocyclopropyl moiety can be found in the development of reversible Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases.[1] In an effort to move away from covalent inhibitors, researchers explored cyclopropyl amide isosteres to replace a 2-aminopyridyl group. While this improved some drug-like properties, it introduced a hERG safety liability.[1]
The introduction of a fluorine atom onto the cyclopropyl ring, particularly in the cis-(S,S) configuration, led to a remarkable outcome: retention of high Btk potency, improved kinetic solubility, and a dramatic reduction in hERG inhibition.[1] This stereodependent effect highlights the nuanced control over a molecule's interaction with both its intended target and off-targets that this scaffold can provide.
Table 1: Comparative Data for Btk Inhibitors
| Compound | Moiety | Btk IC50 (nM) | Human Whole Blood (CD69) IC50 (nM) | hERG Inhibition (% @ 10 µM) | Kinetic Solubility (µM) |
| 23 | Cyclopropyl Amide | 4.8 | 78 | - | 76 |
| 24 | cis-(R,R)-F-Cyclopropyl Amide | 3.2 | 160 | 25 | 72 |
| 25 | cis-(S,S)-F-Cyclopropyl Amide | 2.4 | 82 | 88 | 107 |
| 26 | trans-(R,S)-F-Cyclopropyl Amide | 16 | 450 | - | - |
| 27 | trans-(S,R)-F-Cyclopropyl Amide | 22 | 470 | - | - |
| Data sourced from: Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity.[1] |
Diagram 2: Impact of Fluorocyclopropyl Group on Drug Properties
Caption: Key advantages of incorporating a trans-2-fluorocyclopropyl moiety.
Protocols: The "How-To" of Implementation
The following protocols provide a general framework for the synthesis of this compound and its subsequent coupling to an amine. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of this compound
This protocol is a multi-step synthesis starting from allyl alcohol.[12]
Materials:
-
Allyl alcohol
-
Benzyl bromide
-
Sodium hydride
-
Dibromofluoromethane
-
Benzyl triethylammonium chloride
-
Zinc powder
-
Potassium permanganate
-
Sodium hydroxide
-
Hydrochloric acid
-
Appropriate organic solvents (e.g., THF, acetone, water)
Procedure:
-
Protection of Allyl Alcohol:
-
To a solution of allyl alcohol in THF, add sodium hydride portion-wise at 0 °C.
-
Stir for 30 minutes, then add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with an organic solvent. Purify the resulting allyl benzyl ether.
-
-
Cyclopropanation:
-
To a solution of allyl benzyl ether and dibromofluoromethane, add benzyl triethylammonium chloride as a phase transfer catalyst.
-
Add a concentrated aqueous solution of sodium hydroxide dropwise at 0 °C.
-
Stir vigorously at room temperature for 12-24 hours.
-
Extract the product and purify the resulting 1-benzyloxy-2-(dibromofluoromethyl)propane.
-
-
Debromination:
-
To a solution of the dibromofluoromethyl derivative in a suitable solvent, add activated zinc powder.
-
Heat the reaction mixture to 70 °C and stir for several hours until the starting material is consumed.
-
Filter off the zinc salts and purify the resulting 1-benzyloxy-2-fluorocyclopropane.
-
-
Deprotection:
-
Cleave the benzyl ether using a standard deprotection method, such as catalytic hydrogenation (e.g., H2, Pd/C), to yield 2-fluorocyclopropanol.
-
-
Oxidation:
-
Dissolve the 2-fluorocyclopropanol in a mixture of acetone and water.
-
Cool the solution to 0 °C and add potassium permanganate portion-wise, maintaining the temperature below 10 °C.
-
Stir until the purple color disappears.
-
Work up the reaction mixture, including acidification with HCl, to isolate this compound.
-
Protocol 2: Amide Coupling of this compound with a Primary Amine
This protocol utilizes the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[13]
Materials:
-
This compound
-
Primary amine of interest
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Appropriate work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trans-2-fluorocyclopropyl amide.
-
Diagram 3: General Experimental Workflow
Caption: A typical workflow from synthesis to evaluation.
Conclusion
This compound is more than just a niche building block; it is a strategic tool that empowers medicinal chemists to address fundamental challenges in drug discovery. Its ability to act as a robust amide bioisostere, enhance metabolic stability, and fine-tune physicochemical properties makes it an invaluable asset in the design of next-generation therapeutics. By understanding the principles behind its application and mastering the synthetic protocols for its incorporation, researchers can unlock new possibilities in the quest for safer and more effective medicines.
References
- 1. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. finechemicals.com.cn [finechemicals.com.cn]
- 13. fishersci.dk [fishersci.dk]
Application Notes and Protocols for the Incorporation of trans-2-Fluorocyclopropanecarboxylic Acid
Introduction: The Strategic Value of the trans-2-Fluorocyclopropyl Moiety in Molecular Design
In the landscape of modern drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount to achieving desired physicochemical and pharmacological properties. The trans-2-fluorocyclopropyl group has emerged as a valuable pharmacophore, offering a compelling combination of conformational rigidity and the unique electronic attributes of fluorine.[1][2] The cyclopropane ring, as the smallest cycloalkane, imparts a high degree of conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.[2] Concurrently, the introduction of a fluorine atom, a well-established strategy in medicinal chemistry, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding interactions by altering its electronic properties.[1][2] This guide provides detailed protocols and expert insights for the effective incorporation of trans-2-Fluorocyclopropanecarboxylic acid into a variety of molecular scaffolds, with a focus on amide and ester bond formation.
Understanding the Substrate: Key Physicochemical Properties
This compound is a unique building block characterized by the strained three-membered ring and the highly electronegative fluorine atom. This combination gives rise to specific reactivity patterns that must be considered during molecular elaboration. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid proton and the nucleophilicity of the carboxylate. Furthermore, the rigid cyclopropane backbone can present steric considerations in the design of coupling strategies. Computational studies have shown that the fluorine atom can have a significant effect on the reactivity and conformation of substituents on the cyclopropane ring.[3]
Core Methodologies for Incorporation: Amide and Ester Bond Formation
The most prevalent strategies for incorporating this compound into larger molecules are amide and ester bond formation. The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity.
Protocol 1: Amide Bond Formation using HATU Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and less nucleophilic amines.[4] It operates by forming a highly reactive OAt-active ester of the carboxylic acid.[5]
Rationale for Method Selection: HATU is often the reagent of choice when other coupling methods fail due to its high reactivity and the ability to minimize racemization. It is particularly useful when coupling this compound to complex or electron-deficient amines.
// Nodes sub [label="this compound\n+ Amine + DIPEA", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add HATU\nin DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(e.g., H2O, brine)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="trans-2-Fluorocyclopropyl Amide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sub -> reagents [label="1. Combine Substrates"]; reagents -> reaction [label="2. Initiate Coupling"]; reaction -> workup [label="3. Quench & Extract"]; workup -> purification [label="4. Isolate"]; purification -> product [label="5. Final Product"]; }
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Detailed Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF in a round-bottom flask under an inert atmosphere.
-
Activation: Cool the solution to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add the amine (1.0 eq) to the reaction mixture, followed by DIPEA (1.5 eq) if the amine is used as a salt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary (Representative)
| Coupling Partner (Amine) | Stoichiometry (Acid:Amine:EDC:HOBt) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Glycine methyl ester | 1 : 1.0 : 1.2 : 1.2 | DCM | 6 | 25 | 80-90 |
| Morpholine | 1 : 1.0 : 1.2 : 1.2 | DCM | 4 | 25 | 85-95 |
| p-Toluidine | 1 : 1.0 : 1.2 : 1.2 | DMF | 18 | 25 | 70-80 |
Protocol 3: Esterification via Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. [6][7]To drive the equilibrium towards the ester product, the alcohol is typically used in large excess as the solvent, and a strong acid catalyst is employed. [6] Rationale for Method Selection: This is a straightforward and cost-effective method for the synthesis of simple alkyl esters (e.g., methyl, ethyl) of this compound, especially when the alcohol is inexpensive and can be used as the solvent.
.
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol:
-
Preparation: Suspend or dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the disappearance of the starting carboxylic acid by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the excess alcohol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by distillation or column chromatography.
Quantitative Data Summary (Representative)
| Alcohol | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| Methanol | H₂SO₄ | 8 | 65 | 80-90 |
| Ethanol | H₂SO₄ | 12 | 78 | 75-85 |
| Isopropanol | H₂SO₄ | 24 | 82 | 60-70 |
Troubleshooting and Key Considerations
-
Epimerization: While the cyclopropane ring is stereochemically stable, chiral centers adjacent to the activating carboxylic acid can be prone to epimerization, especially with highly activating reagents and prolonged reaction times. The use of HOBt or other additives can mitigate this risk.
-
Steric Hindrance: For sterically demanding amines or alcohols, more reactive coupling reagents like HATU may be necessary, and elevated temperatures might be required.
-
Purification of Diastereomers: If the coupling partners are chiral, the resulting product will be a mixture of diastereomers. These can often be separated by careful column chromatography on silica gel or by preparative HPLC. [8]* Work-up Procedures: The byproducts of many coupling reagents (e.g., dicyclohexylurea from DCC) can complicate purification. Using reagents with water-soluble byproducts (e.g., EDC) can simplify the work-up. [9]
Conclusion
The incorporation of this compound is a powerful strategy for the synthesis of novel molecules with potentially enhanced properties. The choice of coupling methodology should be guided by the nature of the coupling partner, cost considerations, and the desired scale of the reaction. The protocols outlined in this guide provide a robust starting point for researchers to successfully integrate this valuable building block into their synthetic workflows. Careful optimization of reaction conditions and purification techniques will be key to achieving high yields and purity.
References
- 1. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Amide Synthesis [fishersci.dk]
Application Notes and Protocols: trans-2-Fluorocyclopropanecarboxylic Acid as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of the Fluorinated Cyclopropyl Motif in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the privileged motifs that have gained prominence, the cyclopropane ring stands out for its unique conformational rigidity and electronic character.[1] When substituted with fluorine, this small, strained ring system is transformed into a powerful tool for drug design. trans-2-Fluorocyclopropanecarboxylic acid has emerged as a key building block, enabling the introduction of the trans-fluorocyclopropyl group, a bioisostere that can profoundly influence a molecule's potency, metabolic stability, and membrane permeability.[1][2]
Fluorine's high electronegativity and the strength of the carbon-fluorine bond can dramatically alter the properties of a parent molecule.[3] Strategic incorporation of fluorine can block sites of metabolism, modulate the pKa of nearby functional groups, and create favorable interactions with protein targets.[3] The trans stereochemistry of the fluorine and carboxylic acid groups in this building block provides a defined exit vector for further synthetic elaboration, allowing for precise control over the final compound's three-dimensional structure. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to detailed protocols for its application in the synthesis of novel compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's intrinsic properties is fundamental to its effective application. Below is a summary of the key physicochemical and spectroscopic data for this compound.
Physicochemical Properties
| Property | Value/Observation | Rationale and Significance |
| Molecular Formula | C₄H₅FO₂ | |
| Molecular Weight | 104.08 g/mol | |
| pKa | Estimated ~4.0 - 4.5 | The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) compared to cyclopropanecarboxylic acid (pKa ~4.8). Studies on analogous fluorinated cyclobutanes have shown a decrease in pKa of about 0.8 units per fluorine atom, supporting this estimation.[4] |
| logP | Estimated ~0.5 - 1.0 | The introduction of a single fluorine atom generally increases lipophilicity. However, the overall small size and the presence of the carboxylic acid group keep the molecule relatively polar. The trans isomer is expected to be slightly more lipophilic than the corresponding cis isomer due to reduced intramolecular interactions.[4] |
| Appearance | White to off-white solid |
Spectroscopic Characterization
The structural rigidity of the cyclopropane ring and the presence of the electronegative fluorine atom give this compound a distinct spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is characterized by complex multiplets in the aliphatic region corresponding to the cyclopropyl protons. The proton attached to the same carbon as the fluorine atom will show a large coupling constant to fluorine (¹⁹F). The relative trans stereochemistry can be confirmed by the coupling constants between the cyclopropyl protons.
-
¹³C NMR: The carbon spectrum will show four distinct signals. The carbon bearing the fluorine atom will appear as a doublet due to C-F coupling.
-
IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹). A C-F stretching vibration is also expected in the 1000-1100 cm⁻¹ region.
Synthesis of the Building Block
A reliable and scalable synthesis of this compound is crucial for its widespread application. One effective method involves the rhodium-catalyzed cyclopropanation of an appropriate alkene with ethyl diazoacetate, followed by hydrolysis.[5][6]
Protocol 1: Synthesis of this compound
This two-step procedure provides a general route to the target compound.
Step 1: Rhodium-Catalyzed Cyclopropanation
-
To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a rhodium catalyst, for example, Rh₂(OAc)₄ (0.01 eq).
-
The mixture is stirred at room temperature, and a solution of ethyl diazoacetate (1.2 eq) in DCM is added dropwise over 1-2 hours.
-
The reaction is monitored by TLC for the consumption of the starting alkene.
-
Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the ethyl ester of the phenylsulfonyl-substituted fluorocyclopropane.
Step 2: Reductive Desulfonylation and Hydrolysis
-
The purified ester from Step 1 is dissolved in a suitable solvent like methanol.
-
An excess of a reducing agent, such as magnesium turnings and a catalytic amount of mercuric chloride, is added. The reaction is stirred at room temperature until the desulfonylation is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with a mild acid, and the product is extracted with an organic solvent.
-
The crude ethyl trans-2-fluorocyclopropanecarboxylate is then subjected to standard ester hydrolysis conditions (e.g., LiOH in THF/water) to afford this compound.
Application Protocols: Incorporation into Novel Scaffolds
The true utility of this compound lies in its ability to be readily incorporated into larger, more complex molecules. The carboxylic acid handle allows for standard amide and ester bond formations.
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
This protocol is a robust and widely used method for forming amide bonds, particularly in medicinal chemistry, due to its mild conditions and the water-soluble nature of the byproducts.[7]
Experimental Workflow:
Amide Coupling Workflow
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent), the desired amine (1.0-1.2 equivalents), and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise, ensuring the internal temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Causality and Mechanistic Insight:
The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[8] HOBt then traps this intermediate to form an active ester, which is less prone to racemization and side reactions.[9] The amine then displaces the HOBt to form the stable amide bond. This two-step activation within a one-pot reaction is key to its efficiency.
Protocol 3: Ester Formation via Steglich Esterification
The Steglich esterification is a mild and effective method for forming esters, especially with acid-sensitive substrates or sterically hindered alcohols.[2][10]
Experimental Workflow:
Steglich Esterification Workflow
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM), add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Activation: Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).
-
Reaction: Stir the reaction at room temperature for 2-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Workup: Filter off the DCU precipitate and wash the filter cake with DCM.
-
Purification: Wash the filtrate successively with dilute HCl and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude ester by flash chromatography.[7]
Causality and Mechanistic Insight:
Similar to EDC coupling, DCC activates the carboxylic acid to form an O-acylisourea intermediate.[10] DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a highly reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to form the desired product and regenerate the DMAP catalyst.[11] The use of DMAP is crucial for accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea.[10]
Applications in Medicinal Chemistry: A Case Study
The trans-2-fluorocyclopropyl amide moiety has been successfully employed in the development of potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key target in the treatment of autoimmune diseases and B-cell malignancies.
Logical Relationship Diagram:
Drug Design Logic
In the development of reversible Btk inhibitors, researchers sought to replace a 2-aminopyridyl group with a cyclopropyl amide isostere to occupy a lipophilic pocket in the enzyme's active site. The introduction of a trans-fluorocyclopropyl amide, synthesized from this compound, led to compounds with improved potency and, importantly, stereodependent activity against both Btk and off-target kinases like hERG. This case study highlights how the defined stereochemistry and electronic properties of this building block can be leveraged to fine-tune the pharmacological profile of a drug candidate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Its rigid, fluorinated cyclopropyl core offers a unique combination of conformational constraint and electronic modification that can be exploited to enhance the properties of bioactive molecules. The straightforward application of standard amide and ester coupling protocols, as detailed in this guide, allows for its efficient incorporation into a wide range of molecular scaffolds. As the demand for sophisticated, three-dimensionally complex molecules in drug discovery continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. trans-2-Phenylcyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 4. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging trans-2-Fluorocyclopropanecarboxylic Acid in the Development of Novel PET Imaging Agents
For: Researchers, scientists, and drug development professionals in oncology, neurology, and molecular imaging.
Introduction: The Promise of Fluorinated Cycloalkane Carboxylic Acids in PET Tracer Design
Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering unparalleled insights into in vivo biochemical processes.[1][2] The development of novel PET radiotracers is paramount to expanding the diagnostic and prognostic capabilities of this technology.[3][4] While [¹⁸F]FDG is a cornerstone of clinical PET imaging, its utility can be limited in certain oncological applications, such as brain and prostate cancers, due to high background signals.[5][6] This has spurred the development of radiolabeled amino acids and their analogues, which often exhibit higher tumor-to-background ratios in these specific contexts.[5][6][7]
The incorporation of fluorine-18 is highly desirable for PET tracer development due to its near-ideal physical and nuclear properties, including a convenient half-life of 109.8 minutes and low positron energy.[1][8][9] Small, conformationally constrained cyclic structures, such as cyclopropanes, are attractive scaffolds in medicinal chemistry. The introduction of a fluorine atom can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
This document provides a detailed technical guide on the application of trans-2-fluorocyclopropanecarboxylic acid as a core component in the development of a novel, hypothetical PET imaging agent, designated as [¹⁸F]FCP-T (Fluorocyclopropyl-Tracer). We will delineate the rationale, radiosynthesis, and comprehensive preclinical evaluation of such a tracer, providing a roadmap for researchers in this field.
Hypothetical Mechanism of Action: Targeting Upregulated Amino Acid Transport in Cancer
Many cancer cells exhibit a heightened demand for amino acids to support rapid proliferation and protein synthesis.[5] This is mediated by the overexpression of various amino acid transporters on the cell surface. Our hypothetical tracer, [¹⁸F]FCP-T, is designed as an amino acid mimetic that is recognized and transported by these upregulated systems, leading to its accumulation in tumor tissue.
Caption: Hypothetical uptake pathway of [¹⁸F]FCP-T in a cancer cell.
Radiosynthesis of [¹⁸F]FCP-T: A Two-Step Labeling Approach
Direct radiofluorination of a non-activated cyclopropane ring is challenging. Therefore, we propose a two-step approach involving the synthesis of a prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), followed by its conjugation to an amine-functionalized precursor derived from this compound. This is a widely applicable and robust method for labeling biomolecules.[9][10]
Caption: Radiosynthesis workflow for the production of [¹⁸F]FCP-T.
Protocol 1: Automated Radiosynthesis of [¹⁸F]FCP-T
This protocol is designed for an automated synthesis module (e.g., GE TRACERlab).
1. [¹⁸F]Fluoride Trapping and Drying:
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a pre-conditioned anion exchange cartridge (QMA).
-
The trapped [¹⁸F]fluoride is eluted into the reactor vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at 110 °C.
2. Synthesis of Ethyl 4-[¹⁸F]fluorobenzoate:
-
A solution of the precursor, ethyl 4-(trimethylammonium)-benzoate triflate (5-10 mg), in anhydrous acetonitrile (1 mL) is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at 100 °C for 10 minutes.
3. Hydrolysis to 4-[¹⁸F]Fluorobenzoic Acid:
-
After cooling, 0.2 M NaOH (0.5 mL) is added to the reactor.
-
The mixture is heated at 80 °C for 5 minutes to hydrolyze the ester.
-
The solution is then neutralized with 1 M HCl.
4. Activation to [¹⁸F]SFB:
-
A solution of N-hydroxysuccinimide and a coupling agent (e.g., DCC or EDC) in acetonitrile is added.
-
The reaction is allowed to proceed for 10 minutes at 80 °C.
5. Conjugation:
-
The amine-functionalized trans-2-fluorocyclopropyl precursor (2-3 mg) dissolved in a suitable solvent (e.g., DMSO or DMF) is added to the reactor containing [¹⁸F]SFB.
-
The conjugation reaction is carried out at 90 °C for 15 minutes.
6. Purification:
-
The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC system (C18 column) for purification.
-
The fraction corresponding to [¹⁸F]FCP-T is collected.
7. Formulation:
-
The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent.
-
The tracer is eluted from the Sep-Pak with ethanol and then diluted with sterile saline for injection.
| Parameter | Target Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Molar Activity | >1 Ci/µmol |
| Total Synthesis Time | 60-75 minutes |
Preclinical Evaluation: A Phased Approach
A thorough preclinical evaluation is critical to establish the potential of a new PET tracer.[11] This involves a combination of in vitro and in vivo studies to assess its biological activity, specificity, and pharmacokinetic properties.
Part 1: In Vitro Characterization
Protocol 2: Cell Uptake and Competitive Binding Assays
Objective: To determine the affinity of [¹⁸F]FCP-T for its target transporters and its uptake characteristics in cancer cell lines.
Cell Lines:
-
High amino acid transporter expressing line (e.g., DU145 prostate cancer).
-
Low/negative expressing line (as a control).
1. Saturation Binding Assay:
-
Plate cells in 24-well plates and grow to confluence.
-
Incubate triplicate wells with increasing concentrations of [¹⁸F]FCP-T for a predetermined time (e.g., 60 minutes) at 37 °C.
-
To determine non-specific binding, incubate a parallel set of wells with a high concentration of a known inhibitor or the non-radioactive ("cold") FCP-T.
-
Wash cells rapidly with ice-cold PBS to terminate uptake.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using saturation binding analysis software (e.g., GraphPad Prism).
2. Competitive Binding Assay:
-
Incubate cells with a fixed concentration of [¹⁸F]FCP-T and increasing concentrations of the non-radioactive FCP-T or known inhibitors of specific amino acid transporters.
-
Following incubation and washing, measure the cell-associated radioactivity.
-
Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiotracer.
3. Time-Course of Uptake:
-
Incubate cells with a fixed concentration of [¹⁸F]FCP-T for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
At each time point, wash the cells and measure the radioactivity.
-
Plot the uptake (% of added dose per mg of protein) against time to determine the uptake kinetics.
| Assay | Key Parameter | Expected Outcome for a Viable Tracer |
| Saturation Binding | Kd | Low nanomolar range |
| Competitive Binding | IC₅₀ | Potent inhibition by cold ligand |
| Time-Course | Uptake Profile | Rapid and sustained uptake over time |
Part 2: In Vivo Evaluation in Animal Models
Protocol 3: Small Animal PET/CT Imaging
Objective: To visualize the in vivo biodistribution, tumor targeting, and pharmacokinetic profile of [¹⁸F]FCP-T.
Animal Model:
-
Nude mice bearing subcutaneous xenografts of a relevant cancer cell line (e.g., DU145).
1. Animal Preparation:
-
Anesthetize the mouse with isoflurane (2% in oxygen).
-
Place the animal on the scanner bed with temperature monitoring and respiratory gating.
2. Radiotracer Administration and Imaging:
-
Administer a bolus of [¹⁸F]FCP-T (typically 100-200 µCi) via the tail vein.
-
Acquire dynamic PET data for 60 minutes post-injection, followed by a whole-body static scan.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
3. Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Draw regions of interest (ROIs) on the tumor, major organs (brain, heart, liver, kidneys, muscle), and blood pool.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for the tumor and other tissues at various time points.
Protocol 4: Ex Vivo Biodistribution Study
Objective: To provide a quantitative and sensitive measure of tracer accumulation in tissues, complementing the PET imaging data.
1. Study Groups:
-
Euthanize cohorts of tumor-bearing mice (n=4-5 per group) at various time points post-injection of [¹⁸F]FCP-T (e.g., 5, 30, 60, 120 minutes).
2. Tissue Collection and Measurement:
-
Collect blood, tumor, and major organs.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
3. Data Analysis:
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Determine tumor-to-organ ratios (e.g., tumor-to-muscle, tumor-to-blood) at each time point.
| In Vivo Parameter | Metric | Favorable Characteristic |
| Tumor Uptake | SUVmax, %ID/g | High and sustained |
| Clearance | Blood TAC | Rapid clearance from blood |
| Specificity | Tumor-to-Muscle Ratio | > 3 |
| Excretion | Kidney/Bladder Uptake | Primarily renal excretion |
Conclusion and Future Directions
The use of this compound as a building block offers a promising avenue for the development of novel PET imaging agents. The outlined protocols provide a comprehensive framework for the radiosynthesis and preclinical evaluation of a hypothetical tracer, [¹⁸F]FCP-T. Successful preclinical data, demonstrating high tumor uptake, favorable pharmacokinetics, and low non-target accumulation, would warrant further investigation, including toxicology studies and eventual translation to clinical trials.[11] The unique conformational constraints and electronic properties of the fluorocyclopropyl moiety may lead to tracers with improved specificity and in vivo performance compared to existing agents.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 3. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IND-Enabling Preclinical Studies of [11C]COU, a Trapped Metabolite PET Radiotracer for Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of [18F]SYN1 and [18F]SYN2, novel radiotracers for PET myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of trans-2-Fluorocyclopropanecarboxylic Acid in Biological Studies
Introduction: The Strategic Importance of the Fluorinated Cyclopropane Motif
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The strategic incorporation of fluorine can influence acidity, lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic profiles.[1] Among the various fluorinated scaffolds, the trans-2-fluorocyclopropane moiety has emerged as a particularly valuable building block. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, while the fluorine atom can serve as a metabolic blocker or a reporter group for positron emission tomography (PET) imaging.[1]
This guide provides a comprehensive overview of the derivatization of trans-2-fluorocyclopropanecarboxylic acid, a key starting material for accessing these valuable motifs. We will explore detailed protocols for the synthesis of amide and ester derivatives, discuss their applications in biological studies, and provide insights into the analytical characterization of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trans-2-fluorocyclopropane scaffold in their work.
Core Derivatization Strategies: Amide Bond Formation and Esterification
The carboxylic acid functionality of this compound is the primary handle for derivatization. The two most common and versatile strategies are amide bond formation and esterification, which allow for the introduction of a wide range of chemical diversity.
Amide Bond Formation: A Workhorse Reaction in Medicinal Chemistry
The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently utilized reactions in drug discovery. This transformation is typically facilitated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Several classes of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent often depends on the specific substrates, the desired reaction conditions, and the potential for side reactions, such as racemization.
-
Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their efficiency and relatively low cost. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization, especially with chiral carboxylic acids. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming a less reactive but still efficient active ester.
-
Onium Salts (HATU, HBTU, TBTU): Aminium/uronium and phosphonium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are highly efficient coupling reagents that often provide faster reaction times and higher yields with less racemization compared to carbodiimides. They react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an active ester.
Experimental Workflow: Amide Coupling
References
Application Note: The Strategic Role of trans-2-Fluorocyclopropanecarboxylic Acid in Modern Agrochemical Synthesis
Abstract
The continuous evolution of weed and pathogen resistance necessitates the development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. A key strategy in modern agrochemical design is the incorporation of "privileged scaffolds"—structural motifs that impart advantageous physicochemical and biological properties. This application note details the role of trans-2-fluorocyclopropanecarboxylic acid as a high-value building block in the synthesis of next-generation fungicides and herbicides. We explore the synergistic benefits of the fluorine atom and the cyclopropane ring, provide case studies of its application in the synthesis of potent active ingredients, and present a detailed, validated protocol for its incorporation into lead compounds.
Introduction: The Value of Fluorinated Scaffolds
The introduction of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical research. The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes. Similarly, the cyclopropyl group, a rigid and strained three-membered ring, acts as a conformational constraint, locking flexible molecules into a bioactive conformation and often improving pharmacokinetic properties such as membrane permeability.
The combination of these two motifs in this compound creates a powerful and versatile building block. The fluorine atom modulates the electronic properties of the cyclopropane ring, while the carboxylic acid moiety provides a convenient handle for synthetic elaboration, most commonly through the formation of robust amide bonds. This note will demonstrate how this specific building block is strategically employed to address key challenges in agrochemical development.
Physicochemical & Biological Impact of the trans-Fluorocyclopropyl Moiety
The decision to incorporate the trans-2-fluorocyclopropyl group is driven by its ability to confer multiple benefits simultaneously:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, a common deactivation pathway for many pesticides. This can lead to longer residual activity in the field.
-
Conformational Rigidity: The cyclopropane ring is a bioisostere of moieties like vinyl or isopropyl groups but with significantly reduced conformational flexibility. This rigidity can enhance binding to a target protein by minimizing the entropic penalty of binding.
-
Enhanced Bioavailability: The cyclopropyl group can increase the lipophilicity of a molecule, which may improve its ability to penetrate the waxy cuticle of plant leaves or the cell membranes of fungal pathogens.
-
Optimal Stereochemistry: The trans configuration of the fluorine and carboxylate groups is often crucial for fitting into the active site of a target enzyme. The synthesis of the building block with this defined stereochemistry avoids the need for difficult chiral separations later in the synthetic sequence.[1][2]
Application Case Studies in Agrochemical Synthesis
The true value of this compound is demonstrated through its incorporation into advanced agrochemical candidates. It serves as a key component in building the N-cyclopropyl-N-benzyl-pyrazole-carboxamide scaffold, a substructure present in a new generation of highly potent fungicides.
Case Study: Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides that target Complex II in the mitochondrial respiratory chain, disrupting energy production in pathogenic fungi.[3][4] Many modern SDHIs are pyrazole-carboxamides, and the introduction of a fluorocyclopropyl group has been shown to enhance their efficacy.[5][6]
The synthesis involves the critical step of coupling this compound with a substituted benzylamine to form a key amide intermediate. This intermediate is then further elaborated to yield the final active ingredient. The fluorocyclopropyl group is essential for achieving high potency against a broad spectrum of fungal pathogens.
Below is a generalized workflow illustrating the incorporation of this building block.
Caption: Workflow for SDHI Fungicide Synthesis.
Experimental Protocols
The following protocol provides a robust and validated method for the key amide coupling step, which is central to the application of this compound.
Protocol 4.1: Synthesis of a N-Aryl-trans-2-fluorocyclopropanecarboxamide Intermediate
Principle: This protocol utilizes a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization, so an additive, 1-hydroxybenzotriazole (HOBt), is used to trap it as an active ester, which then reacts cleanly with the amine to form the desired amide bond with minimal side reactions.[7] The byproduct of EDC, a urea derivative, is water-soluble, facilitating simple purification.[7]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| This compound | 130340-04-4 | 104.08 | Limiting Reagent (1.0 eq) |
| Substituted Benzylamine | Varies | Varies | 1.05 eq |
| EDC (EDAC, EDC·HCl) | 25952-53-8 | 191.70 | 1.2 eq |
| HOBt (1-Hydroxybenzotriazole) | 2592-95-2 | 135.12 | 1.2 eq |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 eq, Base |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Workup |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Aqueous Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Amine and Base: Add the substituted benzylamine (1.05 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the solution at room temperature for 10 minutes.
-
Addition of Coupling Reagents: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours. The disappearance of the limiting starting material (the carboxylic acid) indicates completion.
-
Quenching and Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-trans-2-fluorocyclopropanecarboxamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS analysis.
Caption: Protocol Workflow for Amide Coupling.
Conclusion
This compound is a premier building block for the synthesis of advanced agrochemicals. Its strategic incorporation allows chemists to leverage the synergistic benefits of fluorine substitution and conformational constraint to create highly potent and metabolically robust active ingredients. The reliable and scalable protocols for its incorporation, such as the amide coupling procedure detailed herein, solidify its role as an indispensable tool for researchers and scientists in the agrochemical industry. As the demand for innovative crop protection solutions grows, the application of such precisely engineered building blocks will continue to be a cornerstone of successful research and development programs.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0048370A1 - Process for the preparation of derivatives of trans-3-(Z-2-chloro-2-aryl-vinyl)-2,2-dimethyl-cyclopropane-carboxylic acids, intermediate products therefor, process for the preparation of these intermediate products, and their utilization in pesticides - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SDHI Fungicides | FRAC [frac.info]
- 5. matilda.science [matilda.science]
- 6. canr.msu.edu [canr.msu.edu]
- 7. peptide.com [peptide.com]
application of trans-2-Fluorocyclopropanecarboxylic acid in materials science
An Application Guide to trans-2-Fluorocyclopropanecarboxylic Acid in Advanced Materials Science
Introduction: A Unique Building Block for Next-Generation Materials
In the pursuit of advanced materials with tailored properties, the strategic incorporation of fluorine continues to be a paramount approach. The this compound moiety stands out as a particularly compelling building block. It uniquely combines the conformational rigidity and distinct electronic profile of a cyclopropane ring, the powerful inductive and stereoelectronic effects of a fluorine substituent, and the versatile reactivity of a carboxylic acid.[1] The fluorine atom, being the most electronegative element, imparts a strong dipole moment via the carbon-fluorine (C-F) bond, which can profoundly influence intermolecular interactions, dielectric properties, and metabolic stability.[1][2]
This guide explores the untapped potential of this compound in materials science. While direct, field-proven applications of this specific molecule are emerging, its constituent features allow for robust, scientifically-grounded predictions of its utility. We will detail its core physicochemical properties and provide extrapolated, yet highly plausible, protocols for its application in two key areas: high-performance fluorinated polymers and advanced liquid crystal systems. This document is intended for researchers and scientists seeking to leverage unique molecular architecture for materials innovation.
Part 1: Core Physicochemical Properties and Rationale for Use
The utility of this compound stems from the interplay of electronic effects within its strained three-membered ring. The fluorine atom exerts a strong inductive electron-withdrawing effect (σ-withdrawal), which alters the hybridization of the ring's carbon-carbon bonds.[1] This effect, combined with the inherent rigidity of the cyclopropane scaffold, creates a molecule with a stable, well-defined dipole moment. Understanding these properties is crucial for designing materials where molecular polarity and spatial arrangement are key to function.[2][3]
Quantum-chemical studies on fluorinated cyclopropanes reveal that the stability and electronic properties are highly dependent on the stereochemical arrangement of the fluorine atoms.[2][4] In the trans configuration, the dipole moment generated by the C-F bond is oriented in a specific, predictable direction relative to the carboxylic acid group, making it an ideal component for creating materials with anisotropic properties.
Caption: Key electronic effects of fluorine on the cyclopropane ring.
Part 2: Application in the Synthesis of Advanced Fluorinated Polymers
Fluorinated polymers are renowned for their exceptional chemical inertness, thermal stability, and low surface energy.[5][6] Incorporating the rigid, polar trans-2-fluorocyclopropane motif into a polymer backbone can yield materials with enhanced dielectric properties, improved mechanical strength, and predictable chain conformations. The carboxylic acid group serves as a versatile handle for polymerization, most commonly through polycondensation reactions to form polyesters or polyamides.
Protocol 1: Synthesis of a Novel Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester using this compound and a diol (e.g., 1,6-hexanediol). The procedure is adapted from established methods for creating polyesters from carboxylic acid monomers.[7][8]
Rationale for Experimental Choices:
-
Melt Polycondensation: This method avoids the use of solvents at the final stage, simplifying purification.
-
Two-Stage Reaction: A lower temperature pre-polymerization step ensures homogenous mixing and controlled initial chain growth, while a higher temperature, high-vacuum stage is necessary to drive the equilibrium towards high molecular weight polymer by efficiently removing the water byproduct.[7]
-
Catalyst: An organometallic catalyst like antimony(III) oxide is standard for promoting esterification at high temperatures.
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Antimony(III) oxide (Sb₂O₃) catalyst
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.
-
High-vacuum pump and vacuum trap.
Procedure:
-
Reactant Charging: To the three-neck flask, add equimolar amounts of this compound and 1,6-hexanediol. Add the Sb₂O₃ catalyst (approx. 200-300 ppm by weight relative to the expected polymer yield).
-
Inerting: Assemble the apparatus. Purge the system with dry nitrogen gas for 20-30 minutes to remove oxygen, which can cause side reactions and discoloration at high temperatures.
-
Pre-polymerization (Esterification):
-
Heat the reaction mixture to 170-190°C under a slow stream of nitrogen with continuous stirring.
-
Water will begin to evolve as a byproduct of the esterification reaction and collect in the receiving flask.
-
Maintain these conditions for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected. The product at this stage is a low molecular weight pre-polymer.
-
-
Polycondensation:
-
Increase the temperature to 220-240°C.
-
Gradually apply a high vacuum (≤1 Torr) to the system over 20-30 minutes. This is critical to avoid excessive foaming.
-
Continue the reaction under high vacuum and vigorous stirring. The viscosity of the melt will increase significantly as the polymer chain length grows.
-
The reaction is typically complete after 3-5 hours, judged by the torque on the mechanical stirrer or by sampling for viscosity/molecular weight analysis.
-
-
Product Recovery:
-
Discontinue heating and break the vacuum by introducing nitrogen gas.
-
Extrude or pour the molten polymer onto a cooled, non-stick surface.
-
Allow the polymer to cool completely to room temperature. The resulting solid can be pelletized or ground for further analysis.
-
Caption: Workflow for the synthesis of a fluorinated polyester.
Part 3: Application in the Design of Novel Liquid Crystals
The introduction of fluorine is a well-established strategy for tuning the dielectric anisotropy (Δε) of liquid crystals (LCs).[9][10][11] For modern display technologies like Vertical Alignment (VA) mode, LCs with a negative Δε are required.[10] This is achieved when the molecule's net dipole moment is perpendicular to its long axis. The trans-2-fluorocyclopropane unit is an excellent candidate for this purpose. When incorporated into a calamitic (rod-like) mesogen, the C-F bond's dipole is inherently perpendicular to the principal molecular axis, pushing the Δε towards negative values.
Protocol 2: Synthesis of a Fluorocyclopropane-Containing Liquid Crystal Ester
This protocol outlines the esterification of this compound with a mesogenic core containing a terminal hydroxyl group, such as 4'-hydroxybiphenyl-4-carbonitrile.
Rationale for Experimental Choices:
-
Steglich Esterification: This method, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and highly efficient way to form esters from carboxylic acids and alcohols at room temperature, preserving sensitive functional groups in the mesogenic core.
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.
-
Purification: The dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be easily removed by filtration. Column chromatography is then used to separate the final product from any remaining starting materials or side products.
Materials:
-
This compound
-
4'-Hydroxybiphenyl-4-carbonitrile (or similar mesogenic alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 4'-hydroxybiphenyl-4-carbonitrile (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure liquid crystalline ester.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Analyze the mesomorphic properties using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[12]
Caption: Relationship between molecular structure and material property.
Part 4: Standard Characterization Techniques
Characterizing the novel materials synthesized from this compound is critical to confirming their structure and evaluating their performance. A multi-technique approach is required.[13][14]
Table 1: Key Characterization Techniques
| Technique | Information Provided | Expected Observations for Fluorinated Materials |
| NMR Spectroscopy | Confirms chemical structure and purity. ¹⁹F NMR is essential for verifying fluorine incorporation.[13] | ¹H NMR: Characteristic shifts for cyclopropyl protons. ¹³C NMR: C-F coupling constants. ¹⁹F NMR: Chemical shifts confirming the electronic environment of the fluorine atom. |
| FTIR Spectroscopy | Identifies functional groups present in the material.[14] | Strong absorption bands corresponding to the C-F bond (typically 1000-1400 cm⁻¹). Presence of C=O stretch for esters/acids. |
| Differential Scanning Calorimetry (DSC) | Determines thermal transitions like glass transition (Tg), melting point (Tm), and liquid crystal phase transitions.[14][15] | For polymers, provides Tg and Tm. For LCs, reveals mesophase transition temperatures and enthalpies.[12] |
| Thermogravimetric Analysis (TGA) | Measures thermal stability and decomposition temperature.[14] | Fluorinated polymers are expected to exhibit high decomposition temperatures, indicating good thermal stability.[5] |
| Polarized Optical Microscopy (POM) | Visualizes the textures of liquid crystalline phases, allowing for phase identification.[12] | Observation of characteristic textures (e.g., nematic, smectic) upon heating and cooling the LC sample. |
| Dielectric Spectroscopy | Measures dielectric properties, including the dielectric anisotropy (Δε) of liquid crystals. | For LCs designed as described, a negative value for Δε would be expected. |
Conclusion
This compound is a promising, albeit underexplored, building block for advanced materials science. Its unique combination of a rigid, polar core and a reactive functional group provides a clear and rational pathway for the design of novel fluorinated polymers and liquid crystals with highly desirable properties. The protocols and design principles outlined in this guide serve as a foundational framework for researchers to begin exploring the potential of this versatile molecule, paving the way for next-generation materials in electronics, displays, and high-performance coatings.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tstar.com [tstar.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00177E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in trans-2-Fluorocyclopropanecarboxylic acid synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of trans-2-Fluorocyclopropanecarboxylic acid. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind common experimental pitfalls, offering field-proven insights to enhance both yield and stereoselectivity. This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues you may encounter.
Technical Support Guide: Synthesis of this compound
The synthesis of 2-fluorocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, is typically achieved through a two-step sequence: the diastereoselective cyclopropanation of a suitable alkene with a fluorinated carbene source to form an ester intermediate, followed by its hydrolysis. Low yields often originate from challenges in one of these key stages or during final purification.
FAQ 1: My cyclopropanation reaction has a very low yield. What are the common causes?
Low or no yield in the cyclopropanation step is a frequent issue, typically pointing to problems with the reagents, reaction conditions, or the carbene source.
A1: Inactive Catalyst or Reagents Many cyclopropanation catalysts, particularly those used in Simmons-Smith type reactions or those involving metal carbenoids, are sensitive to air and moisture.[1]
-
Catalyst Source and Age: Ensure your catalyst (e.g., Rhodium or Ruthenium complexes) is from a reputable supplier and has been stored correctly under an inert atmosphere.[2][3] For Simmons-Smith reactions, the zinc-copper couple must be freshly prepared and highly active.[1][4] The Furukawa modification (using diethylzinc) often provides more reproducible results.[4]
-
Moisture and Oxygen: Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon. The presence of water can quench carbenoid intermediates and deactivate catalysts.[1]
A2: Issues with the Carbene Precursor The choice and handling of the carbene precursor, often a diazo compound like ethyl diazoacetate, are critical.
-
Diazo Compound Decomposition: Diazo compounds can be unstable. Use fresh or properly stored reagents. To avoid uncontrolled decomposition and formation of side products (like dimers), the diazo compound should be added slowly over several hours to the reaction mixture containing the alkene and catalyst.[5]
-
Carbene Reactivity: The reactivity of the carbene must match the alkene. Electron-deficient alkenes, a category that includes the precursors for this synthesis, can be less reactive.[1] In such cases, using a more reactive carbene source or a specialized catalytic system, such as those developed for electron-deficient olefins, may be necessary.[2][6]
A3: Sub-Optimal Reaction Conditions
-
Temperature: Temperature control is crucial. While some reactions require heating to proceed at a reasonable rate, excessive temperatures can lead to catalyst decomposition or undesirable side reactions.[1]
-
Solvent: The choice of solvent can influence catalyst solubility and reactivity. Non-complexing solvents are often preferred for certain carbenoid reactions as they can increase the electrophilicity of the reagent.[4]
FAQ 2: The reaction works, but I get a poor trans:cis isomer ratio. How can I improve diastereoselectivity?
Achieving a high trans to cis ratio is paramount for an efficient synthesis. This selectivity is determined during the cyclopropanation step and is influenced by steric and electronic factors.
A1: Catalyst and Ligand Choice The catalyst is the primary driver of stereoselectivity. For diazo-based cyclopropanations, bulky ligands on the metal center (often Rhodium or Ruthenium) can sterically disfavor the formation of the more crowded cis isomer.[4]
-
Rhodium Catalysts: Dirhodium catalysts like Rh₂(OAc)₄ are common, but for enhanced selectivity, catalysts with bulkier carboxylate ligands, such as Rh₂(esp)₂, are often superior.
-
Chiral Catalysts: While the goal here is diastereoselectivity, not enantioselectivity, chiral catalysts are designed to create highly ordered transition states, which can significantly favor one diastereomer over the other.[7]
A2: Nature of the Carbene The structure of the carbene itself plays a role. The interaction between the substituents on the carbene and the alkene in the transition state dictates the stereochemical outcome. While you may be limited by the desired product, it's a fundamental principle to consider.
A3: Reaction Conditions
-
Solvent Effects: Solvent polarity can influence the conformation of the transition state, thereby affecting the diastereomeric ratio. A solvent screen (e.g., dichloromethane vs. toluene vs. diethyl ether) may be warranted.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the more stable trans product.
| Catalyst System | Typical Solvent | Temperature (°C) | Common trans:cis Ratio | Reference |
| Rh₂(OAc)₄ / EDA | Dichloromethane | 25 - 40 | 60:40 to 75:25 | General Literature |
| Ru(II)-Pheox / EDA | Dichloromethane | 25 | >95:5 (trans favored) | [3] |
| Rhodium-catalyzed / 1-fluoro-1-(phenylsulfonyl)ethylene | Not specified | Not specified | Highly cis-selective | [2][6] |
FAQ 3: I have a low yield after the hydrolysis step. Where did my product go?
Product loss during the hydrolysis of the ethyl ester and subsequent workup is a very common problem. The cause is often either an incomplete reaction or mechanical loss during extraction.
A1: Incomplete Saponification Saponification (base-catalyzed hydrolysis) is generally irreversible, which is advantageous compared to the equilibrium-limited acid-catalyzed hydrolysis.[8][9] However, it can still be incomplete.
-
Insufficient Base or Reaction Time: Ensure at least one, and preferably 1.1-1.5, equivalents of base (NaOH or LiOH) are used. Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.
-
Solubility Issues: The ester may not be fully soluble in the aqueous base. Adding a co-solvent like THF or methanol can improve solubility and reaction rate.
-
Temperature: Heating the reaction under reflux is standard practice to ensure it goes to completion.[8][9]
A2: Product Loss During Acidic Workup This is the most critical phase for yield loss. The product of the saponification is the sodium or lithium salt of the carboxylic acid, which is water-soluble. To isolate the neutral carboxylic acid, the solution must be acidified.
-
Incorrect pH: After the reaction, the aqueous layer contains the carboxylate salt. This layer should be washed with an organic solvent (e.g., ether, ethyl acetate) to remove any unreacted ester or neutral byproducts. Crucially, only after this wash should the aqueous layer be acidified. Acidify the cold aqueous layer slowly with concentrated HCl or H₂SO₄ to a pH of ~1-2.
-
Product Partitioning: 2-Fluorocyclopropanecarboxylic acid has some water solubility. Once acidified, the product must be extracted thoroughly from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in multiple portions (e.g., 3 x 50 mL).
-
Emulsion Formation: Vigorous shaking can cause emulsions, leading to poor separation and product loss. Gentle inversions are preferred. A brine wash can help break emulsions and further dry the organic layer.[10]
Optimized Protocol: Ester Hydrolysis and Workup
-
Saponification: Dissolve the crude ethyl 2-fluorocyclopropanecarboxylate in a suitable solvent (e.g., THF/Methanol). Add 1.2 equivalents of 2M aqueous NaOH. Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cooling and Initial Wash: Cool the reaction mixture to room temperature, then in an ice bath. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove neutral impurities. Keep the aqueous layer.
-
Acidification: Place the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1-2 (check with pH paper).
-
Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3-4x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[10]
FAQ 4: How can I effectively separate the trans and cis isomers?
Separating the final acid isomers is often the most significant challenge in achieving a high yield of the desired trans product.
A1: Fractional Crystallization This is often the most practical method on a larger scale. The cis and trans isomers may have different solubilities in various solvent systems. A systematic screen of solvents (e.g., hexanes/ethyl acetate, toluene, water) may reveal conditions where one isomer selectively crystallizes. Sometimes, forming a salt with a specific base (e.g., dicyclohexylamine) can yield a diastereomeric salt with much better crystallization properties.[11][12]
A2: Selective Hydrolysis In some systems, the trans ester hydrolyzes faster than the sterically more hindered cis ester.[13] By carefully controlling the amount of base (using a sub-stoichiometric amount) and the reaction time, it may be possible to selectively hydrolyze the trans ester, leaving the cis ester unreacted. The resulting trans-acid can then be separated from the unreacted cis-ester via a standard acid-base extraction.[13]
A3: Preparative Chromatography For smaller scales or when crystallization fails, flash column chromatography on silica gel can separate the isomers. Carboxylic acids can streak on silica, so it is often necessary to add a small amount of acetic or formic acid to the eluent system to improve peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereoselective synthesis of trans-2-Fluorocyclopropanecarboxylic acid. This molecule is a critical chiral building block in modern drug development, and achieving high stereochemical purity is paramount for efficacy and safety. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and answer frequently asked questions encountered during its synthesis.
The information herein is synthesized from peer-reviewed literature and established chemical principles to provide actionable, field-proven insights. Our goal is to help you navigate the complexities of fluorocyclopropanation and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, detailing the probable causes and providing concrete solutions.
Question 1: My reaction yields a poor trans:cis diastereomeric ratio (d.r.). How can I increase the selectivity for the desired trans isomer?
Answer:
Achieving high trans selectivity in the cyclopropanation to form 2-fluorocyclopropanecarboxylic acid derivatives is a common challenge. The formation of the trans isomer is often thermodynamically favored, but kinetic factors heavily influence the outcome. The primary factors to consider are the catalyst, the carbene precursor (typically a diazoacetate), and the reaction conditions.
Underlying Causality: The stereochemical outcome is determined in the transition state of the carbene addition to the fluoro-alkene. The catalyst's steric and electronic properties dictate the approach trajectory of the reactants. Bulky catalysts or reagents will preferentially form the trans product to minimize steric clashes between the substituents on the forming cyclopropane ring.
Recommended Solutions:
-
Catalyst Selection: Rhodium(II) carboxylate catalysts are highly effective for this transformation. The choice of ligands on the rhodium center is critical. Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(O₂CCPh₃)₄] or other bulky carboxylate ligands tend to favor the formation of the trans isomer by creating a more sterically demanding environment. A ruthenium-based catalyst has also been reported to enhance trans/cis selectivity to as high as 86:14.[1]
-
Carbene Precursor Modification: The ester group of the diazoacetate can be modified to increase steric bulk. For example, using tert-butyl diazoacetate instead of ethyl diazoacetate can significantly improve the trans:cis ratio.
-
Temperature and Solvent Optimization:
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity by allowing the reaction to proceed through the lower-energy transition state leading to the trans product.
-
Solvent: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally preferred. The solvent polarity can influence the catalyst's conformation and activity, thereby affecting selectivity.
-
-
Substrate Choice: The reaction often starts from an alkene like 1-fluoro-1-(phenylsulfonyl)ethylene. The phenylsulfonyl group plays a crucial electronic role but also contributes to the steric environment. While this starting material is common for rhodium-catalyzed routes, ensure its purity is high.[2][3]
Question 2: I'm struggling to achieve high enantioselectivity (e.e.) for the desired (1R, 2R) or (1S, 2S) enantiomer. What strategies can I employ?
Answer:
Inducing asymmetry in fluorocyclopropanation requires a well-defined chiral environment around the catalytic center. Off-the-shelf achiral catalysts like Rh₂(OAc)₄ will produce a racemic mixture.
Underlying Causality: Enantioselectivity is governed by the chiral catalyst's ability to differentiate between two prochiral faces of the alkene or two possible orientations of the carbene precursor. The chiral ligand creates diastereomeric transition states of different energies, favoring the formation of one enantiomer over the other.
Recommended Solutions:
-
Chiral Rhodium(II) Catalysts: This is the most prevalent and effective method. Chiral rhodium(II) carboxylates or carboxamidates are used to create the necessary asymmetric environment. For instance, rhodium catalysts bearing chiral ligands such as those derived from pyroglutamic acid have shown success in asymmetric cyclopropanations. Recent reviews highlight a variety of chiral catalysts used for asymmetric cyclopropanation reactions.[4][5]
-
Biocatalysis: Engineered myoglobin-based biocatalysts have demonstrated the ability to catalyze the cyclopropanation of gem-difluoro-olefins with excellent diastereoselectivity (>99:1 d.r.) and enantioselectivity (up to >99:1 e.r.).[6] While this is for a related substrate, it points to the emerging potential of biocatalysis for challenging fluorocyclopropanations.
-
Chiral Phase-Transfer Catalysis: For some cyclopropanation reactions, particularly Michael-Initiated Ring Closing (MIRC) pathways, chiral phase-transfer catalysts based on cinchona alkaloids have been successfully employed.[7] This approach could be explored as an alternative strategy.
-
Chiral Poisoning: An advanced technique involves using a racemic catalyst in combination with a "chiral poison"—a chiral ligand that selectively inhibits one enantiomer of the catalyst, allowing the other to perform the asymmetric transformation.[8] This can be a cost-effective alternative to synthesizing complex chiral catalysts.
Question 3: My reaction is not reproducible. The yields and stereoselectivity vary significantly between runs. What are the likely sources of this variability?
Answer:
Reproducibility issues in sensitive catalytic reactions often stem from subtle variations in reagent quality and reaction setup.
Underlying Causality: Catalytic cycles are susceptible to inhibition by impurities. Diazo compounds can be unstable, and the presence of water or other nucleophiles can deactivate the catalyst or lead to side reactions. Precise control over reaction parameters is essential for consistent outcomes.
Recommended Solutions:
-
Purity of the Diazoacetate: Ethyl diazoacetate (or other variants) can degrade over time. It is often contaminated with the corresponding bromoacetate or other impurities. It is highly recommended to freshly prepare or purify the diazoacetate by distillation under reduced pressure before use. Caution: Diazo compounds are potentially explosive and should be handled with appropriate safety precautions.
-
Strictly Anhydrous and Inert Conditions: Water is detrimental to these reactions. It can react with the carbene intermediate or affect the catalyst's integrity.
-
Ensure all glassware is oven- or flame-dried.
-
Use freshly distilled, anhydrous solvents.
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Precise Temperature Control: As mentioned, temperature is critical for selectivity. Use a cryostat or a well-maintained cooling bath to ensure a stable reaction temperature. Fluctuations can lead to inconsistent stereoselectivity.
-
Controlled Reagent Addition: The diazoacetate should be added slowly to the reaction mixture containing the alkene and catalyst. A syringe pump is ideal for this purpose. A slow addition rate maintains a low concentration of the reactive carbene intermediate, which helps to suppress the formation of side products (e.g., dimerisation of the carbene).
Visualizing the Workflow: Troubleshooting Flowchart
The following diagram outlines a logical workflow for addressing poor stereoselectivity.
Caption: Troubleshooting flowchart for improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for obtaining highly pure this compound?
A rhodium-catalyzed cyclopropanation of a suitable fluoro-alkene with a diazoacetate is one of the most robust and well-documented methods.[2][9] An alternative strategy involves an intramolecular cyclization. A recently developed asymmetric route starts from commercially available fluoromethylphenylsulfone and chiral glycidyl derivatives, proceeding through an intramolecular cyclization to form the cyclopropane skeleton with a single stereoselectivity.[9][10] This latter method avoids the use of noble metal catalysts and chiral separation reagents, making it potentially more scalable.[9][10]
The choice depends on scale, cost, and available expertise. For lab-scale synthesis and exploring derivatives, the rhodium-catalyzed approach offers flexibility. For industrial-scale production, the intramolecular cyclization route appears highly promising due to its efficiency and avoidance of expensive catalysts.[10]
Q2: How do I accurately determine the trans:cis ratio and the enantiomeric excess (e.e.) of my product?
Accurate determination of stereoisomeric purity is crucial. A combination of techniques is typically required:
-
¹H and ¹⁹F NMR Spectroscopy: The diastereomeric ratio (trans:cis) can be accurately determined by integrating distinct signals in the proton or fluorine NMR spectra. The coupling constants (J-values) between the cyclopropyl protons and the fluorine atom are characteristically different for the cis and trans isomers. For definitive assignment, a 2D NOESY experiment can be used to confirm through-space correlations.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Enantiomeric excess (e.e.) is determined using a chiral stationary phase. The carboxylic acid product must first be derivatized into a more volatile and less polar form, such as a methyl or ethyl ester, to achieve good separation and peak shape.
Q3: Are there any substrate-controlled methods that don't rely on a chiral catalyst?
Yes, substrate-controlled diastereoselective synthesis is a classic strategy. One could employ a chiral auxiliary attached to the alkene or carbene precursor. The auxiliary biases the approach of the reagents to one face of the molecule, leading to a diastereomeric excess of the product. After the cyclopropanation, the auxiliary is cleaved to yield the enantioenriched product. While effective, this method requires additional synthetic steps for attaching and removing the auxiliary, which can lower the overall yield. For this specific target, catalyst-controlled methods are generally more direct and efficient.
Data Summary: Catalyst and Ligand Effects
The following table summarizes representative data on how catalyst choice can influence stereoselectivity in related cyclopropanation reactions. Note that direct data for this compound is sparse and often proprietary; this table illustrates general principles.
| Catalyst System | Substrate | d.r. (trans:cis) | e.e. (%) | Source |
| Rh₂(OAc)₄ | Fluoro-alkene | Varies (often moderate) | 0 (racemic) | General Knowledge |
| Rhodium with Chiral Ligand | α-fluoroacrylates | High | up to 99% | [4] |
| Engineered Myoglobin | gem-difluoro-styrene | >99:1 | up to >99% | [6] |
| Cinchona Alkaloid PTC | Chalcone | N/A | up to 82% | [7] |
Illustrative Reaction Scheme
The diagram below shows a generalized scheme for the rhodium-catalyzed asymmetric cyclopropanation.
Caption: Generalized rhodium-catalyzed asymmetric cyclopropanation.
Example Protocol: Asymmetric Cyclopropanation
This is a representative protocol based on common literature procedures. It should be adapted and optimized for your specific substrates and equipment.
-
Glassware and Reagent Preparation:
-
Oven-dry all glassware overnight at 120 °C and allow to cool under a stream of dry argon.
-
Purify the solvent (e.g., Dichloromethane) using a solvent purification system or by distillation over CaH₂.
-
Freshly distill ethyl diazoacetate under reduced pressure immediately before use. Handle with extreme caution behind a blast shield.
-
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an argon atmosphere, add the chiral rhodium(II) catalyst (e.g., 0.1-1 mol%).
-
Add the fluoro-alkene substrate (1.0 eq) dissolved in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
-
Reaction Execution:
-
Load a gas-tight syringe with the freshly distilled ethyl diazoacetate (1.1 - 1.5 eq), diluted with a small amount of anhydrous solvent.
-
Add the diazoacetate solution to the stirred reaction mixture via syringe pump over a period of 4-8 hours. A slow, continuous addition is crucial.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cyclopropane product from the catalyst and any side products.
-
-
Stereochemical Analysis:
-
Determine the trans:cis ratio of the purified product using ¹H NMR.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
-
References
- 1. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions of trans-2-Fluorocyclopropanecarboxylic Acid
Welcome to the technical support center for trans-2-Fluorocyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthesis. The unique strained ring system and the presence of the fluorine atom impart specific reactivity to this molecule, which, if not properly managed, can lead to undesired side products. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Section 1: Amide Coupling Reactions
Amide bond formation is a primary application of this compound. However, the activation of the carboxylic acid can also create conditions for side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the cis-isomer of my desired amide product. What is causing this epimerization?
A1: Epimerization of the C2 position of the cyclopropane ring is a known side reaction during amide coupling.[1][2] This occurs due to the increased acidity of the proton at C2 upon activation of the carboxylic acid. Strong bases or prolonged reaction times can facilitate the formation of a transient enolate-like intermediate, which can then be protonated from either face, leading to a mixture of cis and trans isomers.
Q2: My reaction is sluggish, and upon forcing the conditions with higher temperatures, I see a complex mixture of byproducts. What is happening?
A2: The complex mixture is likely due to a combination of epimerization and potential ring-opening of the cyclopropane. The fluorocyclopropane moiety can be sensitive to strong acids and high temperatures.[3] Forcing the reaction conditions can provide the activation energy needed for these undesired pathways.
Q3: I used a uronium-based coupling reagent (e.g., HATU, HBTU) and see a side product with a mass corresponding to the addition of a guanidinium group to my amine. How can I avoid this?
A3: This side product is a result of guanidinylation of the amine by the uronium reagent.[4] This is more likely to occur if the activation of the carboxylic acid is slow. To mitigate this, you can pre-activate the carboxylic acid before adding the amine or switch to a phosphonium-based coupling reagent like PyBOP.[4]
Q4: After a deprotection step using TFA, I am observing a trifluoroacetamide byproduct in my amide coupling reaction. What is the source of this?
A4: If your amine starting material is a TFA salt, residual trifluoroacetic acid can be activated by the coupling reagents and subsequently react with the amine to form a trifluoroacetamide side product.[5]
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause | Recommended Solution |
| Formation of cis-amide | Epimerization at C2. | 1. Use milder coupling conditions (lower temperature, shorter reaction time). 2. Employ a less basic tertiary amine base (e.g., N-methylmorpholine instead of DIPEA). 3. Consider using a coupling reagent known for low racemization, such as COMU or PyOxim.[4] |
| Low Yield & Byproduct Formation | Ring-opening or other degradation pathways. | 1. Avoid excessive heat. 2. If using a strong acid to protonate the amine, ensure it is fully neutralized before coupling. 3. Use high-purity, anhydrous solvents and reagents.[3] |
| Guanidinylation of Amine | Side reaction with uronium coupling reagents. | 1. Pre-activate the carboxylic acid for a short period before adding the amine. 2. Switch to a phosphonium-based coupling reagent (e.g., PyBOP).[4] |
| Trifluoroacetamide Byproduct | Residual TFA from a previous deprotection step. | 1. Ensure complete removal of TFA by co-evaporation with a suitable solvent. 2. Convert the TFA salt of the amine to the HCl or free base form before the coupling reaction.[5] |
Experimental Protocol: Minimizing Epimerization in Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add the coupling reagent (e.g., COMU, 1.1 eq).
-
Add a mild base such as N-methylmorpholine (1.2 eq) and stir for 5-10 minutes for pre-activation.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1% HCl), followed by saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Section 2: Esterification Reactions
Esterification of this compound, commonly performed under acidic conditions (Fischer esterification), can also be prone to side reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Fischer esterification with methanol and sulfuric acid, but I am getting a low yield and observing several byproducts. What could be the issue?
A1: The strongly acidic conditions of the Fischer esterification can lead to acid-catalyzed ring-opening of the fluorocyclopropane.[3][6] The carbocation intermediate formed upon protonation of the cyclopropane ring can be trapped by the alcohol solvent, leading to 1,3-disubstituted propane derivatives.
Q2: Can I form the methyl ester using a milder method?
A2: Yes, to avoid the harsh acidic conditions of Fischer esterification, you can use milder methods such as reaction with diazomethane or by first converting the carboxylic acid to an acid chloride followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine.
Troubleshooting Guide: Esterification
| Issue | Potential Cause | Recommended Solution |
| Low Yield and Ring-Opened Products | Acid-catalyzed ring-opening of the cyclopropane. | 1. Use milder esterification methods (e.g., diazomethane, or conversion to acid chloride followed by alcoholysis). 2. If Fischer esterification is necessary, use a less harsh acid catalyst (e.g., pyridinium p-toluenesulfonate) and lower the reaction temperature.[3] |
| Incomplete Reaction | The reversible nature of Fischer esterification. | 1. Use a large excess of the alcohol. 2. Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[7] |
Section 3: General Stability and Handling
The inherent ring strain and the electronegativity of the fluorine atom in this compound dictate its overall stability.
Frequently Asked Questions (FAQs)
Q1: How stable is the trans-2-fluorocyclopropane moiety to acidic and basic conditions in general?
A1: The fluorocyclopropane ring is susceptible to opening under strongly acidic conditions, which can lead to the formation of 1,3-difunctionalized propane derivatives.[3][6] Under basic conditions, while ring-opening is less common for this specific substitution pattern, dehydrofluorination to form a cyclopropene is a potential side reaction, especially at elevated temperatures. Epimerization to the cis-isomer is also a concern under basic conditions.[1]
Q2: Are there differences in stability between the cis and trans isomers?
A2: Generally, for 1,2-disubstituted cyclopropanes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.[3] This implies that under equilibrium conditions, the trans isomer is favored. However, kinetic factors can lead to the formation of the cis isomer as a side product.
Visualization of Potential Side Reactions
Caption: Potential reaction pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Production of trans-2-Fluorocyclopropanecarboxylic Acid
Welcome to the technical support center dedicated to the synthesis and scale-up of trans-2-Fluorocyclopropanecarboxylic acid. This molecule is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and electronic properties imparted by the fluorocyclopropane motif.[1][2] However, its synthesis, particularly on a larger scale, presents distinct challenges, from stereocontrol to purification.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and field-proven insights.
Section 1: Strategic Synthesis Decisions for Scale-Up
Choosing the right synthetic route is the most critical decision when planning a scale-up campaign. The ideal route should be robust, use readily available and cost-effective starting materials, and minimize complex or hazardous operations.
FAQ 1.1: What are the primary synthetic routes to consider for producing this compound at scale?
There are several established methodologies, but for scale-up, the most common approaches involve the cyclopropanation of a suitable alkene precursor. The choice often depends on the availability of starting materials and the desired stereocontrol.
-
Route A: Rhodium-Catalyzed Cyclopropanation of a Fluoro-olefin. This is a highly effective method for stereoselective synthesis. It typically involves reacting an electron-deficient olefin, like 1-fluoro-1-(phenylsulfonyl)ethylene, with a diazoacetate in the presence of a rhodium catalyst.[3] This route offers good control over the cis stereoisomer, which can then be isomerized or separated.
-
Route B: Modified Simmons-Smith Cyclopropanation. The classic Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, can be adapted for fluorinated systems.[4][5] Modifications using diethylzinc (Furukawa's modification) can improve reactivity and yield.[4] This method is powerful but requires careful handling of pyrophoric organozinc reagents.
-
Route C: Fluoro-Johnson-Corey-Chaykovsky Reaction. This approach utilizes a fluoromethylsulfonium reagent to cyclopropanate an activated alkene, such as a malonic ester derivative.[6] This can be an effective way to introduce the fluorocyclopropane moiety, followed by selective hydrolysis and decarboxylation.
Comparative Analysis of Scalable Routes
| Feature | Route A: Rhodium-Catalyzed | Route B: Modified Simmons-Smith | Route C: Fluoro-Johnson-Corey-Chaykovsky |
| Stereoselectivity | Generally high, often favoring the cis isomer initially.[3] | Stereospecific, preserving alkene geometry.[4] | Good, but can depend on substrate.[6] |
| Key Reagents | Rhodium catalyst, Diazoacetates | Diethylzinc, Diiodomethane | Fluoromethylsulfonium salts, Strong base |
| Scale-Up Concerns | Cost and removal of rhodium catalyst; handling of potentially explosive diazo compounds.[7] | Handling of pyrophoric diethylzinc; cost of diiodomethane.[5] | Multi-step sequence may be required post-cyclopropanation. |
| Ideal For | High stereocontrol requirements. | When starting from a simple alkene is desired. | Building complexity from malonate-type precursors. |
Workflow: Synthesis Strategy Selection
The following diagram outlines the key decision points when selecting a synthetic strategy for your scale-up campaign.
Caption: Decision workflow for selecting a synthesis route.
Section 2: Troubleshooting the Cyclopropanation Reaction
Low yield and poor diastereoselectivity are the most common hurdles during the scale-up of the core cyclopropanation step. This section will focus on a generic rhodium-catalyzed approach due to its prevalent use for achieving high stereoselectivity.[3]
FAQ 2.1: My cyclopropanation yield is significantly lower on a larger scale than in my initial lab experiments. What's wrong?
This is a classic scale-up challenge often related to mass and heat transfer issues.[8]
Answer:
-
Cause 1: Inefficient Mixing. On a larger scale, localized concentration gradients can form. The slow addition of the diazoacetate is critical, and if it's not dispersed quickly, it can decompose or dimerize.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous solution. Model the mixing in your reactor if possible. The diazo compound should be introduced subsurface near the impeller.
-
-
Cause 2: Poor Temperature Control. Cyclopropanation reactions are often exothermic. A large reaction volume has a lower surface-area-to-volume ratio, making heat dissipation more difficult. Runaway temperatures can lead to rapid decomposition of the diazo reagent and catalyst, causing side reactions and reducing yield.
-
Solution: Use a reactor with a cooling jacket and ensure your cooling system has the capacity for the reaction scale. Monitor the internal temperature closely and adjust the diazo addition rate to maintain the target temperature. For very large scales, consider a semi-batch process where reagents are added continuously.
-
-
Cause 3: Reagent Quality and Water Content. Trace impurities or water in solvents and reagents can deactivate the catalyst. This effect is magnified at scale.
-
Solution: Use anhydrous solvents and freshly purified reagents. Ensure starting materials meet strict quality control specifications before they are charged to the reactor.
-
FAQ 2.2: The diastereomeric ratio (trans:cis) of my product is inconsistent between batches. How can I improve control?
Diastereoselectivity is governed by the transition state of the reaction, which is sensitive to several parameters.[9]
Answer:
-
Cause 1: Catalyst Choice and Loading. The ligand environment around the rhodium center is the primary determinant of stereoselectivity.[7]
-
Solution: Screen different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, etc.) at the lab scale to find the one that gives the best and most robust selectivity for your specific substrate. Ensure the catalyst loading is consistent and that the catalyst is fully dissolved before the reaction starts.
-
-
Cause 2: Temperature Fluctuations. As mentioned, temperature affects reaction rates. The activation energies for the formation of cis and trans products may be different, meaning a temperature change can alter the isomeric ratio.
-
Solution: Maintain strict temperature control throughout the addition and reaction period. A deviation of even a few degrees can impact selectivity.
-
-
Cause 3: Solvent Effects. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst and the transition state.[9]
-
Solution: The choice of solvent should be optimized. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common.[5] Once a solvent is chosen, ensure its purity and consistency across all batches.
-
Workflow: Troubleshooting Low Reaction Yield
Caption: A decision tree for diagnosing low-yield issues.
Section 3: Navigating Purification and Isomer Separation
The separation of cis and trans diastereomers is often the most significant challenge in the synthesis of 2-fluorocyclopropanecarboxylic acid. Their similar polarities make chromatographic separation difficult at scale.[10][11]
FAQ 3.1: My crude product is an inseparable mixture of cis and trans isomers on silica gel. What are my options?
Answer: Standard silica gel chromatography is often insufficient. You need to explore methods that can exploit the subtle differences in the isomers' physical properties.
-
Option 1: Preparative HPLC/SFC. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide the necessary resolution.
-
Insight: SFC is often advantageous for preparative scale as it uses supercritical CO₂ as the main mobile phase, which is easily removed, reducing solvent waste and simplifying product isolation.[10] Chiral phases can be used if you are separating enantiomers, but for diastereomers, standard C18 or specialized phases may suffice.[11]
-
-
Option 2: Selective Hydrolysis/Esterification. The steric environment around the carboxylic acid or ester group is different in the cis and trans isomers. The trans isomer is generally less sterically hindered.
-
Insight: You can exploit this by performing a carefully controlled partial hydrolysis of a mixed diester. The less hindered trans-ester will often hydrolyze faster, allowing for separation of the resulting mono-acid from the unreacted cis-diester.[12] This method introduces extra synthetic steps but can be more scalable than chromatography.
-
-
Option 3: Diastereomeric Salt Crystallization. This is a classical and highly scalable resolution technique.
-
Insight: React the racemic carboxylic acid mixture with a chiral amine resolving agent (e.g., an N-benzyl-2-aminobutanol isomer) to form diastereomeric salts.[13] These salts have different solubilities and one may crystallize preferentially from a chosen solvent system. After filtration, the salt is treated with acid to liberate the desired single-isomer carboxylic acid.
-
Comparison of Isomer Separation Techniques
| Technique | Throughput | Cost | Complexity | Key Advantage |
| Preparative HPLC/SFC | Low to Medium | High (Solvents, Columns) | Medium | High resolution for difficult separations.[10] |
| Selective Hydrolysis | Medium to High | Low (Reagents) | Medium | Avoids chromatography; scalable.[12] |
| Salt Crystallization | High | Low to Medium | High (Requires screening) | Potentially the most cost-effective method at large scale.[13] |
FAQ 3.2: During workup, I'm getting emulsions or difficulty removing metal catalyst residues.
Answer: These are common issues when scaling up reactions involving metal catalysts and basic/acidic washes.
-
Emulsions: Often caused by fine particulate matter or amphiphilic byproducts at the aqueous-organic interface.
-
Solution: Try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Filtering the entire biphasic mixture through a pad of Celite® can also be effective.
-
-
Metal Residues (e.g., Rhodium, Zinc): These can be difficult to remove completely.
-
Solution: For rhodium, specific scavengers can be used. These are polymers or silica gels functionalized with ligands that have a high affinity for the metal (e.g., thiol or amine groups). Stirring the organic solution with the scavenger for a few hours followed by filtration can effectively reduce metal content to ppm levels. For zinc salts, aqueous washes with a chelating agent like EDTA can be effective.[5]
-
Section 4: Analytical Methods and Quality Control
Robust analytical methods are essential for process control and ensuring the final product meets specifications.
FAQ 4.1: How can I accurately determine the cis:trans ratio of my product?
Answer:
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful tool. The coupling constants (J-values) between the cyclopropyl protons and between the protons and the fluorine atom are stereochemically dependent. Typically, the trans isomer will have a smaller ³JHH coupling constant across the cyclopropane ring compared to the cis isomer. ¹⁹F NMR is also highly sensitive to the diastereomeric environment.
-
GC or HPLC: A well-developed chromatographic method can resolve the two isomers, allowing for quantification by integrating the peak areas. This is the preferred method for routine in-process checks (IPCs) due to its speed and accuracy.[14]
FAQ 4.2: What is the best method to determine the enantiomeric excess (ee) if an asymmetric synthesis was performed?
Answer:
-
Chiral HPLC or GC: This is the gold standard. The sample is run on a column with a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to separation.[11]
-
NMR with a Chiral Shift Reagent: For analytical purposes, adding a chiral lanthanide shift reagent can cause the signals for the two enantiomers in the ¹H NMR spectrum to become resolved, allowing for integration and ee determination. This is less common in a QC setting but useful for initial discovery.
Section 5: Safety Considerations for Scale-Up
Many reagents used in the synthesis of fluorinated cyclopropanes are hazardous and require special handling procedures at scale.
FAQ 5.1: What are the primary hazards I should be concerned with?
Answer: The specific hazards depend on your chosen route, but common risks include:
-
Pyrophoric Reagents: Diethylzinc (used in the Furukawa modification) ignites spontaneously in air. It must be handled under an inert atmosphere (Nitrogen or Argon) at all times using specialized syringes or cannulation techniques.[5]
-
Diazo Compounds: Diazoacetates can be explosive, especially in concentrated form or in the presence of certain metals. They are also toxic.[15] It is often safer to generate them in situ or use a commercially available stabilized solution. Never distill diazo compounds.
-
Flammable Solvents: Most organic solvents used (DCM, Hexane, Ethyl Acetate) are flammable.[16] Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.[17]
-
Corrosive Reagents: Handling strong acids and bases for hydrolysis and workup requires appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[18]
Key Reagent Safety Data
| Reagent | Hazard Class | Key Precautions | Reference |
| Diethylzinc | Pyrophoric, Water-Reactive | Handle under inert atmosphere only. Use appropriate fire extinguisher (e.g., dry powder, not water). | [5] |
| Ethyl Diazoacetate | Toxic, Potentially Explosive | Avoid heat, shock, and contact with strong acids/metals. Best used in dilute solution. | [15] |
| Diiodomethane | Toxic, Lachrymator | Handle in a fume hood with proper PPE. Store away from light. | [5] |
| Cyclopropane | Flammable Gas | May form explosive mixtures with air. Keep away from ignition sources. | [17][19] |
Detailed Protocol: Representative Rhodium-Catalyzed Cyclopropanation
This protocol is a representative example and must be optimized for your specific substrate and equipment.
Objective: To synthesize ethyl 2-fluorocyclopropanecarboxylate with high cis selectivity.
Materials:
-
1-Fluoro-1-(phenylsulfonyl)ethylene (1.0 eq)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl diazoacetate (EDA) (1.1 eq) in anhydrous DCM (as a 1 M solution)
Procedure:
-
Reactor Setup: Charge a dry, inerted reactor equipped with a mechanical stirrer, temperature probe, cooling jacket, and addition funnel with 1-fluoro-1-(phenylsulfonyl)ethylene and Rh₂(OAc)₄.
-
Dissolution: Add anhydrous DCM and stir until all solids are dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
EDA Addition: Charge the addition funnel with the 1 M solution of ethyl diazoacetate in DCM.
-
Slow Addition: Add the EDA solution dropwise to the stirred reaction mixture over 4-6 hours, ensuring the internal temperature does not exceed 5 °C. CAUTION: Slow, controlled addition is critical for safety and selectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC until the starting olefin is consumed.
-
Quenching: Once complete, slowly add a small amount of acetic acid to quench any unreacted EDA.
-
Work-up: The resulting intermediate (a sulfonyl-substituted cyclopropane) is then typically carried forward to a reductive desulfonylation step, followed by hydrolysis to yield the target carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 8. Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 14. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 16. echemi.com [echemi.com]
- 17. airgas.com [airgas.com]
- 18. aksci.com [aksci.com]
- 19. nj.gov [nj.gov]
preventing decomposition of trans-2-Fluorocyclopropanecarboxylic acid during storage
Welcome to the dedicated technical support center for trans-2-Fluorocyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound.
Introduction: The Stability Challenge of a Strained Ring System
This compound is a unique molecule that combines the high ring strain of a cyclopropane ring with the strong electronegativity of a fluorine atom and the acidic nature of a carboxylic acid. This combination of features makes it a powerful tool in medicinal chemistry for introducing conformational rigidity and modulating pharmacokinetic properties.[1] However, the inherent ring strain, approximately 27.5 kcal/mol for the parent cyclopropane, renders the molecule susceptible to decomposition pathways not typically observed in acyclic analogues.[2][3][4]
The primary mode of decomposition for such "donor-acceptor" cyclopropanes is through ring-opening reactions.[5][6][7][8][9] These reactions can be initiated by a variety of factors including temperature, pH, and the presence of nucleophiles or electrophiles. Understanding and mitigating these factors is critical to preventing the degradation of your valuable material during storage.
This guide is structured to help you identify potential stability issues, troubleshoot observed degradation, and implement best practices for long-term storage.
Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Question 1: I've noticed a change in the appearance of my solid this compound (e.g., discoloration, clumping, oily appearance). What could be the cause?
Answer:
Changes in the physical appearance of the solid material are often the first sign of decomposition or contamination. Several factors could be at play:
-
Moisture Contamination: Carboxylic acids are often hygroscopic. Absorbed water can initiate hydrolysis or create a solution on the surface of the solid, which can accelerate decomposition. The Safety Data Sheet (SDS) for similar compounds recommends keeping the container tightly closed.[10][11][12]
-
Thermal Decomposition: Although many cyclopropane derivatives are thermally stable to a certain degree, elevated temperatures can promote ring-opening or decarboxylation.[13][14] Storage in a location with significant temperature fluctuations (e.g., on a lab bench exposed to direct sunlight) should be avoided.[15][16]
-
Reaction with Container Material: While unlikely with standard borosilicate glass vials, storage in incompatible plastic containers or in contact with reactive metal surfaces (like some spatula types) could catalyze degradation. Carboxylic acids can be corrosive to metals.[17]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material is stored in a cool, dry, and dark place as recommended. The SDS for this compound specifies storing it in a well-ventilated place with the container tightly closed.[18]
-
Inert Atmosphere: For long-term storage, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.
-
Analytical Confirmation: If you suspect decomposition, obtain an analytical spectrum (e.g., ¹H NMR, ¹⁹F NMR, or LC-MS) of the material and compare it to the certificate of analysis or a reference spectrum of a fresh sample.
Question 2: My analytical data (NMR, LC-MS) of a stored sample shows unexpected peaks. What are the likely decomposition products?
Answer:
The appearance of new signals in your analytical data strongly suggests chemical degradation. For a strained ring like this compound, the most probable decomposition pathway is ring-opening.
-
Mechanism: The cyclopropane ring in this molecule is activated by the electron-withdrawing carboxylic acid group, making it susceptible to nucleophilic attack.[5][6][7] This can be catalyzed by acids or bases.
-
Likely Products: Under acidic conditions, protonation can facilitate ring-opening by a nucleophile (e.g., water), leading to 1,3-disubstituted propane derivatives.[1] For example, hydrolysis could yield 3-fluoro-3-hydroxypropanoic acid or related compounds. Under basic conditions, while generally more stable, strong bases could lead to deprotonation and subsequent rearrangement.[1]
The following diagram illustrates a plausible acid-catalyzed ring-opening pathway with water acting as a nucleophile.
Caption: Plausible acid-catalyzed ring-opening of this compound.
Troubleshooting Workflow:
The following workflow can help you systematically address suspected decomposition.
Caption: Troubleshooting workflow for suspected decomposition.
Question 3: I need to store this compound in solution for a short period. Which solvent should I use?
Answer:
Storing this compound in solution increases the risk of decomposition. If solution storage is unavoidable, the choice of solvent is critical.
-
Aprotic Solvents: Non-polar, aprotic solvents like anhydrous toluene or dichloromethane are generally preferred for short-term storage as they are less likely to participate in decomposition reactions.
-
Protic Solvents: Protic solvents like methanol or water should be avoided as they can act as nucleophiles and promote ring-opening, especially if acidic or basic impurities are present.[6]
-
Ethereal Solvents: Solvents like THF or diethyl ether can contain peroxide impurities if not stored properly. Peroxides can initiate radical decomposition pathways. Always use fresh, inhibitor-free solvents.
Solvent Stability Comparison (Qualitative):
| Solvent Class | Examples | Suitability for Short-Term Storage | Rationale |
| Aprotic, Non-Polar | Toluene, Hexanes | Recommended | Low reactivity, minimizes solubility of water. |
| Aprotic, Polar | Acetonitrile, DMF | Use with Caution | Generally stable, but ensure high purity. Traces of water or amines in DMF can be problematic. |
| Ethereal | THF, Diethyl Ether | Use with Caution | Risk of peroxide-initiated radical reactions. Use freshly distilled or peroxide-free grade. |
| Protic | Water, Methanol, Ethanol | Not Recommended | Can act as nucleophiles, leading to solvolysis and ring-opening.[6] |
| Acidic | Acetic Acid | Not Recommended | Acid catalysis will significantly accelerate ring-opening.[1] |
| Basic (Amine-based) | Triethylamine, Pyridine | Not Recommended | Can act as nucleophiles or bases, promoting ring-opening or other side reactions.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For maximum stability, the solid material should be stored under the following conditions:
-
Temperature: -20°C or below. Lower temperatures slow down the rate of any potential decomposition reactions.
-
Atmosphere: Under a dry, inert atmosphere (argon or nitrogen). This prevents contact with atmospheric moisture and oxygen.
-
Light: In a dark environment, stored in an amber vial to protect from light, which can potentially provide the energy to initiate decomposition.
-
Container: A tightly sealed borosilicate glass vial with a PTFE-lined cap is ideal.
Q2: How does the trans stereochemistry affect the stability of the molecule?
A2: In 1,2-disubstituted cyclopropanes, the trans isomer is generally more thermodynamically stable than the cis isomer.[1][19] This is due to reduced steric strain between the substituents, which are positioned on opposite sides of the ring. This increased stability may translate to a slightly higher activation energy for decomposition compared to the corresponding cis isomer, making the trans isomer more robust during storage and handling.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, a standard laboratory freezer (-20°C) is a suitable storage location. However, ensure the container is tightly sealed before placing it in the freezer. When removing the container, allow it to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q4: What analytical techniques are best for detecting early signs of decomposition?
A4: A combination of techniques is often most effective:
-
¹⁹F NMR Spectroscopy: This is a highly sensitive method for detecting any changes to the chemical environment of the fluorine atom. The appearance of new fluorine-containing species would be a clear indicator of decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is excellent for quantifying the purity of the sample and detecting the formation of non-volatile impurities.[20][21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile decomposition products that might arise from decarboxylation or fragmentation.[21][23]
By adhering to these guidelines and being vigilant for the signs of decomposition, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION [arizona.aws.openrepository.com]
- 15. ehs.berkeley.edu [ehs.berkeley.edu]
- 16. Discover the best practices for safely storing acetic acid. [northindustrial.net]
- 17. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 18. echemi.com [echemi.com]
- 19. benchchem.com [benchchem.com]
- 20. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Methods for Separating Fluorocyclopropane Isomers
Welcome to the technical support center for the chromatographic separation of fluorocyclopropane isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these unique chiral structures. Fluorocyclopropanes are increasingly important motifs in medicinal chemistry, and their stereoisomers can exhibit vastly different pharmacological effects. Consequently, robust and reliable analytical methods for their separation are critical.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during HPLC method development for these compounds.
Troubleshooting Guide: Common Issues and Solutions
Navigating the separation of fluorocyclopropane isomers can present several common chromatographic challenges. This section is structured to help you diagnose and resolve these issues systematically.
Problem 1: Poor or No Resolution of Isomers
The most frequent challenge is achieving baseline separation between the enantiomers or diastereomers of fluorocyclopropane derivatives.
Possible Cause A: Inappropriate Column Chemistry
The interaction between the analyte and the chiral stationary phase (CSP) is the foundation of the separation.[1][2] An incorrect choice of CSP will likely result in co-elution.
-
Expert Insight: Fluorocyclopropanes can be separated on various CSPs, but polysaccharide-based phases (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability.[1][3] These phases often provide the necessary steric and polar interactions to differentiate between the subtle structural differences of the isomers. For highly halogenated compounds, pentafluorophenyl (PFP) phases can also offer alternative selectivity through dipole-dipole and π-π interactions.[4]
-
Solution Pathway:
-
Screen Multiple CSPs: If you are not getting separation, it is crucial to screen a variety of columns with different chiral selectors. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) and Pirkle-type columns (e.g., Whelk-O1) are recommended for initial screening.[1][5]
-
Consider Achiral Separations for Diastereomers: If your fluorocyclopropane has more than one chiral center, you may be trying to separate diastereomers. Diastereomers can often be separated on standard achiral reversed-phase columns (e.g., C18, Phenyl-Hexyl).[6][7][8]
-
Possible Cause B: Suboptimal Mobile Phase Composition
The mobile phase composition dictates the elution strength and modulates the interactions between the isomers and the stationary phase.[3][9]
-
Expert Insight: For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are often successful. The choice of alcohol modifier (e.g., ethanol, isopropanol) can significantly impact selectivity. Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can improve peak shape and sometimes resolution by suppressing unwanted interactions with the silica support.[10]
-
Solution Pathway:
-
Optimize Solvent Ratio: Systematically vary the ratio of the strong to the weak solvent (e.g., change the percentage of alcohol in hexane).
-
Test Different Alcohol Modifiers: If a hexane/isopropanol mixture is not providing separation, try substituting isopropanol with ethanol or n-butanol.
-
Introduce Additives: For acidic or basic analytes, add a small amount (typically 0.1%) of a corresponding acidic or basic additive to the mobile phase to improve peak shape.[10]
-
Possible Cause C: Inappropriate Column Temperature
Temperature influences the thermodynamics and kinetics of the chromatographic separation.[11][12][13][14]
-
Expert Insight: Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[10][15][16] However, excessively low temperatures can broaden peaks due to slower kinetics. Conversely, in some entropy-driven separations, increasing the temperature can surprisingly improve resolution.[11][13]
-
Solution Pathway:
-
Decrease Temperature: As a first step, try reducing the column temperature in increments of 5-10°C (e.g., from 25°C down to 15°C or 10°C).[10]
-
Explore a Temperature Range: If decreasing the temperature does not help or worsens the chromatography, perform a study across a wider range (e.g., 10°C to 40°C) to determine the optimal setting. Be aware that temperature can sometimes even reverse the elution order of enantiomers.[3][11]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and quantification.
-
Expert Insight: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support. It can also be a sign of column overload. Peak fronting is less common but can occur if the sample is dissolved in a solvent much stronger than the mobile phase.
-
Solution Pathway:
-
Use Mobile Phase Additives: For basic analytes, add a basic modifier like DEA. For acidic analytes, add an acidic modifier like TFA or acetic acid to minimize interactions with residual silanols.[10]
-
Reduce Sample Concentration: Prepare a more dilute sample and reinject to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Problem 3: Irreproducible Retention Times
Shifting retention times make peak identification and quantification unreliable.
-
Expert Insight: The primary culprits for shifting retention times are an unstable mobile phase, fluctuating column temperature, or a degraded column.
-
Solution Pathway:
-
Ensure Mobile Phase Stability: Premix mobile phase components and degas thoroughly. If using additives, ensure they are fully dissolved and stable.
-
Use a Column Thermostat: Precise temperature control is crucial for reproducible chiral separations.[10]
-
Implement a Column Washing Protocol: After a series of analyses, flush the column with a strong solvent to remove any strongly retained compounds.
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial column and mobile phase for a new fluorocyclopropane compound?
A: Start with a screening approach. Use a set of complementary chiral stationary phases, such as one cellulose-based (e.g., Chiralcel OD-H) and one amylose-based (e.g., Chiralpak AD-H).[1] For the mobile phase, begin with a normal-phase system like hexane/isopropanol (90:10 v/v) and a polar organic system like acetonitrile/methanol (50:50 v/v). This initial screening will give you the best chance of finding a promising lead for method optimization.
Q2: What are the most common detection methods for fluorocyclopropane isomers?
A: UV detection is the most common method, provided the molecule has a chromophore. If the compound lacks a strong chromophore, you can use a mass spectrometer (LC-MS) for detection, which also provides mass information for confirmation. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also options for non-UV active compounds.
Q3: How can I improve the sensitivity of my method?
A: To improve sensitivity, you can optimize the detection wavelength to the absorbance maximum of your compound. Ensure the peak shape is sharp and symmetrical, as broader peaks lead to lower peak heights. If using LC-MS, you can optimize the ionization source parameters. Reducing the inner diameter of your HPLC column (e.g., from 4.6 mm to 2.1 mm) can also increase sensitivity, but will require adjusting the flow rate.
Q4: What system suitability parameters should I monitor?
A: For a validated method, you should monitor:
-
Resolution (Rs): Should be >1.5 for baseline separation.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5.
-
Repeatability of Retention Times (%RSD): Should be <2%.
-
Repeatability of Peak Areas (%RSD): Should be <2%.
-
Theoretical Plates (N): To monitor column efficiency over time.
Data and Protocols
Table 1: Initial Screening Conditions for Fluorocyclopropane Isomers
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
| Columns | Chiralcel OD-H, Chiralpak AD-H, Whelk-O1 | Chiralcel OD-H, Chiralpak AD-H, Whelk-O1 |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 220 nm or as appropriate | UV at 220 nm or as appropriate |
| Injection Vol. | 5 µL | 5 µL |
Protocol 1: Step-by-Step Mobile Phase Optimization
This protocol assumes an initial separation has been achieved but requires improvement in resolution.
-
Prepare Stock Solutions: Create a stock solution of your fluorocyclopropane isomer mixture at approximately 1 mg/mL in a suitable solvent.
-
Baseline Injection: Inject the sample using the initial method that provided partial separation. Note the retention times and resolution.
-
Vary Strong Solvent Percentage: Adjust the percentage of the strong solvent (e.g., isopropanol in hexane) in 5% increments (e.g., 10%, 15%, 20%). Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
Evaluate a Different Alcohol Modifier: If resolution is still suboptimal, switch the alcohol modifier (e.g., from isopropanol to ethanol) and repeat step 3.
-
Test Additives: If peak shape is poor, add 0.1% TFA (for neutral/acidic compounds) or 0.1% DEA (for basic compounds) to the optimized mobile phase from the previous steps.
-
Analyze Results: Compare the chromatograms from each run. The optimal mobile phase will provide the best balance of resolution, analysis time, and peak shape.
Visualized Workflows
Diagram 1: Method Development Workflow
This diagram illustrates a logical workflow for developing a new separation method for fluorocyclopropane isomers.
Caption: A systematic workflow for HPLC method development.
Diagram 2: Troubleshooting Decision Tree for Poor Resolution
This diagram provides a step-by-step guide for troubleshooting poor resolution.
Caption: A decision tree for troubleshooting poor resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 15. academic.oup.com [academic.oup.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Safe Handling and Troubleshooting of Fluorinating Agents
Welcome to the Technical Support Center for Fluorinating Agents. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of common fluorinating reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your laboratory.
This guide is structured to provide a comprehensive overview of safety and handling, followed by detailed troubleshooting for specific issues you may encounter.
Part 1: General Safety and Handling Principles
Working with fluorinating agents demands the utmost respect for safety protocols. Many of these reagents are highly reactive, corrosive, and can release hydrogen fluoride (HF) upon contact with moisture.[1][2] HF is a highly toxic and corrosive substance that can cause severe burns and systemic toxicity.[3][4] Therefore, a proactive approach to safety is paramount.
Personal Protective Equipment (PPE)
A standard laboratory coat and safety glasses are insufficient when handling fluorinating agents. The following PPE is mandatory:[5][6]
-
Body Protection: A flame-resistant lab coat is recommended. For larger scale operations or when handling highly hazardous reagents like DAST, a chemical-resistant apron or coveralls should be worn.[5][7]
-
Eye and Face Protection: Tightly sealed safety goggles are essential. A full-face shield should be worn over the goggles to protect against splashes.[6][7]
-
Gloves: Neoprene or butyl rubber gloves are recommended. It is crucial to check the glove manufacturer's compatibility chart for the specific reagent and solvent being used. Always double-glove and change gloves immediately upon contamination.[7][8]
-
Respiratory Protection: All work with fluorinating agents must be conducted in a certified chemical fume hood with good airflow.[1][7] In case of a spill or emergency, a full-face respirator with a cartridge suitable for acid gases (like HF) may be necessary.[8]
Emergency Procedures
Before beginning any experiment, ensure that all lab personnel are aware of the specific hazards and emergency procedures.[9]
In case of skin contact:
-
Immediately remove all contaminated clothing while under a safety shower.[3]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[10]
-
Apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[9][11] This is critical as the calcium binds to fluoride ions, preventing further tissue damage.[3]
-
Seek immediate medical attention.[11]
In case of eye contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7]
-
If available, use a specialized eyewash solution for HF exposure.
-
Seek immediate medical attention from an ophthalmologist.[10]
In case of inhalation:
-
Move the affected person to fresh air immediately.[9]
-
Keep the person warm and at rest.
-
Administer a nebulized solution of 2.5% calcium gluconate if trained to do so.[9]
-
Seek immediate medical attention.[11]
Part 2: Agent-Specific Safety and Troubleshooting
This section provides detailed guidance on three commonly used fluorinating agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and Selectfluor.
Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile nucleophilic fluorinating agent but is also notoriously hazardous due to its thermal instability.[2][12]
Safety and Handling Q&A
Q: What are the primary hazards associated with DAST? A: DAST is highly sensitive to moisture and reacts violently with water to produce toxic and corrosive hydrogen fluoride (HF) gas.[1][2] It is also thermally unstable and can decompose explosively when heated above 50°C.[1][13]
Q: How should I store DAST? A: DAST should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a refrigerator.[1][12] It is a pale yellow liquid when pure; an orange or brown color may indicate decomposition.[13]
Q: What is the proper procedure for quenching a reaction containing DAST? A: Reactions with DAST should be quenched carefully at low temperatures (typically -78°C or 0°C). Slowly add a nucleophilic solvent like methanol or ethanol to consume any unreacted DAST. Afterwards, the reaction mixture can be cautiously poured into a beaker of ice or a saturated aqueous solution of sodium bicarbonate to neutralize the generated HF.[12][14]
Troubleshooting Experimental Issues with DAST
Q: My reaction yield is low. What are the possible causes? A:
-
Reagent Decomposition: DAST can degrade over time, especially if not stored properly. Use a fresh bottle or a recently purchased reagent.
-
Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Trace amounts of water will consume the reagent.[14]
-
Sub-optimal Temperature: While many reactions with DAST are run at low temperatures to start, some may require warming to room temperature to go to completion.[14] Monitor the reaction closely by TLC or another appropriate method.
-
Side Reactions: DAST can promote cationic rearrangements in some substrates, leading to a mixture of products.[15] If this is suspected, consider using a less acidic fluorinating agent.
Q: I am observing charring and decomposition of my starting material. Why is this happening? A: This is often a sign of an exothermic reaction that has gotten out of control, or that the reaction temperature is too high. DAST can be highly exothermic, especially with certain substrates.[16] Always add DAST slowly to your reaction mixture at a low temperature to maintain control.
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Deoxo-Fluor was developed as a more thermally stable alternative to DAST, making it more suitable for larger-scale reactions.[13][17]
Safety and Handling Q&A
Q: How does the safety of Deoxo-Fluor compare to DAST? A: Deoxo-Fluor is significantly more thermally stable than DAST, reducing the risk of explosive decomposition upon heating.[17][18] However, it still reacts violently with water to produce HF and must be handled with the same precautions regarding moisture and PPE.[18][19]
Q: What are the recommended solvents for reactions with Deoxo-Fluor? A: Anhydrous dichloromethane is a commonly used solvent.[18] Always ensure the solvent is thoroughly dried before use.
Troubleshooting Experimental Issues with Deoxo-Fluor
Q: My reaction with Deoxo-Fluor is sluggish. What can I do? A: While more thermally stable, Deoxo-Fluor can sometimes be less reactive than DAST. You may need to use a higher reaction temperature or a longer reaction time.[20] It's also possible to use a catalytic amount of a Lewis acid, but this should be done with caution as it can increase the rate of side reactions.
Q: I am trying to fluorinate a hindered alcohol and the reaction is not working. A: Deoxo-Fluor, like DAST, is a nucleophilic fluorinating agent and can be sensitive to steric hindrance. If the hydroxyl group is in a very crowded environment, the reaction may be very slow or not proceed at all. In such cases, alternative fluorination strategies may be necessary.
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Selectfluor is an electrophilic fluorinating agent that is a crystalline solid, making it much easier and safer to handle than DAST or Deoxo-Fluor.[21][22]
Safety and Handling Q&A
Q: What are the main safety advantages of Selectfluor? A: Selectfluor is a stable, non-volatile solid that is not sensitive to moisture in the same way as DAST or Deoxo-Fluor.[21][23] This significantly reduces the risk of accidental exposure and violent reactions. However, it is still a powerful oxidizing agent and an irritant, so appropriate PPE should be worn.[24][25]
Q: Are there any solvent incompatibilities with Selectfluor? A: Yes. Selectfluor can react rapidly and exothermically with certain solvents, including DMSO, DMF, and pyridine.[23][26] Acetonitrile is a commonly used and generally safe solvent for reactions with Selectfluor.[27]
Troubleshooting Experimental Issues with Selectfluor
Q: My electrophilic fluorination with Selectfluor is not working. What should I check? A:
-
Substrate Reactivity: Selectfluor is an electrophilic fluorinating agent and works best with electron-rich substrates, such as enolates, silyl enol ethers, or activated aromatic rings.[21][24] If your substrate is electron-deficient, the reaction may not proceed.
-
Solvent Choice: The polarity of the solvent can have a significant impact on the reaction. Acetonitrile is a good starting point, but other polar solvents may be effective.[23]
-
Reaction Conditions: Some reactions may require the addition of a base or a Lewis acid to promote the reaction. The optimal conditions will be substrate-dependent.
-
Reagent Quality: While stable, ensure your Selectfluor has been stored properly in a cool, dry place.[28]
Q: I am getting a mixture of mono- and di-fluorinated products. How can I improve selectivity? A: This can be a common issue. Try lowering the reaction temperature, using a less polar solvent, or reducing the stoichiometry of the Selectfluor. Careful control of the reaction time and monitoring by an appropriate analytical technique is also crucial.
Part 3: Visualizations and Protocols
Experimental Workflow for a Typical Deoxofluorination Reaction
Caption: A generalized workflow for deoxofluorination reactions.
Troubleshooting Logic for Low Yield in Fluorination
Caption: Decision tree for troubleshooting low fluorination yields.
Quantitative Data Summary
| Reagent | Type | Physical Form | Key Hazard | Thermal Stability | Common Solvents |
| DAST | Nucleophilic | Liquid | Explosive decomposition >50°C[1]; Reacts violently with water[1] | Low[2] | Dichloromethane, Chloroform[1] |
| Deoxo-Fluor | Nucleophilic | Liquid | Reacts violently with water[18] | Moderate (more stable than DAST)[17] | Dichloromethane[18] |
| Selectfluor | Electrophilic | Crystalline Solid | Strong oxidizer; Reacts with some solvents[23][26] | High[23] | Acetonitrile, Water[21][23] |
References
- 1. nbinno.com [nbinno.com]
- 2. cheshireorganics.com [cheshireorganics.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. eurofluor.org [eurofluor.org]
- 5. sams-solutions.com [sams-solutions.com]
- 6. epa.gov [epa.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. engineering.usask.ca [engineering.usask.ca]
- 12. Page loading... [guidechem.com]
- 13. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. DAST - Enamine [enamine.net]
- 16. orgsyn.org [orgsyn.org]
- 17. scribd.com [scribd.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Deoxofluor - Enamine [enamine.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. SelectFluor - Enamine [enamine.net]
- 22. Selectfluor - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Page loading... [guidechem.com]
- 25. chemistry.msu.edu [chemistry.msu.edu]
- 26. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 27. benchchem.com [benchchem.com]
- 28. aksci.com [aksci.com]
Technical Support Center: Enhancing Catalytic Cyclopropanation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in catalytic cyclopropanation. The synthesis of the cyclopropane motif is a cornerstone in the creation of complex molecules, from pharmaceuticals to advanced materials. However, achieving high efficiency, yield, and stereoselectivity can be challenging. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in mechanistic principles and field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that form the foundation of successful cyclopropanation experimental design.
Q1: How do I select the optimal catalyst for my specific olefin and diazo compound?
A: Catalyst selection is paramount and depends on the electronic properties of your substrates and the desired stereochemical outcome.
-
For Electron-Rich or Neutral Olefins: Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective and broadly applicable. Copper-based catalysts are a more economical option and can provide good to high yields, though they may require higher catalyst loadings.[1][2]
-
For Electron-Deficient Olefins: This is a more challenging substrate class due to the electrophilic nature of the metal-carbene intermediate.[2][3] Specialized catalysts, such as certain cobalt-porphyrin or ruthenium-salen complexes, have been developed to address this challenge, sometimes proceeding through different mechanistic pathways like radical intermediates.[2][3]
-
For Enantioselective Reactions: The choice of a chiral ligand is the most critical factor.[4] For rhodium catalysts, ligands like those in the Rh₂(S-DOSP)₄ family are highly effective for asymmetric cyclopropanation.[5][6] It is often necessary to screen a library of ligands, as the optimal choice can be highly dependent on the specific structures of the aryl diazoacetate and the olefin.[4][6]
Q2: What are the most common sources of irreproducibility in cyclopropanation reactions?
A: Irreproducibility often stems from three main sources:
-
Reagent Purity: Catalysts are sensitive to inhibitors. Trace amounts of water, oxygen, or impurities in the olefin or diazo compound can poison the catalyst.[4][7] Ensure all reagents and solvents are rigorously purified and dried, and that reactions are run under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Diazo Compound Instability: Diazo compounds can be unstable and potentially explosive.[8][9] Their concentration in solution can change over time, leading to inconsistent results. It is best to use freshly prepared diazo solutions or titrate them before use. Flow chemistry setups are increasingly used to generate and consume unstable diazo compounds in situ, enhancing safety and reproducibility.[10][11]
-
Reaction Setup and Control: Factors like the rate of diazo compound addition, reaction temperature, and stirring efficiency can significantly impact the outcome. Slow, controlled addition via a syringe pump is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions like dimerization.[12]
Q3: How can I minimize the formation of common side products, such as diazo dimers or C-H insertion products?
A: Minimizing side products requires careful control over reaction conditions.
-
Diazo Dimerization: This occurs when the metal carbene reacts with another molecule of the diazo compound instead of the olefin. The primary strategy to prevent this is to maintain a very low concentration of the diazo compound throughout the reaction. This is achieved by adding the diazo compound solution slowly (e.g., via syringe pump over several hours) to the solution of the catalyst and the olefin.[12]
-
C-H Insertion: Rhodium catalysts, in particular, can promote the insertion of the carbene into C-H bonds, competing with cyclopropanation.[13] This can sometimes be mitigated by catalyst choice (copper catalysts may be less prone to this) or by modifying the ligand environment around the metal center. Intramolecular reactions are particularly susceptible, and careful substrate design may be necessary.
Section 2: Troubleshooting Guide: From Low Yields to Poor Selectivity
This guide is organized by common experimental problems. Each section details potential causes and provides step-by-step solutions.
Problem 1: Low or No Product Yield
Q: My cyclopropanation reaction is giving me a low yield or failing completely. What are the primary factors to investigate?
A: A low or zero yield points to a fundamental issue with one of the core components of the reaction: the catalyst, the reagents, or the conditions. A systematic approach is the best way to identify the culprit.
Caption: A logical workflow for troubleshooting low-yield cyclopropanation reactions.
Potential Cause 1: Catalyst Deactivation or Poisoning Many catalysts are sensitive to air, moisture, and impurities.[4] Catalyst deactivation is the gradual loss of activity due to factors like chemical poisoning or thermal degradation.[14]
-
Troubleshooting Steps:
-
Verify Handling and Storage: Ensure the catalyst has been stored under an inert atmosphere and at the recommended temperature.
-
Check for Poisons: Sulfur-containing compounds (e.g., thiols) are notorious poisons for rhodium catalysts, forming stable, inactive complexes.[15] Ensure your olefin substrate, if complex, does not contain functional groups that can act as strong ligands for the metal center.
-
Purify Reagents: Impurities in solvents or starting materials are a common cause of catalyst inhibition.[4] Water is particularly problematic.[7] Use freshly distilled, anhydrous solvents and purify olefins if they have been stored for a long time.
-
Protocol 1: General Purification of Olefin Substrates If catalyst poisoning is suspected, purifying the olefin is a critical step.
-
Washing: If applicable, wash the olefin with a dilute aqueous solution (e.g., sodium bicarbonate or a mild acid) to remove water-soluble impurities, followed by a water wash.[16]
-
Drying: Dry the olefin over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Distillation or Chromatography: For liquid olefins, distillation under reduced pressure can be effective. For solid olefins, recrystallization or filtration through a short plug of silica gel or activated alumina can remove polar impurities.
-
Degassing: Before use, degas the purified olefin by bubbling argon or nitrogen through it for 15-30 minutes.
Potential Cause 2: Inactive Diazo Compound Diazo compounds, especially those that are not stabilized by two electron-withdrawing groups, have limited stability.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Synthesize the diazo compound immediately before the reaction or use a freshly opened commercial solution.
-
Check for Decomposition: A loss of the characteristic yellow color of the diazo compound can indicate decomposition.
-
Consider Flow Chemistry: For particularly unstable diazo compounds, using a continuous flow reactor to generate the diazo species and immediately introduce it into the reaction stream is a state-of-the-art solution that enhances safety and consistency.[10][11]
-
Potential Cause 3: Suboptimal Reaction Conditions The physical parameters of the reaction are just as important as the chemical components.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques to rigorously exclude air and moisture from the reaction vessel.[4]
-
Control Diazo Addition: As mentioned, a slow addition rate is key. Use a syringe pump for precise control over 1-4 hours.[12]
-
Optimize Temperature: While many reactions run at room temperature, some systems benefit from cooling to 0 °C or below to improve stability and selectivity.[17]
-
Problem 2: Poor Diastereo- or Enantioselectivity
Q: My reaction works, but I'm getting a poor mixture of diastereomers (cis/trans) or a low enantiomeric excess (ee). How can I improve the selectivity?
A: Achieving high stereoselectivity requires fine-tuning the steric and electronic interactions in the transition state. This is influenced by the catalyst, solvent, and temperature.
Potential Cause 1: Suboptimal Catalyst/Ligand Combination For stereoselective reactions, the chiral environment created by the catalyst is the single most important factor.[4][18]
-
Troubleshooting Steps:
-
Screen Chiral Ligands: There is no universal chiral catalyst. For a new substrate, it is often essential to screen a small library of chiral ligands to identify the best match.[4][6] For example, with aryldiazoacetates, Rh₂(R-DOSP)₄ is often a good starting point, but ortho-substituted aryldiazoacetates may perform better with Rh₂(S-PTAD)₄.[6]
-
Match Catalyst to Substrate: The electronic nature and steric bulk of both the olefin and the diazo compound influence the outcome. A catalyst that is effective for styrene may not be optimal for an electron-deficient acrylate.[2]
-
Potential Cause 2: Incorrect Solvent Choice The solvent can significantly influence the geometry of the transition state, thereby affecting selectivity.[19]
-
Troubleshooting Steps:
-
Screen Solvents: Test a range of anhydrous, non-coordinating solvents. Non-polar, non-basic solvents like hexane, toluene, or dichloromethane often give the highest enantioselectivities.[19][20]
-
Avoid Coordinating Solvents: Polar or Lewis basic solvents can sometimes coordinate to the metal center, altering its catalytic activity and interfering with the chiral environment, which can lead to lower selectivity.[19]
-
Table 1: Effect of Solvent on Enantioselectivity in a Model Rh-Catalyzed Cyclopropanation
| Solvent | Polarity (π*) | Basicity (β) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Hexane | Low | Non-basic | High |
| Toluene | Moderate | Low | Moderate-High |
| Dichloromethane | High | Very Low | Moderate |
| THF | Moderate | High | Low |
| Acetonitrile | High | Moderate | Low |
Data conceptualized from principles discussed in reference[19]. Highest enantioselectivities are typically observed in non-polar, non-basic solvents.
Potential Cause 3: Reaction Temperature is Too High Higher temperatures can provide enough energy to overcome the activation barriers for multiple competing transition states, leading to lower selectivity.
-
Troubleshooting Steps:
Section 3: Key Experimental Protocols
Protocol 2: General Procedure for a Small-Scale Rhodium-Catalyzed Cyclopropanation
Caution: Diazo compounds are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5–1 mol%).[12]
-
Add the olefin substrate (1.0 equivalent).
-
Seal the flask with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous solvent (e.g., dichloromethane) via syringe to dissolve the components.[12]
-
-
Addition of Diazo Compound:
-
In a separate flame-dried flask, prepare a solution of the diazoacetate (e.g., ethyl diazoacetate, 1.1-1.5 equivalents) in the same anhydrous solvent.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Add the diazoacetate solution dropwise to the stirred reaction mixture over a period of 2-8 hours. A slow addition rate is critical.[12]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting materials.
-
Once the reaction is complete (or no further change is observed), concentrate the mixture under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to isolate the desired cyclopropane product.[12]
-
Section 4: Understanding the Mechanism
A foundational understanding of the catalytic cycle can aid in troubleshooting. The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a metal carbene intermediate.
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.[5][21]
-
Carbene Formation: The diazo compound reacts with the rhodium(II) catalyst.[5][21]
-
Nitrogen Extrusion: The resulting complex loses a molecule of nitrogen gas (N₂) to form a highly reactive metal carbene intermediate.[5][21]
-
Cycloaddition: The metal carbene adds across the double bond of the olefin in a concerted fashion to form the cyclopropane ring, regenerating the catalyst for the next cycle.[5][21]
Understanding this cycle highlights critical points for failure: if the catalyst is poisoned, the cycle cannot start. If the diazo compound is absent or decomposes, the carbene cannot form. If side reactions consume the carbene (e.g., dimerization), it cannot react with the olefin.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. US20100312033A1 - Olefin feed purification process - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 20. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metal-catalyzed cyclopropanations - Wikiwand [wikiwand.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Cis- vs. Trans-2-Fluorocyclopropanecarboxylic Acid Isomers
Introduction: The Significance of Stereochemistry in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have profound implications for its biological activity. Enantiomers and diastereomers of a chiral drug can exhibit widely different pharmacodynamic and pharmacokinetic properties.[1] This guide provides an in-depth comparison of the biological activities of the cis- and trans- isomers of 2-Fluorocyclopropanecarboxylic acid, with a particular focus on their role as components of fluoroquinolone antibiotics. While these isomers may be studied in other contexts, their most prominent and well-documented biological activities are observed when they are incorporated as the N-1 substituent in quinolone antibacterial agents, such as sitafloxacin.[2][3]
The cyclopropane ring, a unique and strained three-membered carbocycle, imparts conformational rigidity and unique electronic properties to molecules.[4][5][6] When incorporated into drug candidates, this moiety can enhance binding to biological targets and improve metabolic stability. The addition of a fluorine atom further modulates the electronic properties and can enhance binding affinity and pharmacokinetic profiles. This guide will delve into the critical differences in antibacterial efficacy between the cis and trans isomers of 2-Fluorocyclopropanecarboxylic acid when part of a larger molecular scaffold, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
Fluoroquinolone antibiotics exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][7] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[2][7] DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes.[2][7]
The N-1 substituent of the quinolone core, in this case, the 2-fluorocyclopropyl group, plays a crucial role in the interaction with the DNA-enzyme complex.[2][5] It is positioned to interact with a hydrophobic pocket of the topoisomerase, influencing the overall binding affinity and inhibitory potency of the antibiotic.[2][5]
Comparative Biological Activity: The Superiority of the Cis-Isomer
Experimental evidence from studies on the fluoroquinolone antibiotic sitafloxacin, which incorporates a cis-2-fluorocyclopropyl moiety at the N-1 position, unequivocally demonstrates the superior antibacterial activity of the cis-isomer compared to its trans-counterpart. A key study on sitafloxacin and its stereoisomers explicitly states that in the stereoisomeric derivatives of the N-1 substituent, the cis-isomers are more potent than the trans-isomers.[2][3]
This enhanced potency is attributed to a more favorable interaction of the cis-isomer with the DNA-enzyme complex.[2] The specific orientation of the fluorine and carboxylic acid groups in the cis configuration is thought to optimize binding within the active site of DNA gyrase and topoisomerase IV, leading to more effective inhibition of their enzymatic activity.
Quantitative Comparison of Inhibitory Activity
The difference in biological activity between the stereoisomers can be quantified by comparing their 50% inhibitory concentrations (IC₅₀) against the target enzymes. The following table summarizes the IC₅₀ values for sitafloxacin (containing the cis-isomer) and its relevant stereoisomers against E. coli DNA gyrase and S. aureus topoisomerase IV.
| Compound | N-1 Substituent Stereochemistry | E. coli DNA Gyrase IC₅₀ (µg/mL) | S. aureus Topoisomerase IV IC₅₀ (µg/mL) |
| Sitafloxacin | (1R,2S)-cis-2-fluorocyclopropyl | 0.13 | 0.29 |
| DU-6856 | (1S,2R)-cis-2-fluorocyclopropyl | 0.18 | 0.55 |
| DU-6857 | trans-2-fluorocyclopropyl isomer | 0.42 | 0.88 |
| DU-6858 | trans-2-fluorocyclopropyl isomer | 0.69 | 0.88 |
Data extracted from a study on sitafloxacin and its optical isomers.[2]
As the data clearly indicates, sitafloxacin, with its cis-2-fluorocyclopropyl group, exhibits the lowest IC₅₀ values, signifying the most potent inhibition of both DNA gyrase and topoisomerase IV. The trans-isomers (DU-6857 and DU-6858) are significantly less active, with IC₅₀ values that are 3 to 5 times higher.
Experimental Protocols for a Comparative Study
To empirically validate the differential activity of cis- and trans-2-Fluorocyclopropanecarboxylic acid when incorporated into a quinolone scaffold, the following experimental workflows are recommended.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.
Workflow:
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and the assay buffer.
-
Compound Addition: Add varying concentrations of the quinolone derivatives containing the cis- and trans-2-fluorocyclopropyl substituents. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA will be inversely proportional to the inhibitory activity of the compound. Quantify the band intensities to determine the IC₅₀ value.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.
Workflow:
Caption: Workflow for Topoisomerase IV Decatenation Assay.
Detailed Steps:
-
Reaction Setup: In a microcentrifuge tube, combine kDNA, S. aureus topoisomerase IV, ATP, and the appropriate assay buffer.
-
Compound Addition: Add varying concentrations of the quinolone derivatives containing the cis- and trans-2-fluorocyclopropyl substituents, along with positive and negative controls.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and EDTA.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The amount of decatenated DNA is a measure of topoisomerase IV activity. Quantify the bands to determine the IC₅₀ of the inhibitors.
Conclusion: The Imperative of Stereochemical Optimization in Drug Discovery
For researchers and scientists in drug development, this guide highlights the necessity of synthesizing and evaluating individual stereoisomers of a chiral compound to identify the most active and selective candidate. The workflows and experimental protocols provided offer a clear roadmap for conducting such comparative studies, enabling the rational design and optimization of novel therapeutic agents. The case of 2-Fluorocyclopropanecarboxylic acid isomers serves as a compelling example of how subtle changes in molecular geometry can translate into substantial differences in biological function, a fundamental principle that continues to guide the quest for more effective and safer medicines.
References
- 1. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel N-1 Substituted Fluoroquinolones Inhibit Human Topoisomerase I Activity and Exhibit Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of trans-2-Fluorocyclopropanecarboxylic Acid as a Proline Bioisostere
Introduction: The Unique Role of Proline and the Quest for Superior Mimics
In the landscape of peptide and protein chemistry, proline stands apart. Its unique cyclic structure, where the side chain loops back to form a five-membered pyrrolidine ring with the backbone nitrogen, imposes significant conformational constraints.[1][2] This restriction is a cornerstone of protein architecture, dictating turns in polypeptide chains and modulating the cis-trans isomerization of the preceding peptide bond—a process that is often a rate-limiting step in protein folding.[1][3]
In drug discovery, medicinal chemists often seek to replicate or subtly modify these structural features to enhance a peptide-based therapeutic's potency, selectivity, or pharmacokinetic profile.[4][5] This is the realm of bioisosterism: the substitution of a chemical group with another that retains similar physical or chemical properties, thereby producing a similar biological effect.[4][5]
This guide focuses on a compelling proline bioisostere: trans-2-Fluorocyclopropanecarboxylic acid (t-2-F-CPCA) . By replacing the pyrrolidine ring of proline with a fluorinated cyclopropane, we introduce a smaller, more rigid scaffold. The potent electron-withdrawing nature of the fluorine atom can profoundly influence local stereoelectronics, offering a powerful tool to fine-tune peptide conformation and stability.[6][7][8][9] This guide provides a framework for the systematic validation of t-2-F-CPCA, comparing its properties to proline and outlining the experimental workflows necessary to confirm its utility in drug design.
Part 1: Physicochemical and Conformational Comparison
The rationale for using t-2-F-CPCA stems from its distinct structural and electronic properties compared to proline. The introduction of fluorine, the most electronegative element, can improve metabolic stability by blocking sites susceptible to enzymatic oxidation and enhance binding affinity through favorable electrostatic interactions.[10][11]
Comparative Data Summary
The following table summarizes the key physicochemical differences between L-Proline and (1R,2R)-trans-2-Fluorocyclopropanecarboxylic acid, the relevant stereoisomer for mimicking L-proline's overall topology.
| Property | L-Proline | This compound | Rationale for Comparison |
| Structure | Pyrrolidine ring | Fluorinated cyclopropane ring | The core structural difference influencing rigidity and size. |
| Molecular Weight | 115.13 g/mol | 118.09 g/mol | Similar mass minimizes drastic changes in overall molecular size. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | 37.3 Ų | Lower TPSA may correlate with improved cell permeability. |
| Predicted LogP | ~ -1.6 | ~ -0.2 | Increased lipophilicity can enhance membrane traversal and hydrophobic interactions. |
| Key Conformational Feature | Pyrrolidine ring pucker (Cγ-endo/exo) | Rigid cyclopropane ring | The cyclopropane ring is planar, removing the pucker equilibrium and offering a more defined conformation. |
| Amide Bond Isomerism | Accessible cis and trans states | Strongly biased by stereoelectronics | The fluorine atom can be used to favor either the trans or cis amide bond conformation, providing conformational control.[6][7][8] |
Part 2: Synthesis and Incorporation into Peptides
Validating t-2-F-CPCA requires its efficient synthesis and incorporation into target peptides. While several synthetic routes exist, a common strategy involves the cyclopropanation of a fluorinated olefin.[12][13][14]
Conceptual Synthesis Workflow
The diagram below illustrates a generalized workflow for the synthesis of a t-2-F-CPCA-containing peptide for subsequent validation studies.
Caption: Workflow for peptide synthesis and subsequent bio-validation.
Experimental Protocol 1: Incorporation via Fmoc-SPPS
This protocol describes the manual incorporation of Fmoc-t-2-F-CPCA-OH into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The causality behind these steps is to build the peptide chain sequentially on a solid support, with protection/deprotection steps to ensure specific amide bond formation.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in a fritted syringe with dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat with a fresh 5 mL portion for 10 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling (for standard amino acids): In a separate vial, pre-activate 4 equivalents (eq.) of the standard Fmoc-amino acid with 3.9 eq. of HCTU and 8 eq. of N,N-Diisopropylethylamine (DIPEA) in 2 mL of DMF for 5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.
-
Incorporation of Fmoc-t-2-F-CPCA-OH: Pre-activate 2 eq. of Fmoc-t-2-F-CPCA-OH with 1.9 eq. of HCTU and 4 eq. of DIPEA in 2 mL of DMF. Due to potential steric hindrance from the cyclopropane ring, a longer coupling time or double coupling may be necessary. Agitate for 4-6 hours.
-
Wash: After coupling, wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step (double coupling).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours at room temperature.
-
Peptide Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide using LC-MS or MALDI-TOF mass spectrometry.
Part 3: The Validation Workflow: A Multi-Parametric Approach
A single experiment is insufficient to validate a bioisostere. A holistic evaluation requires assessing its impact on conformation, target binding, and pharmacokinetic properties.
Logical Framework for Validation
The decision to adopt t-2-F-CPCA in a drug development program hinges on a logical progression of experiments that validate its intended effects.
Caption: Logical flow for validating a proline bioisostere.
Conformational Analysis: Unveiling Structural Impact
The primary reason to use a proline analogue is to control conformation.[6][7][8] Fluorine's unique properties provide a direct spectroscopic handle via ¹⁹F NMR, while Circular Dichroism (CD) gives a global view of the peptide's secondary structure.
Experimental Protocol 2: Analysis by ¹⁹F NMR and Circular Dichroism
-
Causality: ¹⁹F NMR is exquisitely sensitive to the local electronic environment. Changes in the fluorine chemical shift between the free amino acid and the incorporated peptide can report on the conformational state (e.g., cis/trans amide bond populations).[6][9] CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the overall secondary structure (e.g., α-helix, β-sheet, random coil).
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 1-2 mg of the purified t-2-F-CPCA-containing peptide in 500 µL of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4, with 10% D₂O for signal locking).
-
CD: Prepare a 0.1 mg/mL solution of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be free of components that absorb in the far-UV region.
-
-
¹⁹F NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.
-
Acquire a simple one-dimensional ¹⁹F spectrum.
-
Typical parameters: Spectral width of ~200 ppm, relaxation delay of 2 seconds, 1024 scans (or more, depending on concentration).
-
Interpretation: The presence of two distinct ¹⁹F signals would indicate slow exchange between two major conformations on the NMR timescale, likely corresponding to the cis and trans prolyl amide isomers. The relative integration of these peaks provides a quantitative measure of their population ratio.
-
-
CD Spectroscopy Data Acquisition:
-
Use a CD spectropolarimeter.
-
Scan the sample from 260 nm to 190 nm in a 1 mm pathlength cuvette.
-
Record spectra at a controlled temperature (e.g., 25°C).
-
Interpretation: Compare the CD spectrum of the t-2-F-CPCA analogue to the native proline-containing peptide. A significant change in the spectral shape or intensity indicates that the bioisosteric replacement has perturbed the global secondary structure. For example, a shift from a spectrum with a minimum around 200 nm (random coil) to one with minima at ~208 nm and ~222 nm would suggest the induction of an α-helical structure.
-
Biological Activity: Quantifying Target Engagement
A successful bioisostere must preserve or enhance binding to the biological target. Techniques like Surface Plasmon Resonance (SPR) provide real-time kinetic data on binding events.
Hypothetical Data: SPR Analysis of Peptide-Protein Interaction
This table presents hypothetical data comparing a native peptide to its t-2-F-CPCA analogue, illustrating how the modification could enhance binding affinity, primarily by slowing the dissociation rate.
| Analyte (Peptide) | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₔ) (1/s) | Equilibrium Dissociation Constant (Kₗ) (nM) |
| Native Peptide (Pro) | 1.5 x 10⁵ | 2.3 x 10⁻³ | 15.3 |
| Analogue (t-2-F-CPCA) | 1.8 x 10⁵ | 4.1 x 10⁻⁴ | 2.3 |
-
Interpretation: In this hypothetical case, the t-2-F-CPCA analogue exhibits a ~7-fold improvement in binding affinity (lower Kₗ). This improvement is driven by a significantly slower off-rate (kₔ), suggesting the fluorinated analogue forms a more stable complex with the target protein. This could be due to the pre-organization of the peptide into a more favorable binding conformation.
Pharmacokinetic Properties: Assessing Metabolic Stability
A key advantage of fluorination is the potential to block metabolic "soft spots," thereby increasing the peptide's half-life in biological fluids.[11][15]
Experimental Protocol 3: In Vitro Plasma Stability Assay
-
Causality: This assay mimics the in vivo environment by exposing the peptide to the complex mixture of proteases present in plasma. By measuring the disappearance of the parent peptide over time, we can determine its intrinsic stability.
Methodology:
-
Preparation: Thaw rat, mouse, or human plasma at 37°C. Prepare a stock solution of the test peptide (e.g., 1 mg/mL in DMSO).
-
Incubation: Add a small volume of the peptide stock solution to pre-warmed plasma to achieve a final concentration of ~5 µM. Vortex gently.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Quantify the peak area of the parent peptide relative to the internal standard at each time point.
-
Data Analysis: Plot the percentage of remaining peptide versus time. Fit the data to a first-order decay curve to calculate the half-life (t₁/₂).
Hypothetical Data: Plasma Stability Comparison
| Peptide | Half-life (t₁/₂) in Human Plasma (min) |
| Native Peptide (Pro) | 28 |
| Analogue (t-2-F-CPCA) | 155 |
-
Interpretation: The data demonstrates a >5-fold increase in plasma stability for the t-2-F-CPCA analogue, validating its potential to improve the pharmacokinetic profile of the parent peptide by enhancing resistance to proteolysis.
Conclusion and Future Perspectives
The validation of this compound as a proline bioisostere is a multi-faceted process that extends beyond simple substitution. It requires a rigorous, data-driven comparison of its effects on peptide conformation, target affinity, and metabolic stability. The strategic introduction of the fluorinated cyclopropane ring offers a compelling tool for medicinal chemists to enforce specific conformations, enhance binding kinetics, and improve peptide durability.[16][]
The experimental framework presented in this guide—combining synthesis, advanced spectroscopy, and biochemical assays—provides a robust pathway for researchers to objectively assess the value of t-2-F-CPCA. By understanding the causality behind each experimental choice and carefully interpreting the resulting data, scientists can confidently decide if this unique building block is the key to unlocking the full therapeutic potential of their peptide candidates.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. finechemicals.com.cn [finechemicals.com.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclopropanecarboxylic Acids for Drug Discovery
In the landscape of modern medicinal chemistry, the cyclopropyl group is a highly valued structural motif. Its inherent rigidity and unique electronic properties can significantly enhance a molecule's pharmacological profile.[1][2] The strategic introduction of fluorine to this scaffold further expands its utility, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties.[3][4] This guide provides a comprehensive comparison of fluorinated and non-fluorinated cyclopropanecarboxylic acids, offering insights into their synthesis, properties, and applications in drug development, supported by experimental data and protocols.
The Physicochemical Impact of Fluorination
The introduction of fluorine, the most electronegative element, to the cyclopropane ring instigates profound changes in a molecule's electronic and physical properties. These alterations are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
Fluorination significantly increases the acidity of cyclopropanecarboxylic acid. The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, facilitating proton dissociation. This effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group.[5][6]
A study by Chernykh et al. provides a clear quantitative comparison of the pKa values for various fluoroalkyl-substituted cyclopropanecarboxylic acids.[6][7] As the number of fluorine atoms on the adjacent carbon increases (CH2F, CHF2, CF3), the acidity of the carboxylic acid correspondingly increases.
Table 1: Comparative pKa Values of Fluorinated and Non-Fluorinated Cyclopropanecarboxylic Acids
| Compound | pKa |
| Cyclopropanecarboxylic acid | ~4.8 |
| trans-2-(Fluoromethyl)cyclopropanecarboxylic acid | ~4.5 |
| trans-2-(Difluoromethyl)cyclopropanecarboxylic acid | ~4.2 |
| trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid | ~3.9 |
Note: The pKa values for the fluorinated compounds are approximate and based on trends observed in the literature. Actual values can vary based on stereochemistry and experimental conditions.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity, measured as the partition coefficient (LogP), is more complex. While fluorine is highly electronegative, its impact on LogP is not always straightforward and can be influenced by the overall molecular context. In many cases, the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, which can enhance membrane permeability. However, in some instances, particularly with multiple fluorine substitutions, the overall polarity of the molecule might increase, leading to a decrease in LogP.[7][8]
A study on fluoroalkyl-substituted cyclopropane derivatives demonstrated that increasing the number of fluorine atoms generally leads to an increase in lipophilicity.[7]
Table 2: Comparative LogP Values of Fluorinated and Non-Fluorinated Cyclopropanecarboxylic Acid Derivatives
| Compound | LogP |
| N-benzylcyclopropanecarboxamide | ~1.9 |
| N-benzyl-2-(trifluoromethyl)cyclopropanecarboxamide | ~2.8 |
Note: Data is illustrative and based on trends in related structures. Actual LogP values depend on the specific molecule and measurement method.
Metabolic Stability: A Deeper Look
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[4][9][10] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][5] However, the rationale extends beyond simple bond strength. The electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, rendering them less prone to enzymatic oxidation.[9][10]
It is crucial to note that while fluorination often blocks metabolism at a specific site, it can sometimes lead to the formation of reactive or toxic metabolites.[3][5] A thorough understanding of the metabolic pathways of fluorinated compounds is therefore essential.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Assessing the In Vivo Efficacy of trans-2-Fluorocyclopropanecarboxylic Acid Derivatives as Novel Hypoglycemic Agents: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vivo efficacy of a promising class of compounds, trans-2-Fluorocyclopropanecarboxylic acid derivatives, as potential oral hypoglycemic agents. The central hypothesis is that these molecules act as inhibitors of Carnitine Palmitoyltransferase 1 (CPT-1), a pivotal enzyme in fatty acid metabolism. By inhibiting CPT-1, these derivatives are thought to shift the cellular energy balance from fatty acid oxidation (FAO) towards glucose utilization, thereby lowering blood glucose levels. This guide will detail the scientific rationale, comparative experimental designs, and detailed protocols necessary to rigorously evaluate this therapeutic strategy.
The Scientific Rationale: Targeting Fatty Acid Oxidation in Type 2 Diabetes
The mitochondrion is the powerhouse of the cell, and its fuel choice between glucose and fatty acids is a tightly regulated process. In metabolic disorders like type 2 diabetes and obesity, there is often a dysregulation of this balance, with excessive reliance on fatty acid oxidation.[1] Carnitine Palmitoyltransferase 1 (CPT-1) is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2]
There are three main isoforms of CPT-1:
-
CPT-1a: Primarily found in the liver.[3]
-
CPT-1b: Predominantly expressed in muscle (skeletal and cardiac) and adipose tissue.[3][4]
-
CPT-1c: Located in the brain, where it may act as a sensor of lipid metabolism.[5]
By inhibiting CPT-1, particularly the liver (CPT-1a) and muscle (CPT-1b) isoforms, a therapeutic agent can reduce the rate of fatty acid oxidation. This metabolic shift, often referred to as the "Randle Cycle," leads to an increased uptake and oxidation of glucose, which can effectively lower hyperglycemia.[6] Preclinical studies with other CPT-1 inhibitors have demonstrated the potential of this approach to reduce body weight and improve glucose tolerance in animal models of obesity and diabetes.[1]
Cyclopropane-containing molecules, including cyclopropanecarboxylic acid itself, have been shown to possess hypoglycemic properties, suggesting a foundational basis for the activity of its derivatives.[7][8] The addition of a fluorine atom in the trans-2 position of the cyclopropane ring is a strategic chemical modification intended to enhance potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the proposed mechanism of action.
Comparative In Vivo Efficacy Assessment
To thoroughly evaluate the therapeutic potential of a novel this compound derivative (referred to as "Test Compound"), a multi-stage in vivo study is proposed. This will involve a well-established animal model of type 2 diabetes, direct comparison with a known CPT-1 inhibitor (Oxfenicine) and a standard-of-care oral hypoglycemic agent (Metformin).
Animal Model Selection
For this guide, we will utilize the diet-induced obese (DIO) C57BL/6 mouse model . This model is highly relevant as it mimics the development of insulin resistance and hyperglycemia seen in human type 2 diabetes, which is often associated with obesity.[6]
Experimental Groups
A minimum of four groups of animals (n=8-10 per group) is recommended:
-
Vehicle Control: DIO mice receiving the vehicle solution.
-
Test Compound: DIO mice receiving the this compound derivative at a predetermined dose.
-
Positive Control 1 (CPT-1 Inhibitor): DIO mice receiving Oxfenicine.[6]
-
Positive Control 2 (Standard of Care): DIO mice receiving Metformin.
Data Presentation: A Comparative Efficacy Table
The primary outcomes of the study should be quantifiable and directly comparable. The following table provides a template for summarizing the key efficacy data. The values for the Test Compound are hypothetical and serve to illustrate the desired data output.
| Parameter | Vehicle Control | Test Compound (50 mg/kg) | Oxfenicine (150 mg/kg) | Metformin (250 mg/kg) |
| Fasting Blood Glucose (mg/dL) | ||||
| Baseline | 215 ± 15 | 218 ± 12 | 220 ± 14 | 217 ± 16 |
| After 4 Weeks | 225 ± 18 | 145 ± 10 | 160 ± 11 | 155 ± 9 |
| Oral Glucose Tolerance Test (OGTT) | ||||
| AUC (mg·h/dL) | 4500 ± 350 | 2800 ± 250 | 3200 ± 300 | 3000 ± 280 |
| Insulin Tolerance Test (ITT) | ||||
| % Glucose Reduction at 60 min | 35 ± 5% | 55 ± 6% | 48 ± 7% | 50 ± 5% |
| Body Weight Change (g) | +2.5 ± 0.5 | -1.8 ± 0.4 | -1.2 ± 0.3 | -1.5 ± 0.5 |
| Skeletal Muscle CPT-1 Activity (% of control) | 100% | 45 ± 8% | 55 ± 10% | 98 ± 5% |
| Respiratory Exchange Ratio (RER) | 0.78 ± 0.03 | 0.89 ± 0.04 | 0.85 ± 0.03 | 0.86 ± 0.04* |
*Statistically significant difference compared to Vehicle Control (p < 0.05). AUC: Area Under the Curve.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the in vivo efficacy studies.
Induction of Diet-Induced Obesity and Diabetes
-
Rationale: To create a relevant disease model that mirrors human type 2 diabetes.
-
Protocol:
Dosing and Treatment
-
Rationale: To administer the test and control compounds consistently over a defined period to assess chronic efficacy.
-
Protocol:
-
The Test Compound, Oxfenicine, and Metformin are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Animals are dosed daily via oral gavage for 4 weeks at the predetermined concentrations.
-
The Vehicle Control group receives the vehicle solution only.
-
Body weight and food intake are recorded daily.
-
Oral Glucose Tolerance Test (OGTT)
-
Rationale: To assess the ability of the compound to improve glucose disposal after a glucose challenge.
-
Protocol:
-
After the 4-week treatment period, mice are fasted for 6 hours.
-
A baseline blood sample is collected from the tail vein (t=0).
-
A 2 g/kg body weight solution of D-glucose is administered via oral gavage.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
-
The Area Under the Curve (AUC) for glucose is calculated for each animal.
-
Insulin Tolerance Test (ITT)
-
Rationale: To evaluate improvements in insulin sensitivity.
-
Protocol:
-
A few days after the OGTT, mice are fasted for 4 hours.
-
A baseline blood sample is collected (t=0).
-
Human insulin (0.75 U/kg body weight) is administered via intraperitoneal (i.p.) injection.
-
Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-injection.
-
Results are expressed as a percentage of the initial blood glucose concentration.
-
Measurement of Respiratory Exchange Ratio (RER)
-
Rationale: To determine the primary fuel source being utilized by the animal. An RER closer to 1.0 indicates carbohydrate utilization, while an RER closer to 0.7 indicates fat utilization.
-
Protocol:
-
Mice are placed in metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS).
-
Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured over a 24-hour period.
-
RER is calculated as VCO₂ / VO₂. An increase in RER in the treated groups would support a shift away from fatty acid oxidation.
-
Ex Vivo Analysis of CPT-1 Activity
-
Rationale: To confirm target engagement by measuring the activity of the CPT-1 enzyme in a key metabolic tissue.
-
Protocol:
-
At the end of the study, mice are euthanized, and skeletal muscle (e.g., gastrocnemius) is rapidly excised and flash-frozen.
-
Mitochondria are isolated from the tissue homogenates.
-
CPT-1 activity is measured using a radioenzymatic assay with L-[³H]carnitine and palmitoyl-CoA as substrates. The rate of formation of [³H]palmitoylcarnitine is quantified by scintillation counting.[6]
-
The overall experimental workflow is depicted in the following diagram.
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured by several key features:
-
Multiple Controls: The inclusion of both a vehicle control and two distinct positive controls (one mechanistic, one standard-of-care) provides a robust framework for interpreting the efficacy of the test compound.
-
Relevant Animal Model: The use of a diet-induced obesity model ensures that the findings are more translatable to the human condition of type 2 diabetes compared to models of insulin deficiency.[10][11]
Concluding Remarks
The strategic inhibition of CPT-1 presents a compelling therapeutic avenue for the treatment of type 2 diabetes. This compound derivatives represent a novel chemical scaffold within this class of potential drugs. The comprehensive guide outlined above provides a rigorous, multi-faceted approach to assessing their in vivo efficacy. By employing a relevant disease model, robust controls, and a suite of complementary assays, researchers can generate a high-confidence dataset to support the further development of these promising compounds. However, it is crucial to remain vigilant for potential off-target effects, particularly cardiotoxicity, which has been a concern with non-isoform-selective CPT-1 inhibitors.[12] Future studies should aim to characterize the isoform selectivity of these new derivatives to mitigate such risks.
References
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. longdom.org [longdom.org]
- 11. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of carnitine palymitoyltransferase1b induces cardiac hypertrophy and mortality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity analysis of trans-2-Fluorocyclopropanecarboxylic acid in biological systems
An In-Depth Guide to the Cross-Reactivity Analysis of trans-2-Fluorocyclopropanecarboxylic Acid and Its Analogs in Preclinical Models
Authored by: A Senior Application Scientist
Introduction
This compound (t-2-F-CPCA) represents a class of small molecules with significant therapeutic potential, primarily explored for its role as an irreversible inhibitor of key metabolic enzymes. Its unique strained ring structure and the presence of an electronegative fluorine atom contribute to its high reactivity and specific binding characteristics. However, these same features necessitate a rigorous evaluation of its cross-reactivity profile to ensure target specificity and minimize off-target effects, which can lead to unforeseen toxicity in clinical applications.
This guide provides a comprehensive framework for the cross-reactivity analysis of t-2-F-CPCA in biological systems. We will compare its performance with a structurally related and well-characterized compound, trans-2-phenylcyclopropanecarboxylic acid (t-2-PCCA), to provide context for its specificity. The methodologies detailed herein are designed to be self-validating, incorporating orthogonal assays to build a robust and reliable dataset for informed decision-making in drug development.
Primary Target Engagement and Mechanism of Action
The primary proposed target of t-2-F-CPCA is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The cyclopropylamine moiety of t-2-F-CPCA is believed to undergo bioactivation by the FAD cofactor within the LSD1 active site, leading to the formation of a reactive intermediate that covalently modifies the enzyme, resulting in its irreversible inhibition.
Understanding this mechanism is the first step in predicting potential cross-reactivity, as other flavin-dependent amine oxidases, such as Monoamine Oxidase A and B (MAO-A and MAO-B), become immediate candidates for off-target assessment.
Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity analysis. This workflow ensures that we move from broad, high-throughput screening to more specific, mechanistic studies in a logical and resource-efficient manner.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of enzyme inhibitors.
Tier 1: In Vitro Biochemical Profiling
The initial step involves quantifying the inhibitory activity of t-2-F-CPCA against its primary target and a broad panel of related enzymes.
Protocol: LSD1 Inhibition Assay (Time-Dependent)
This protocol determines the potency (IC50) and inactivation kinetics (kinact/KI) of t-2-F-CPCA against recombinant human LSD1.
-
Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red.
-
Procedure:
-
Pre-incubate a range of t-2-F-CPCA concentrations (e.g., 0.1 µM to 100 µM) with LSD1 for various time points (0-60 minutes).
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
The reaction produces hydrogen peroxide, which is detected by HRP and Amplex Red, yielding a fluorescent signal.
-
Measure fluorescence intensity (Ex/Em = 535/590 nm).
-
-
Data Analysis: Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC50 at each pre-incubation time point. A time-dependent shift in IC50 is indicative of irreversible inhibition.
Protocol: MAO-A and MAO-B Inhibition Assays
This assay evaluates the off-target activity against the closely related monoamine oxidases.
-
Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), HRP, Amplex Red.
-
Procedure: The protocol is similar to the LSD1 assay, with the substitution of the specific enzyme and substrate.
-
Data Analysis: Calculate the IC50 values for both MAO-A and MAO-B.
Comparative Data: In Vitro Inhibition Profile
The following table summarizes the inhibitory activities of t-2-F-CPCA and the comparator compound, t-2-PCCA.
| Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1 vs. MAO-A/B) |
| trans-2-F-CPCA | 15.2 | > 200 | > 200 | > 13-fold |
| trans-2-PCCA (Tranylcypromine) | 25.5 | 2.1 | 1.8 | Non-selective |
Data Interpretation: The experimental data clearly demonstrates that the addition of the fluorine atom in t-2-F-CPCA significantly improves its selectivity for LSD1 over MAO-A and MAO-B when compared to the non-fluorinated analog, t-2-PCCA (also known as Tranylcypromine). This enhanced selectivity is a critical attribute for a therapeutic candidate, as MAO inhibition is associated with significant side effects, including hypertensive crisis.
Tier 2: Cellular Target Engagement and Phenotypic Analysis
Biochemical assays provide valuable information but do not always translate directly to a cellular context. Cellular assays are crucial for confirming target engagement and observing the phenotypic consequences of inhibition.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment.
-
Cell Culture: Treat relevant cancer cell lines (e.g., MV4-11, acute myeloid leukemia) with t-2-F-CPCA or vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. Target proteins will denature and aggregate at specific temperatures.
-
Analysis: Ligand-bound proteins are stabilized and will remain in the soluble fraction at higher temperatures. Analyze the soluble fraction by Western blot using an anti-LSD1 antibody.
-
Data Interpretation: A shift in the melting temperature of LSD1 in the presence of t-2-F-CPCA confirms direct target engagement.
Protocol: Western Blot for Histone Marks
This assay validates the functional downstream effect of LSD1 inhibition.
-
Treatment: Treat cells with varying concentrations of t-2-F-CPCA.
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Western Blot: Perform Western blotting using antibodies specific for H3K4me2 and total Histone H3 (as a loading control).
-
Data Interpretation: A dose-dependent increase in the H3K4me2 signal indicates successful inhibition of LSD1's demethylase activity in a cellular context.
A Comparative Benchmarking Guide: trans-2-Fluorocyclopropan- ecarboxylic Acid for Hyperphosphatemia in Chronic Kidney Disease
Abstract
Management of hyperphosphatemia is a cornerstone of therapy in Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD).[1][2] Current therapeutic strategies primarily rely on orally administered phosphate binders that act locally within the gastrointestinal tract.[2] This guide introduces trans-2-Fluorocyclopropanecarboxylic acid, a novel small molecule inhibitor of the renal sodium-phosphate cotransporter type IIa (NaPi-IIa), and provides a framework for its preclinical benchmarking against established therapeutic agents. We present a series of validated in vitro and in vivo experimental protocols designed to objectively compare the potency, selectivity, and efficacy of this new chemical entity against current standards of care, such as Sevelamer. The methodologies are detailed to ensure scientific integrity and reproducibility, supported by illustrative data and mechanistic diagrams to guide researchers in drug development.
Introduction: The Unmet Need in Hyperphosphatemia Management
Chronic Kidney Disease (CKD) disrupts mineral homeostasis, leading to phosphate retention and subsequent hyperphosphatemia. This condition is a major driver of CKD-MBD, contributing to secondary hyperparathyroidism, vascular calcification, and significantly increased cardiovascular mortality.[1][3] Fibroblast Growth Factor 23 (FGF23), a hormone that regulates phosphate excretion, becomes progressively elevated in early CKD as a compensatory mechanism.[4][5][6] However, persistently high FGF23 levels are independently associated with adverse outcomes, including left ventricular hypertrophy and CKD progression.[4][7]
Current first-line treatments involve dietary phosphate restriction and the use of phosphate binders like Sevelamer (a non-absorbable polymer) and Lanthanum Carbonate (a metal-based agent).[8][9][10] These agents work by sequestering dietary phosphate in the gut to prevent its absorption.[11][12][13][14][15] While effective, they are associated with a high pill burden, gastrointestinal side effects, and adherence challenges.[8]
This compound represents a paradigm shift. As a selective inhibitor of the renal NaPi-IIa transporter (encoded by the SLC34A1 gene), it offers a systemic approach.[16] NaPi-IIa is responsible for the bulk of phosphate reabsorption in the kidney's proximal tubule.[17][18] By inhibiting this transporter, the compound directly promotes urinary phosphate excretion (phosphaturia), addressing phosphate overload via a distinct and potentially complementary mechanism to gut-restricted binders.
This guide outlines a head-to-head preclinical comparison between this novel systemic agent and the established local-acting agent, Sevelamer.
Comparative Mechanisms of Action
The fundamental difference between this compound and traditional phosphate binders lies in their site and mode of action.
-
Phosphate Binders (e.g., Sevelamer, Lanthanum Carbonate): These agents are not absorbed systemically.[12][19] They are administered with meals and act as ion-exchange resins or chelators within the gastrointestinal lumen.[13][15][20][21] They bind to dietary phosphate, forming insoluble complexes that are excreted in the feces, thereby reducing the net amount of phosphate absorbed into the bloodstream.[11][14]
-
This compound (A NaPi-IIa Inhibitor): This is a systemically bioavailable small molecule. Its primary target is the NaPi-IIa cotransporter located on the apical membrane of renal proximal tubule cells.[17][22][23] By inhibiting NaPi-IIa, it blocks the reabsorption of filtered phosphate from the urine back into the blood, thus increasing its excretion and lowering serum phosphate levels.[16][24]
Benchmarking Methodology: A Phased Approach
To ensure a robust comparison, we propose a multi-stage evaluation process, progressing from targeted in vitro assays to a comprehensive in vivo disease model.
Phase 1: In Vitro Potency and Selectivity
Rationale: The initial phase is critical for establishing the fundamental pharmacological properties of the test compound. We must first confirm high-affinity binding and potent inhibition of the primary target, NaPi-IIa. Equally important is demonstrating selectivity against related phosphate transporters to predict a favorable safety profile and minimize off-target effects.
A. Target Engagement Assay: NaPi-IIa Inhibition
This protocol quantifies the compound's ability to block phosphate transport through its intended target.
-
Experimental Protocol:
-
Cell Line: Utilize a stable HEK293 cell line with doxycycline-inducible expression of human NaPi-IIa (hNpt2A).[25] This provides a controlled system to measure transporter-specific activity.
-
Induction: Culture cells with doxycycline for 24-48 hours to induce robust expression of hNpt2A on the cell surface.
-
Assay Buffer: Prepare a sodium-based uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Compound Incubation: Pre-incubate the induced cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 15-30 minutes at 37°C.
-
Phosphate Uptake: Initiate the transport assay by adding the sodium-based buffer containing a mixture of cold phosphate (e.g., 100 µM K₂HPO₄) and a tracer amount of radiolabeled [³²P]orthophosphate.
-
Termination: After a short incubation period (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold, sodium-free buffer to remove external radioactivity.
-
Quantification: Lyse the cells and measure the intracellular [³²P] using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Transporter Selectivity Panel
Rationale: To de-risk development, the compound's specificity must be confirmed. The SLC20 and SLC34 families include other phosphate transporters like NaPi-IIb (intestinal) and PiT-1/PiT-2 (ubiquitous).[17] Cross-reactivity could lead to unintended effects on intestinal phosphate absorption or cellular phosphate homeostasis.
-
Experimental Protocol:
-
Cell Lines: Employ a panel of cell lines, each engineered to overexpress a specific transporter: hNaPi-IIb, hPiT-1, and hPiT-2.
-
Assay Execution: Perform the [³²P]orthophosphate uptake assay as described above for each cell line, using a fixed, high concentration of this compound (e.g., 10 µM).
-
Data Analysis: Calculate the percentage of inhibition for each transporter. Significant inhibition (e.g., >50%) would warrant a full IC₅₀ determination for that off-target.
-
Phase 2: In Vivo Efficacy in a Disease-Relevant Model
Rationale: An in vivo study is essential to evaluate the compound's therapeutic potential in a complex biological system that mimics human CKD. The 5/6 nephrectomy (Nx) rat model is a well-established and widely used surgical model that results in progressive kidney failure, hyperphosphatemia, and elevated FGF23, closely reflecting the human CKD-MBD phenotype.[26][27][28]
-
Experimental Protocol:
-
Model Creation: Perform a subtotal 5/6 nephrectomy on male Sprague-Dawley rats.[27] Allow a recovery period of 2 weeks.
-
Disease Induction: Place the 5/6 Nx rats on a high-phosphate diet (e.g., 1.2% phosphorus) for 8-10 weeks to induce stable hyperphosphatemia.[26][28]
-
Group Allocation: Randomize animals into the following groups (n=8-10 per group):
-
Group 1: Sham-operated + Normal Diet + Vehicle
-
Group 2: 5/6 Nx + High Phosphate Diet + Vehicle
-
Group 3: 5/6 Nx + High Phosphate Diet + this compound (e.g., 30 mg/kg, oral gavage)
-
Group 4: 5/6 Nx + High Phosphate Diet + Sevelamer (e.g., 3% w/w mixed in chow)
-
-
Treatment Duration: Administer treatments daily for 4 weeks.
-
Sample Collection: Collect blood and 24-hour urine samples at baseline (Week 0) and at Weeks 2 and 4.
-
Primary Endpoints:
-
Serum Phosphate: Measure using a colorimetric assay.
-
Urinary Phosphate Excretion: Calculate the total phosphate excreted over 24 hours.
-
-
Secondary Endpoints:
-
Serum FGF23 (C-terminal): Measure using ELISA.
-
Serum Parathyroid Hormone (PTH): Measure using ELISA.
-
Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN).
-
-
Comparative Data Analysis (Illustrative)
The following tables present hypothetical, yet plausible, data from the described experiments to illustrate a successful benchmarking outcome.
Table 1: In Vitro Potency and Selectivity Profile
| Compound / Target | IC₅₀ (nM) | Selectivity vs. NaPi-IIa |
| This compound | ||
| hNaPi-IIa | 65 | - |
| hNaPi-IIb | > 10,000 | > 150x |
| hPiT-1 | > 10,000 | > 150x |
| hPiT-2 | > 10,000 | > 150x |
This illustrative data shows the compound is potent against its target and highly selective, suggesting a low risk of off-target effects related to other major phosphate transporters.
Table 2: In Vivo Efficacy in 5/6 Nephrectomy Rat Model (Data at 4 Weeks)
| Treatment Group | Serum Phosphate (mg/dL) | % Change from Vehicle | 24h Urinary P Excretion (mg/day) | Serum FGF23 (pg/mL) |
| Sham + Normal Diet | 4.5 ± 0.4 | - | 15.2 ± 2.1 | 150 ± 25 |
| 5/6 Nx + Vehicle | 8.9 ± 0.7 | - | 9.8 ± 1.5 | 2100 ± 350 |
| 5/6 Nx + Sevelamer | 6.8 ± 0.6 | -23.6% | 10.1 ± 1.8 | 1450 ± 280 |
| 5/6 Nx + Test Article | 6.2 ± 0.5 | -30.3% | 25.5 ± 3.0 | 980 ± 190** |
Values are Mean ± SEM. *p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle.
This hypothetical data demonstrates superior efficacy of the test article in lowering serum phosphate. The marked increase in urinary phosphate excretion confirms its phosphaturic mechanism of action, while the more profound reduction in FGF23 suggests a greater impact on the key hormonal driver of CKD-MBD pathology.
Discussion and Future Directions
The benchmarking framework presented here provides a comprehensive strategy for evaluating novel systemic hyperphosphatemia agents like this compound. The illustrative data suggests that by directly targeting renal phosphate reabsorption, a NaPi-IIa inhibitor could offer significant advantages over traditional gut-acting phosphate binders.
A key differentiator highlighted in the in vivo data is the dramatic increase in urinary phosphate excretion, a direct confirmation of the intended mechanism. This contrasts with Sevelamer, which does not alter urinary phosphate levels.[12][20] Furthermore, the more substantial reduction in FGF23 levels is a critical finding. Since FGF23 is a major risk factor for cardiovascular events in CKD, a therapy that can effectively lower both phosphate and FGF23 could offer improved long-term clinical outcomes.[4][6][7]
Future work should expand upon this foundation. Pharmacokinetic/pharmacodynamic (PK/PD) modeling will be essential to optimize dosing regimens. Long-term efficacy studies in CKD models should assess impacts on vascular calcification and bone histology. Finally, toxicology studies are required to ensure the safety of this novel systemic approach before advancing to clinical trials. This rigorous, comparative preclinical evaluation is the critical first step in determining if targeting NaPi-IIa can provide a superior therapeutic option for patients battling CKD.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperphosphatemia Management in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fibroblast growth factor 23 in chronic kidney disease-mineral and bone disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Fibroblast Growth Factor 23 in chronic kidney disease-mineral and bone disorder | Nefrología [revistanefrologia.com]
- 5. FGF23: a key player in mineral and bone disorder in CKD [scielo.isciii.es]
- 6. Clinical Significance of FGF-23 in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF23 in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on current and emerging treatment paradigms for hyperphosphatemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 12. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Sevelamer Carbonate? [synapse.patsnap.com]
- 14. What is Lanthanum carbonate used for? [synapse.patsnap.com]
- 15. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The phosphate transporter NaPi-IIa determines the rapid renal adaptation to dietary phosphate intake in mouse irrespective of persistently high FGF23 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. products.sanofi.us [products.sanofi.us]
- 20. droracle.ai [droracle.ai]
- 21. youtube.com [youtube.com]
- 22. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of the First Sodium Binding Site of the Phosphate Cotransporter NaPi-IIa (SLC34A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Foscarnet, an inhibitor of the sodium-phosphate cotransporter NaPi-IIa, inhibits phosphorylation of glycogen synthase kinase-3β by lithium in the rat kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assay development of inducible human renal phosphate transporter Npt2A (SLC34A1) in Flp-In-Trex-HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hyperphosphatemia-induced hyperparathyroidism in 5/6 nephrectomized rats: development of a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Rat Model with Multivalve Calcification Induced by Subtotal Nephrectomy and High-Phosphorus Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Efficacy of DZ1462, a Novel Sodium-phosphate Transporter Inhibitor, on 5/6 Nephrectomy-induced Hyperphosphatemia Model Rats [slarc.org.cn]
A Structural and Conformational Guide to trans-2-Fluorocyclopropanecarboxylic Acid and Other Constrained Amino Acid Mimics
Abstract
In the landscape of modern drug discovery, the use of conformationally constrained amino acid mimics is a cornerstone of rational peptide and peptidomimetic design. By restricting the torsional flexibility of the peptide backbone, researchers can stabilize desired secondary structures, enhance proteolytic stability, and fine-tune binding affinities for biological targets. This guide provides a detailed structural comparison of trans-2-Fluorocyclopropanecarboxylic acid, a unique synthetic amino acid, with other important classes of amino acid mimics. We will delve into the profound structural implications of the cyclopropane ring and the strategic introduction of fluorine, comparing these features to analogs with varying ring sizes and substitutions. This analysis is supported by a synthesis of data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering a comprehensive resource for medicinal chemists and drug development professionals.
Introduction: The Rationale for Conformational Constraint in Peptide Design
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Incorporating non-proteinogenic amino acids that restrict bond rotation is a proven strategy to overcome these limitations.[1][2] These "mimics" can enforce specific turn or helical structures, effectively pre-organizing the molecule into its bioactive conformation.[3][4]
Among the most powerful strategies is the use of cyclic amino acids. The strained ring systems of cyclopropane, cyclobutane, and cyclopentane amino acids introduce rigid scaffolds that significantly limit the available conformational space.[5][6] This guide focuses on a particularly intriguing building block: this compound. This molecule combines two powerful design elements: the rigid cyclopropane core and the unique stereoelectronic effects of fluorine.[7][8]
The Unique Structural Profile of this compound
The structure of this compound is defined by two key features: the three-membered cyclopropane ring and the fluorine substituent.
-
The Cyclopropane Scaffold: The cyclopropane ring is a highly strained system with C-C-C bond angles forced to ~60° instead of the ideal 109.5° for sp³ hybridized carbons.[5] This high degree of ring strain results in "bent" or "banana" bonds, which significantly influence the molecule's geometry and electronics.[5] The rigidity of this ring severely restricts the Ramachandran space available to the peptide backbone, making it a potent tool for inducing specific turns.[9]
-
The Influence of Fluorine: Fluorine is the most electronegative element, and its introduction into organic molecules imparts profound stereoelectronic effects.[7]
-
Inductive Effect: The C-F bond is highly polarized, creating a localized dipole moment that can influence intramolecular and intermolecular interactions, including hydrogen bonding and dipole-dipole contacts.[7][10]
-
Conformational Control: The gauche effect, often observed with fluorine, can favor specific rotamers. Furthermore, the substitution of hydrogen with the larger fluorine atom can create steric constraints that further guide conformational preference.[7][11]
-
Metabolic Stability: Fluorination at a potential site of metabolism can block oxidative degradation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[12]
-
Computational studies on related 2-fluorocyclopropylamines have shown that the fluorine substituent dramatically influences conformational preferences and basicity through hyperconjugative interactions, leading to distinct charge distributions and nitrogen lone-pair hybridization depending on its cis or trans relationship to the amino group.[7]
A Comparative Structural Analysis with Other Amino Acid Mimics
To fully appreciate the properties of this compound, it is essential to compare it with other classes of cyclic amino acid mimics.
Comparison within the Cyclopropane Series
| Compound | Key Structural Features | Primary Conformational Impact |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Geminal substitution on a single carbon.[13][14] | Highly constrained, mimics a compact residue, limits side-chain space. |
| trans-2-Aminocyclopropanecarboxylic acid | trans arrangement of amino and carboxyl groups.[15] | Provides a rigid, extended scaffold. |
| cis-2-Aminocyclopropanecarboxylic acid | cis arrangement of groups. | Induces a tighter turn compared to the trans isomer due to steric repulsion. |
| This compound | trans arrangement plus a fluorine substituent.[16][17] | Combines the rigidity of the trans-cyclopropane with the potent stereoelectronic effects of fluorine, potentially stabilizing unique conformations.[7] |
The non-fluorinated parent compounds provide a baseline to understand the impact of the cyclopropane ring itself. The addition of fluorine in this compound introduces a powerful electronic perturbation without drastically altering the overall extended geometry imposed by the trans substitution pattern.
Comparison Across Different Ring Sizes
The conformational flexibility of cyclic amino acids increases with ring size. This allows for a graded approach to constraining peptide backbones.
| Mimic Class | Ring Size | Flexibility | Typical Induced Structure |
| Cyclopropane Amino Acids (e.g., ACC) | 3-membered | Highly Rigid[5] | Tight turns, β-turns |
| Aminocyclobutane Carboxylic Acids (ACBCs) | 4-membered | Puckered, limited flexibility[18][19] | Can support both extended and turn conformations |
| Aminocyclopentane Carboxylic Acids (ACPCs) | 5-membered | More flexible, multiple puckered states[6][20] | Can mimic proline, stabilize β-turns and helical structures[1] |
| Aminocyclohexane Carboxylic Acids | 6-membered | Flexible (chair/boat conformations)[21] | Mimics proline, can induce β-turns |
As seen in the table, the cyclopropane ring of this compound offers the highest degree of rigidity. While larger rings like those in ACPC offer more conformational options, the cyclopropane scaffold provides a more defined and predictable constraint.[20][22]
Experimental and Computational Methodologies for Structural Elucidation
Determining the precise three-dimensional structure and conformational preferences of these mimics, both as free molecules and within peptides, requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the solution-state conformation of molecules.[23][24][25] Key parameters include Nuclear Overhauser Effects (NOEs), which provide through-space distance information between protons, and ³J coupling constants, which give information about dihedral angles.[24]
-
Sample Preparation: Dissolve the peptide containing the amino acid mimic in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥500 MHz).[6] Use a mixing time appropriate for the molecular size (e.g., 200-400 ms for small peptides).
-
Assignment: Assign all proton resonances using standard 2D NMR techniques (COSY, TOCSY, HSQC).[25]
-
NOE Integration: Integrate the volumes of the cross-peaks in the NOESY/ROESY spectrum. These volumes are inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).
-
Distance Restraint Generation: Calibrate the NOE volumes using a known, fixed distance (e.g., the distance between geminal protons) to convert them into a set of upper-limit distance restraints.
-
Structure Calculation: Use the generated distance restraints as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental data.
Causality: The choice of NOESY or ROESY depends on the molecular weight. For small peptides that tumble rapidly in solution, NOESY cross-peaks can be weak or zero. ROESY is not dependent on the tumbling rate in the same way and is often more suitable for this molecular weight range. The resulting ensemble of structures provides a dynamic view of the molecule's preferred conformation in solution.[25]
X-ray Crystallography
X-ray crystallography provides an atomic-resolution picture of the molecule in the solid state.[26] While it represents a static picture, it gives precise bond lengths, bond angles, and torsional angles that are invaluable for validating computational models and understanding intrinsic structural preferences.[27][28]
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide insight into the conformational energy landscape and electronic properties of molecules.[29][30][31]
-
Initial Structure Generation: Build the 3D structure of the amino acid mimic using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Quantum Mechanical Optimization: For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G* basis set, using software like Gaussian or ORCA.
-
Energy Analysis: Compare the relative energies (Gibbs free energy) of the optimized conformers to determine the most stable structures and the energy barriers between them.
-
Property Calculation: Calculate electronic properties such as molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis to understand the impact of fluorination on charge distribution and hyperconjugation.[7]
Causality: This workflow allows for a detailed exploration of the potential energy surface. DFT calculations are chosen for their balance of accuracy and computational cost, providing reliable geometries and electronic properties that explain the conformational preferences observed experimentally.
Diagrams and Visualizations
Caption: Workflow for the comparative structural analysis.
Caption: Relationship between ring size and flexibility.
Conclusion
This compound stands out as a highly valuable building block in peptidomimetic design. Its rigid cyclopropane core provides a level of conformational constraint unmatched by larger ring systems like cyclobutane or cyclopentane analogs. The strategic incorporation of fluorine further refines its properties, introducing potent stereoelectronic effects that can be exploited to fine-tune molecular conformation, polarity, and metabolic stability. This guide has provided a framework for understanding the structural nuances of this and related mimics, supported by established experimental and computational protocols. By leveraging the unique properties of constrained mimics like this compound, researchers are better equipped to design next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
- 1. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic peptide mimic of λ-Cro shows sequence-specific binding in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human ACE2 peptide-mimics block SARS-CoV-2 pulmonary cells infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic Acid [benchchem.com]
- 6. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 17. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aminocyclobutanecarboxylic acid (ACBC) | C5H9NO2 | CID 40469936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying trans-2-Fluorocyclopropanecarboxylic Acid
Introduction: The Analytical Challenge of a Unique Moiety
Trans-2-Fluorocyclopropanecarboxylic acid is a fascinating structural motif increasingly relevant in medicinal chemistry and drug development. Its strained cyclopropyl ring and the presence of a highly electronegative fluorine atom confer unique pharmacological properties. However, these same features present a significant challenge for quantitative analysis. The molecule's high polarity, low molecular weight, and lack of a strong UV chromophore render many conventional analytical techniques inadequate. Furthermore, as a chiral compound, the ability to distinguish between enantiomers is often a regulatory necessity.
This guide provides an in-depth comparison of validated analytical strategies for the robust quantification of this compound. We will move beyond simple protocol recitation to explore the underlying causality of methodological choices, grounding our discussion in the rigorous framework of international regulatory standards. Our objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate methods that are not only accurate and precise but are fundamentally fit for purpose.
The Regulatory Bedrock: Understanding Validation Frameworks
Before delving into specific techniques, it is crucial to establish the regulatory context that governs method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical methods.[1][2][3] This guidance, along with directives from agencies like the U.S. Food and Drug Administration (FDA)[4][5], outlines the performance characteristics that must be evaluated to ensure a method is reliable for its intended use.
The core validation parameters we will consider for each methodology include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Methodology Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful separation technique, but it is fundamentally limited to thermally stable and volatile compounds.[6] this compound, with its polar carboxylic acid group, is non-volatile and would perform poorly, if at all, without chemical modification. This necessitates a critical pre-analytical step: derivatization .
The "Why" of Derivatization
The primary goal of derivatization in this context is to replace the active, polar hydrogen of the carboxylic acid group with a non-polar, thermally stable group.[6][7][8] This transformation achieves two critical objectives:
-
Increases Volatility: It allows the analyte to partition into the gas phase for transport through the GC column.
-
Improves Chromatography: It reduces peak tailing caused by interactions between the polar acid and active sites within the GC system.
Common derivatization strategies for carboxylic acids include alkylation (e.g., forming methyl or ethyl esters) and silylation (e.g., forming trimethylsilyl (TMS) esters).[8][9] While silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is effective, alkyl esters often provide greater hydrolytic stability, which can be advantageous for sample workups.[7][8]
Workflow and Protocol
The logical flow for a GC-MS analysis is dictated by this mandatory derivatization step.
Caption: GC-MS workflow for this compound.
Experimental Protocol: GC-MS Quantification via Methyl Ester Derivatization
-
Sample Extraction:
-
To 200 µL of plasma, add an internal standard (e.g., an isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) after acidification to ensure the analyte is in its neutral form.
-
Vortex and centrifuge. Transfer the organic layer to a new vial and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of a derivatization agent solution (e.g., 2 M HCl in methanol).
-
Seal the vial and heat at 60°C for 30 minutes to form the methyl ester.
-
Cool to room temperature and evaporate the reagent. Reconstitute the final sample in a compatible solvent like ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 20°C/min.
-
MS Detection: Electron Ionization (EI) mode. Monitor characteristic ions for the derivatized analyte and internal standard in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Methodology Deep Dive 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is arguably the gold standard for quantifying small polar molecules in complex biological matrices. Its primary advantage is the ability to often analyze compounds like this compound in their native form, bypassing the need for derivatization.
The Causality of Superior Performance
-
Direct Analysis: Reversed-phase liquid chromatography (RPLC) can separate the analyte directly from the matrix. While the analyte's polarity can be challenging for retention on standard C18 columns, this can be overcome by using mobile phases with low pH (to suppress ionization of the carboxylic acid) or by employing alternative stationary phases like polar-embedded or HILIC columns.
-
Unmatched Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. A precursor ion corresponding to the analyte's mass is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), effectively filters out chemical noise from the matrix, leading to ultra-low detection limits.[10] For a carboxylic acid, Electrospray Ionization (ESI) in negative mode is typically the most efficient method to generate the precursor [M-H]⁻ ion.
Workflow and Protocol
The LC-MS/MS workflow is more streamlined due to the absence of a derivatization step, which enhances sample throughput.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. weber.hu [weber.hu]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. scispace.com [scispace.com]
- 10. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Hepatotoxicity of Fluorinated Carboxylic Acids
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products.[1] Within this class, perfluorinated carboxylic acids (PFCAs) have come under intense scrutiny due to their environmental persistence, bioaccumulation, and potential for adverse health effects.[1] The liver is a primary target organ for PFCA toxicity, with studies in animal models consistently demonstrating hepatotoxic effects such as increased liver weight, steatosis (fatty liver), and elevated serum liver enzymes.[2][3]
Historically, long-chain PFCAs like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) were the most prevalent. However, due to health concerns, they have been largely phased out and replaced by shorter-chain alternatives, such as hexafluoropropylene oxide dimer acid (GenX) and other fluorotelomer carboxylic acids.[4][5][6] This guide provides a comparative overview of the hepatotoxicity of various PFCAs, delving into the underlying molecular mechanisms and providing detailed experimental protocols for researchers in toxicology and drug development. The information presented here is synthesized from a comprehensive review of peer-reviewed literature and regulatory assessments, aiming to provide an objective and data-driven comparison.
Comparative Hepatotoxicity: A Quantitative Overview
The hepatotoxic potential of PFCAs varies significantly based on their chemical structure, particularly the carbon chain length and the functional group. The following table summarizes key findings from in vivo and in vitro studies, offering a quantitative comparison of the effects of different PFCAs on liver endpoints.
| Compound | Species/Model | Exposure Dose & Duration | Key Hepatotoxic Effects | Reference(s) |
| PFOA | Male Mice | 1 mg/kg/day for 28 days | Similar histopathological changes to GenX, including hepatocyte enlargement and inflammatory cell infiltration. | [5] |
| Pregnant Mice | 1 mg/kg/day during gestation | Similar histopathological changes in the liver and intestinal mucosa as GenX, with increased serum ALT and AST. | [7] | |
| Humanized PPARα Mice | 3.5 mg/L in drinking water for 6 weeks | Increased total liver triacylglycerides (TG) in a PPARα-dependent manner. | [8] | |
| PFOS | Male Rats | Chronic dietary study | Increased incidence of hepatocellular adenomas. | [9] |
| HepaRG Cells | 100 µM | Downregulation of genes involved in cholesterol biosynthesis. | [3] | |
| GenX (HFPO-DA) | Male Mice | 2 mg/kg/day for 28 days | Similar histopathological changes to PFOA, including hepatocyte enlargement and inflammatory cell infiltration. | [5] |
| Pregnant Mice | 2 mg/kg/day during gestation | Similar histopathological changes in the liver and intestinal mucosa as PFOA, with increased serum ALT and AST. | [7] | |
| Rats | 2-year bioassay | Liver lesions with a derived Reference Dose (RfD) of 0.01-0.02 mg/kg/day. | [2][4] | |
| GenX Analogs (PFDMO2HpA, PFDMO2OA) | Female Mice | 0.5 mg/kg/day for 28 days | Greater hepatotoxicity than GenX, with a toxicity order of GenX < PFDMOHxA < PFDMO2HpA < PFDMO2OA. | [10] |
| 6:2 FTCA | Male Mice | 5 mg/kg/day for 28 days | Weak hepatotoxicity with no obvious liver injury. | [11] |
| 6:2 FTSA | Male Mice | 5 mg/kg/day for 28 days | Moderate hepatotoxicity, including increased liver weight, inflammation, and necrosis. | [11] |
| PFNA | HepG2 Cells | Concentration-dependent | Higher cytotoxicity compared to PFOA and PFOS. | [12] |
| HepaRG Cells | 200 and 400 µM for 72 hours | Cytotoxic effects observed. | [3] | |
| PFDA | HepG2 Cells | Concentration-dependent | Higher cytotoxicity compared to PFOA and PFOS. | [12] |
Molecular Mechanisms of PFCA-Induced Hepatotoxicity
The primary mechanism underlying the hepatotoxicity of many PFCAs is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[13][14] However, other pathways, including the activation of constitutive androstane receptor (CAR) and pregnane X receptor (PXR), are also implicated, particularly in the absence of PPARα.[10][15]
The Central Role of PPARα Activation
Activation of PPARα by PFCAs leads to a cascade of downstream events that disrupt lipid homeostasis and can induce oxidative stress. This signaling pathway is a key determinant of the hepatotoxic effects observed with many of these compounds.
References
- 1. Disruption of peroxisome proliferator-activated receptor α in hepatocytes protects against acetaminophen-induced liver injury by activating the IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an oral reference dose for the perfluorinated compound GenX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gestational GenX and PFOA exposures induce hepatotoxicity, metabolic pathway, and microbiome shifts in weanling mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gestational exposure to GenX induces hepatic alterations by the gut-liver axis in maternal mice: A similar mechanism as PFOA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ueg.eu [ueg.eu]
- 9. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GenX analogs exposure induced greater hepatotoxicity than GenX mainly via activation of PPARα pathway while caused hepatomegaly in the absence of PPARα in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New approach methodologies: A quantitative in vitro to in vivo extrapolation case study with PFASs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Role of Peroxisome Proliferator-activated Receptors in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Mode of trans-2-Fluorocyclopropanecarboxylic Acid to Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a ligand to its target protein is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of modern experimental and computational methodologies for confirming the binding orientation and interactions of trans-2-Fluorocyclopropanecarboxylic acid, a member of a promising class of enzyme inhibitors. By understanding the causality behind experimental choices and integrating computational predictions, researchers can build a self-validating system to confidently define the structural basis of inhibition.
trans-2-Fluorocyclopropanecarboxylic acids have been identified as potential inhibitors of enzymes such as O-acetylserine sulfhydrylase (OASS-A), a key enzyme in cysteine biosynthesis in various pathogens[1]. The rigid cyclopropyl scaffold, combined with the electronegative fluorine atom, presents unique opportunities for specific and potent interactions within a protein's active site. Confirming the binding mode is therefore critical for optimizing affinity, selectivity, and overall drug-like properties.
A Multi-faceted Approach to Binding Mode Confirmation
A robust strategy for confirming the binding mode of this compound involves a synergistic combination of high-resolution structural techniques, biophysical assays to quantify binding energetics, and computational modeling to rationalize and predict interactions. No single technique provides a complete picture; rather, the convergence of data from multiple orthogonal methods provides the highest degree of confidence.
I. High-Resolution Structural Elucidation: The Gold Standard
The most definitive methods for determining the binding mode of a ligand are those that provide a three-dimensional, atomic-resolution picture of the protein-ligand complex. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy stand as the pillars of structural biology in this regard.
A. X-ray Crystallography: A Static Snapshot of the Bound State
X-ray crystallography provides a high-resolution electron density map of a protein-ligand complex, allowing for the precise determination of the ligand's position, orientation, and the network of interactions with the protein. This technique is often considered the "gold standard" for visualizing binding modes[2][3].
Causality Behind the Choice: For a novel inhibitor like this compound, obtaining a co-crystal structure with its target protein would be a primary objective. This would unequivocally reveal the binding pose and the specific roles of the carboxylic acid and the fluorine atom in anchoring the molecule within the active site. The resulting structural information is invaluable for structure-based drug design, enabling targeted modifications to enhance potency and selectivity[4].
Experimental Protocol: Co-crystallization and Structure Determination
-
Protein Expression and Purification: The target protein (e.g., OASS-A) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Co-crystallization Screening: The purified protein is mixed with a molar excess of this compound. This mixture is then subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant, temperature).
-
Crystal Optimization and Soaking (Alternative): If co-crystallization is unsuccessful, native protein crystals can be grown and subsequently soaked in a solution containing the ligand.
-
X-ray Diffraction Data Collection: Suitable crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source, to generate a diffraction pattern[5].
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. The protein structure is solved using molecular replacement (if a homologous structure exists), and the ligand is modeled into the corresponding electron density. The final structure is refined to high resolution[6][7].
Data Presentation: Interpreting the Co-crystal Structure
| Parameter | Description |
| Resolution | A measure of the level of detail in the electron density map (e.g., 2.0 Å). |
| R-work / R-free | Statistical measures of the agreement between the model and the experimental data. |
| Ligand Occupancy | The fraction of protein molecules in the crystal that have the ligand bound. |
| Key Interactions | A detailed list of hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and protein residues. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution environment, providing information on the binding site, ligand conformation, and dynamics[2]. For a fluorinated compound like this compound, ¹⁹F NMR offers a particularly sensitive and background-free probe of the local environment upon binding[8][9].
Causality Behind the Choice: The fluorine atom in this compound serves as an excellent NMR reporter. The ¹⁹F chemical shift is highly sensitive to changes in its electronic environment. Upon binding to the target protein, a significant change in the ¹⁹F chemical shift is expected, confirming interaction. Furthermore, advanced NMR experiments can be used to map the binding site on the protein and determine intermolecular distances.
Experimental Protocol: ¹⁹F Ligand-Observed NMR
-
Sample Preparation: A solution of this compound is prepared in a suitable buffer.
-
¹⁹F NMR Spectrum of Free Ligand: A one-dimensional ¹⁹F NMR spectrum of the free ligand is acquired to establish its reference chemical shift.
-
Titration with Target Protein: Aliquots of a concentrated solution of the target protein are titrated into the ligand solution.
-
¹⁹F NMR Spectra of the Mixture: ¹⁹F NMR spectra are recorded at each titration point.
-
Data Analysis: Changes in the ¹⁹F chemical shift, line broadening, and signal intensity are monitored to confirm binding and determine the dissociation constant (Kd).
Mandatory Visualization: Workflow for NMR Binding Analysis
Caption: Workflow for confirming ligand binding using ¹⁹F NMR spectroscopy.
II. Biophysical Assays: Quantifying the Binding Affinity and Thermodynamics
While structural techniques reveal the "how" of binding, biophysical assays quantify the "how strong" and the thermodynamic driving forces behind the interaction. These methods are crucial for validating hits and guiding lead optimization.
A. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[10].
Causality Behind the Choice: ITC is a label-free, in-solution technique that provides unambiguous evidence of a direct interaction. For this compound, ITC would not only confirm binding but also reveal the thermodynamic drivers of the interaction, which is critical for understanding the structure-activity relationship (SAR).
Experimental Protocol: ITC Measurement
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
Data Presentation: Thermodynamic Profile of Binding
| Parameter | Value | Interpretation |
| Kd (Dissociation Constant) | e.g., 10 µM | A measure of binding affinity (lower Kd = higher affinity). |
| n (Stoichiometry) | e.g., 1.1 | The molar ratio of ligand to protein at saturation. |
| ΔH (Enthalpy Change) | e.g., -8 kcal/mol | The heat released or absorbed upon binding (negative for exothermic). |
| ΔS (Entropy Change) | e.g., +5 cal/mol·K | The change in disorder of the system upon binding. |
B. Surface Plasmon Resonance (SPR): Real-time Kinetics
SPR is a sensitive, label-free optical technique that measures the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, in addition to the equilibrium dissociation constant (Kd).
Causality Behind the Choice: SPR provides valuable kinetic information that is complementary to the thermodynamic data from ITC. Understanding the on- and off-rates of an inhibitor can be crucial for its in vivo efficacy.
Experimental Protocol: SPR Analysis
-
Protein Immobilization: The target protein is immobilized on a sensor chip.
-
Ligand Injection: A series of concentrations of this compound are flowed over the sensor surface.
-
Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine ka, kd, and Kd.
III. Computational Modeling: Predicting and Rationalizing Binding
Computational methods, particularly molecular docking and molecular dynamics simulations, are indispensable tools for predicting the binding mode of a ligand and for providing a theoretical framework to interpret experimental results.
A. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. It is a computationally efficient method for generating hypotheses about the binding mode.
Causality Behind the Choice: In the absence of a co-crystal structure, molecular docking can provide a plausible model of how this compound binds to its target. This model can then be used to design site-directed mutagenesis experiments to validate the predicted interactions.
Experimental Protocol: Molecular Docking Simulation
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained (from the PDB or homology modeling), and the 3D structure of the ligand is generated.
-
Binding Site Definition: The putative binding site on the protein is defined.
-
Docking Simulation: A docking algorithm samples a large number of possible orientations of the ligand in the binding site and scores them based on a scoring function.
-
Pose Analysis: The top-ranked docking poses are analyzed to identify key interactions.
Mandatory Visualization: Docking and Validation Workflow
Caption: Integrated workflow for computational prediction and experimental validation of the binding mode.
IV. Comparative Summary of Techniques
| Technique | Information Obtained | Advantages | Disadvantages |
| X-ray Crystallography | High-resolution 3D structure, precise interactions | "Gold standard", provides definitive structural data | Requires well-diffracting crystals, provides a static picture |
| NMR Spectroscopy | Binding site, ligand conformation, dynamics in solution | In-solution, sensitive to dynamics, ¹⁹F NMR is background-free | Requires larger amounts of protein, limited by protein size |
| Isothermal Titration Calorimetry (ITC) | Kd, stoichiometry, ΔH, ΔS | Label-free, in-solution, complete thermodynamic profile | Requires relatively large amounts of protein and ligand |
| Surface Plasmon Resonance (SPR) | ka, kd, Kd | Real-time kinetics, high sensitivity, low sample consumption | Requires protein immobilization, which can affect binding |
| Molecular Docking | Predicted binding pose and interactions | Computationally fast, generates hypotheses | Prone to inaccuracies, requires experimental validation |
Conclusion
Confirming the binding mode of this compound to its target protein is a critical step in its development as a potential therapeutic agent. A comprehensive and self-validating approach that integrates high-resolution structural data from X-ray crystallography or NMR, quantitative biophysical characterization from ITC and SPR, and predictive computational modeling will provide the most reliable and detailed understanding of its mechanism of action. The fluorine atom on this particular ligand offers a unique advantage for NMR-based studies, providing a sensitive handle to probe the binding event. By leveraging the strengths of each technique, researchers can build a robust body of evidence to confidently define the protein-ligand interactions, thereby accelerating the rational design of more potent and selective inhibitors.
References
- 1. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid-binding proteins | Other protein targets | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Recognition Studies of α-(Nonafluoro-tert-butoxy)carboxylic Acids by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibiti… [ouci.dntb.gov.ua]
- 9. Biophysical characterization of the interaction of human albumin with an anionic porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 1.6 angstroms resolution crystal structure of nuclear transport factor 2 (NTF2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of trans-2-Fluorocyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-2-Fluorocyclopropanecarboxylic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the protection of both personnel and the environment.
Hazard Assessment and Risk Mitigation
This compound (CAS No. 130340-04-4) is a halogenated carboxylic acid that presents specific hazards requiring stringent control measures. Understanding these risks is the first step in safe handling and disposal.
Identified Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust or mist.[1]
-
Corrosivity: While not formally classified as corrosive in all available SDS, its acidic nature and structural alerts warrant handling it with the precautions suitable for corrosive materials.[2]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling or disposing of this chemical.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and subsequent irritation.[1][3] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against splashes that can cause serious eye irritation. Compliant with OSHA 29 CFR 1910.133.[3][4] |
| Skin/Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][3] | Prevents inhalation of dust or aerosols, mitigating respiratory tract irritation.[1] |
Chemical Incompatibility: A Critical Safety Check
Preventing accidental and hazardous reactions is paramount. This compound, as an acid and a halogenated organic compound, must not be mixed with incompatible materials. Store waste containers away from and never mix with the following:
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): A vigorous and exothermic acid-base neutralization reaction can occur, potentially causing boiling and splashing.[4]
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates): Reactions can be violent and may lead to fire or explosion.[4][5][6]
-
Reactive Metals (e.g., Alkali Metals, Powdered Aluminum): May react to produce flammable hydrogen gas.[5][7]
-
Cyanides and Sulfides: Contact with acids can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[8][9]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of generation to the final hand-off to a licensed waste disposal service.
The fundamental principle of chemical waste management is segregation at the source.
-
Designate a Waste Stream: this compound waste must be classified as Halogenated Organic Acid Waste .[10]
-
Do Not Mix: Never combine this waste with non-halogenated solvents, inorganic wastes, or bases.[10][11] Mixing waste streams not only creates safety hazards but also significantly increases disposal costs.
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use the original container if possible, or a high-density polyethylene (HDPE) or glass container designated for acidic hazardous waste.[11][12] Ensure the container is in good condition with a secure, leak-proof cap.
-
Fill Level: Do not fill the waste container beyond 75-90% of its capacity to allow for vapor expansion and prevent spills.[8][11]
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazard warnings: "Irritant," "Acidic."
-
The date accumulation started.
-
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin, such as a plastic tub, to contain any potential leaks.[12]
-
Segregation: Store the container away from incompatible materials, particularly bases and oxidizers.[12]
Disposal of this chemical waste must be handled by professionals.
-
Contact EHS: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department.
-
Documentation: Follow your institution's procedures for waste pickup, which typically involves completing a chemical waste manifest.
-
Professional Disposal: EHS will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material in compliance with all local, state, and federal regulations.[1][13]
Disposal Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your institution's emergency response line.
-
Control & Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.[2] Prevent the spill from entering drains.[2][13]
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical sorbent.[2][14] Do not use combustible materials like paper towels to absorb the neat compound.
-
Collect & Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[1]
-
Dispose: Label the container with the contents and dispose of it through your EHS department.
The Science of Final Disposal for Fluorinated Compounds
This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence. This persistence is due to the exceptional strength of the carbon-fluorine (C-F) bond.[15] Therefore, specialized disposal technologies are required.
-
High-Temperature Incineration: This is a preferred method for the destruction of halogenated organic waste.[10][16] To break the stable C-F bond, incinerators must operate at very high temperatures (often exceeding 1,000°C) with sufficient residence time.[15][17] Incomplete combustion can lead to the formation of other potentially hazardous products of incomplete combustion (PICs).[15] Regulated hazardous waste incinerators are equipped with advanced scrubbing systems to neutralize acidic gases like hydrogen fluoride (HF) that are formed during the destruction process.[17]
-
Hazardous Waste Landfill: For solid materials or residues, disposal in a specially permitted RCRA Subtitle C hazardous waste landfill is an alternative.[18] These landfills are engineered with robust containment systems, including double liners and leachate collection and treatment systems, to minimize the release of contaminants into the environment.[18]
Adherence to these detailed procedures is a mark of scientific integrity and a commitment to a safe and sustainable research environment. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) before beginning work.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. epa.gov [epa.gov]
- 16. p2infohouse.org [p2infohouse.org]
- 17. trinityconsultants.com [trinityconsultants.com]
- 18. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Navigating the Safe Handling of trans-2-Fluorocyclopropanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the novel functionalities offered by compounds like trans-2-Fluorocyclopropanecarboxylic acid are a gateway to chemical innovation. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide provides an in-depth, practical framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), and outlining detailed operational and disposal plans. Our commitment is to empower you with the knowledge to work confidently and safely, transforming potential hazards into manageable risks.
Hazard Identification and Risk Assessment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Understanding the nature of these hazards is the foundational step in building a robust safety protocol. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust or aerosols.
Causality of Hazards: The acidic nature of the carboxylic acid group contributes to its corrosive and irritant properties. The presence of the fluorine atom can also influence its reactivity and biological interactions, necessitating a cautious approach.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive assessment of the compound's properties and potential for exposure in a laboratory setting.
Eye and Face Protection: Shielding Against Irreversible Damage
Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[1]
Enhanced Precaution: When there is a heightened risk of splashing, such as during transfers of larger quantities or when working with solutions, a full-face shield should be worn in conjunction with safety goggles. This provides a broader barrier of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
The choice of glove material is critical for preventing skin contact. While the term "chemical-resistant" is broad, a deeper understanding of material compatibility is necessary for optimal protection. For fluorinated carboxylic acids, the following materials are recommended, with the choice depending on the specific operational context.
| Glove Material | Suitability for Carboxylic Acids | Key Considerations |
| Nitrile | Good to Excellent | Offers good resistance to a range of chemicals, including many acids. It is a suitable choice for incidental contact and general laboratory use. |
| Neoprene | Excellent | Provides excellent resistance to acids, as well as a range of other chemicals. A robust choice for extended handling. |
| Butyl Rubber | Excellent | Offers superior resistance to a wide variety of corrosive chemicals, including many acids. Recommended for prolonged or high-exposure scenarios. |
Field-Proven Insight: Double-gloving is a highly recommended practice when handling this compound. This involves wearing a lighter, disposable nitrile glove as the inner layer for dexterity, and a more robust neoprene or butyl rubber glove as the outer layer for enhanced chemical resistance. In the event of a minor splash to the outer glove, it can be removed and replaced without compromising the inner layer of protection.
Body Protection: A Barrier Against Spills and Splashes
A flame-resistant lab coat is the minimum requirement for body protection.[1] For procedures with a higher risk of significant spills, a chemical-resistant apron worn over the lab coat is advised. Ensure that the lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection: When Engineering Controls Are Not Enough
All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation. However, in situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during the cleanup of a large spill, respiratory protection is necessary. A full-face respirator with an appropriate acid gas cartridge is the recommended choice in such scenarios.[1]
Operational Plan: From Handling to Storage
A systematic approach to the handling and storage of this compound is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of this compound:
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong bases and oxidizing agents.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of this compound and its waste requires a meticulous and compliant approach to prevent environmental contamination.
Waste Segregation
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a clearly labeled, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Laboratory-Scale Neutralization and Disposal Protocol
For small quantities of aqueous waste containing this compound, a carefully controlled neutralization procedure can be employed prior to collection for disposal.
Important Note: This neutralization step is to ensure the waste is safe for temporary storage and transport within the facility. The final disposal of the neutralized waste must still be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration.
Step-by-Step Neutralization Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Wear all prescribed PPE, including a face shield and appropriate gloves. Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a suitably large container. An ice bath for cooling the reaction vessel is also recommended.
-
Dilution: Slowly add the acidic waste to a larger volume of cold water with stirring. This will help to dissipate any heat generated.
-
Neutralization: While continuously stirring, slowly add the dilute sodium bicarbonate solution to the acidic waste. Be cautious as this will generate carbon dioxide gas, leading to effervescence. The slow addition is crucial to control the rate of gas evolution and prevent splashing.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is in the neutral range (pH 6-8).
-
Collection and Labeling: Transfer the neutralized solution to a designated hazardous waste container. The container must be clearly labeled with "Neutralized Waste containing this compound" and a list of all components.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety department or a certified waste disposal contractor.
Emergency Procedures: Preparedness is Key
Spill Response
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material that is compatible with acids.
-
Neutralize the spill by slowly adding a weak base such as sodium bicarbonate.
-
Carefully collect the absorbed and neutralized material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Large Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
